molecular formula C21H21NO5 B1425788 2-(4-N-Fmoc-morpholin-2-YL)acetic acid CAS No. 885273-97-2

2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Cat. No.: B1425788
CAS No.: 885273-97-2
M. Wt: 367.4 g/mol
InChI Key: MWVJXGOSMIXASR-UHFFFAOYSA-N
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Description

2-(4-N-Fmoc-morpholin-2-YL)acetic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVJXGOSMIXASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183485
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-97-2
Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
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Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)acetic acid
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Foundational & Exploratory

A Technical Guide to the Applications of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(4-N-Fmoc-morpholin-2-YL)acetic acid, hereafter referred to as Fmoc-Mor-OH, is a specialized chemical building block that has gained significant traction in peptide synthesis and medicinal chemistry.[1][2][3] Its unique structure, which combines a conformationally pre-organizing morpholine scaffold with the strategically placed Fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it an invaluable tool for overcoming the inherent limitations of natural peptides as therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the core applications of Fmoc-Mor-OH, focusing on its role in the design of conformationally constrained peptides and peptidomimetics. We will delve into the scientific rationale behind its use, present detailed experimental protocols for its incorporation, and discuss its broader implications for the development of next-generation therapeutics.

Introduction to this compound (Fmoc-Mor-OH)

At the intersection of peptide chemistry and scaffold-based drug design lies Fmoc-Mor-OH, a molecule engineered for precision and versatility. Its power stems from the synergistic fusion of two key chemical moieties: a morpholine ring and an Fmoc protecting group.

Chemical Structure and Properties

Fmoc-Mor-OH is a heterocyclic compound featuring a central morpholine ring. The nitrogen of the morpholine is protected by a base-labile Fmoc group, and an acetic acid side chain at the 2-position provides the carboxylic acid functionality necessary for amide bond formation.[1] This structure is optimized for integration into standard solid-phase peptide synthesis (SPPS) workflows.[4]

PropertyValueSource
CAS Number 885273-97-2[1][5]
Molecular Formula C₂₁H₂₁NO₅[5]
Molecular Weight 367.4 g/mol [5]
Synonyms 4-Fmoc-2-carboxymethyl-morpholine, Fmoc-Mor-OH[1][5]
Appearance Yellow Wax / White Crystalline Powder[3][6]
Purity ≥ 95% (HPLC)[1]
The Rationale for its Design: Synergy of Scaffold and Synthesis

The design of Fmoc-Mor-OH is a deliberate solution to several long-standing challenges in peptide drug development.

  • The Morpholine Scaffold: Natural peptides are often highly flexible, which can lead to poor receptor binding affinity and rapid degradation by proteases.[7][8] The incorporation of a rigid cyclic structure like the morpholine ring introduces a significant conformational constraint.[9] This pre-organization of the peptide backbone can lock the molecule into a bioactive conformation, enhancing its binding affinity, selectivity, and stability against enzymatic cleavage.[7][10] Furthermore, the morpholine feature can improve the solubility and overall physicochemical properties of the resulting peptide.[1][2][3]

  • Fmoc Chemistry Compatibility: The Fmoc group is the cornerstone of modern orthogonal peptide synthesis.[4][11] Its lability to basic conditions (typically piperidine) allows for the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups.[12][13] By equipping the morpholine scaffold with an Fmoc group, the building block can be seamlessly incorporated into automated or manual Fmoc-SPPS cycles, allowing for the precise and stepwise assembly of complex peptide analogs.[4][11]

cluster_0 Fmoc-Mor-OH Building Block cluster_1 Therapeutic Advantages Morpholine Morpholine Scaffold Fmoc Fmoc Protecting Group Constraint Conformational Constraint Morpholine->Constraint Properties Improved Physicochemical Properties Morpholine->Properties Carboxyl Carboxylic Acid SPPS SPPS Compatibility Fmoc->SPPS Carboxyl->SPPS

Figure 1: The synergistic design of Fmoc-Mor-OH.

Core Application: Engineering Conformationally Constrained Peptides

The primary application of Fmoc-Mor-OH is in the rational design of peptides with restricted flexibility to enhance their therapeutic potential.

The Challenge of Native Peptides

While peptides are attractive drug candidates due to their high specificity and potency, their clinical use is often hampered by two main factors:

  • Proteolytic Instability: Native peptides are quickly degraded by proteases in the body, leading to a short half-life.[14][15]

  • Conformational Flexibility: A flexible peptide must expend conformational energy to adopt the correct shape for receptor binding, which can decrease its binding affinity.[8]

Constraining a peptide's structure is a proven strategy to address both issues simultaneously.[7][10]

The Morpholine Scaffold as a β-Turn Mimetic

By replacing a segment of a linear peptide sequence with the Fmoc-Mor-OH building block, researchers can induce a stable turn-like structure. This is particularly valuable for mimicking secondary structures like β-turns, which are often critical for mediating protein-protein interactions (PPIs).[16] Limiting the available conformations to a bioactive one enhances potency and can render the peptide unrecognizable to many proteases, thereby increasing its in vivo stability.[14][15]

cluster_0 Linear Flexible Peptide cluster_1 Constrained Peptide with Morpholine Scaffold p1 Amino Acid 1 p2 Amino Acid 2 p1->p2 p3 Amino Acid 3 p2->p3 p3->p1 High Flexibility p4 Amino Acid 4 p3->p4 Receptor Target Receptor p3->Receptor Weak Binding (High Entropy Loss) c1 Amino Acid 1 c2 Morpholine Scaffold c1->c2 c3 Amino Acid 4 c2->c3 c2->Receptor Strong Binding (Pre-organized)

Figure 2: Comparison of a flexible vs. a constrained peptide.

Application in Peptidomimetic and Scaffold-Based Drug Design

Fmoc-Mor-OH transcends its role as a simple amino acid analog; it serves as a versatile scaffold for creating more complex peptidomimetics and small molecules.[1][17]

A Scaffold for Targeting Protein-Protein Interactions (PPIs)

PPIs represent a vast and challenging class of drug targets.[10] Many PPIs occur over large, flat protein surfaces that are difficult to inhibit with traditional small molecules. Peptidomimetics built on a rigid scaffold like Fmoc-Mor-OH can be decorated with the key side chains that mimic the "hotspot" residues of a native peptide ligand.[18] This approach allows for the creation of molecules that are large enough to disrupt the PPI interface but are conformationally locked for high affinity and metabolically stable due to their non-peptidic core.

Figure 3: A morpholine-based peptidomimetic inhibiting a PPI.

Experimental Protocols and Methodologies

The incorporation of Fmoc-Mor-OH utilizes the well-established principles of Fmoc solid-phase peptide synthesis.[12][19]

General Handling and Storage

Fmoc-Mor-OH should be stored in a cool, dry place (0-8 °C is recommended) and protected from moisture to prevent degradation of the Fmoc group and the carboxylic acid functionality.[20]

Detailed Protocol: Incorporation of Fmoc-Mor-OH via Manual SPPS

This protocol outlines the manual incorporation of Fmoc-Mor-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free amine.

  • Fmoc-Mor-OH.

  • Coupling Reagents: HBTU or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Reaction Vessel: Solid-phase synthesis vessel with a frit.

Methodology (One Coupling Cycle):

  • Resin Preparation:

    • Ensure the peptide-resin has been fully deprotected at the N-terminus (using 20% piperidine in DMF) and thoroughly washed with DMF (5-7 times) to remove all residual piperidine.[12] The presence of residual base can neutralize the activation reagents.

  • Activation of Fmoc-Mor-OH:

    • In a separate vial, dissolve Fmoc-Mor-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.[21]

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.[21] The solution will typically change color.

    • Scientific Rationale: Pre-activation is crucial. HBTU reacts with the carboxylic acid of Fmoc-Mor-OH to form a highly reactive HOBt-ester intermediate, which is susceptible to nucleophilic attack by the resin's free amine, driving the coupling reaction to completion.[12]

  • Coupling Reaction:

    • Add the activated Fmoc-Mor-OH solution to the reaction vessel containing the washed resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[21] For a sterically hindered building block like Fmoc-Mor-OH, extending the coupling time or performing a double coupling may be beneficial.[22]

  • Monitoring the Coupling:

    • (Optional but recommended) Perform a Kaiser test to check for the presence of free primary amines.[22] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and step 3 should be repeated ("double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[19]

  • Capping (Optional):

    • To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.[19]

  • Continuation of Synthesis:

    • The resin now bears the newly coupled Fmoc-Mor-OH residue. The Fmoc group can be removed with 20% piperidine in DMF to expose the morpholine nitrogen (as a secondary amine) for the coupling of the next amino acid, or the peptide can proceed to final cleavage if it is the terminal residue.

cluster_0 Coupling Step start Start: Peptide-Resin with Free Amine (R-NH2) deprotection Fmoc Deprotection (20% Piperidine/DMF) activate Activate Fmoc-Mor-OH (3 eq. AA, 2.9 eq. HBTU, 6 eq. DIPEA) start->activate If starting a new chain or after deprotection wash1 Wash (DMF) couple Add to Resin Agitate 1-2 hours activate->couple activate->couple kaiser Monitor Reaction (Kaiser Test) couple->kaiser kaiser->couple Incomplete (Blue) 'Double Couple' wash2 Wash (DMF) kaiser->wash2 Complete (Yellow) end_cycle End Cycle: Resin with Fmoc-Mor-OH Coupled wash2->end_cycle end_cycle->deprotection For Next Residue cleavage Final Cleavage end_cycle->cleavage If Final Residue next_aa Couple Next Amino Acid

References

An In-Depth Technical Guide to 2-(4-N-Fmoc-morpholin-2-YL)acetic acid: A Versatile Building Block for Peptide and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, a key building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights into its utility in modern chemical and pharmaceutical research.

Core Compound Overview

This compound is a synthetic amino acid derivative that incorporates a morpholine scaffold, conferring unique and advantageous properties to molecules it is integrated into. The presence of the N-9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it ideally suited for solid-phase peptide synthesis (SPPS), while the morpholine ring is a privileged structure in medicinal chemistry, known for enhancing aqueous solubility and metabolic stability.[1][2]

Physicochemical Properties

A precise understanding of the physicochemical properties of this reagent is fundamental to its effective application in synthesis and drug design.

PropertyValueSource(s)
CAS Number 885273-97-2[3]
Molecular Formula C₂₁H₂₁NO₅[3]
Molecular Weight 367.4 g/mol [3]
Alternate Names 4-Fmoc-2-carboxymethyl-morpholine[3]
Appearance Typically a white to off-white solid or powder[4]
Solubility Soluble in polar organic solvents such as DMF, NMP, and slightly soluble in dichloromethane. Insoluble in water.[5]

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from readily available precursors. This pathway is designed to ensure high enantiopurity and good overall yield.

Synthetic_Pathway A Starting Materials (e.g., Serine derivative) B Reductive Amination A->B Key Reagents C Intramolecular Cyclization B->C Acid-catalyzed D Fmoc Protection C->D Fmoc-Cl or Fmoc-OSu E Ester Hydrolysis D->E Acidic or Basic Conditions F Final Product: This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Adapted)

This protocol is based on the synthesis of a closely related morpholine carboxylic acid and provides a robust framework.[6]

  • Reductive Amination: A serine methyl ester derivative is reacted with an appropriate aldehyde via reductive amination to introduce the precursor to the acetic acid side chain.

  • Intramolecular Acetalization and Elimination: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the morpholine ring.

  • Hydrogenation: If an unsaturated intermediate is formed, catalytic hydrogenation is performed to yield the saturated morpholine scaffold.

  • N-Fmoc Protection: The secondary amine of the morpholine ring is protected using Fmoc-Cl or Fmoc-OSu under basic conditions to yield the N-Fmoc protected morpholine ester.[7]

  • Ester Hydrolysis: The methyl ester is hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product, this compound.

Spectroscopic Characterization

Unambiguous characterization of this compound is critical for quality control. ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. While full spectral data should be obtained and verified, the following provides an expected interpretation based on the structure and data from similar compounds.[1][8][9][10]

Expected ¹H NMR Spectral Data:

  • Fmoc Group Protons (δ 7.2-7.8 ppm): A series of multiplets corresponding to the aromatic protons of the fluorenyl group.

  • Fmoc Methylene and Methine Protons (δ 4.2-4.5 ppm): Signals corresponding to the CH₂ and CH protons of the fluorenylmethoxycarbonyl moiety.

  • Morpholine Ring Protons (δ 2.5-4.0 ppm): A complex set of multiplets arising from the non-equivalent methylene and methine protons of the morpholine ring. Protons adjacent to the oxygen atom will be shifted downfield compared to those adjacent to the nitrogen.

  • Acetic Acid Methylene Protons (δ 2.4-2.8 ppm): A multiplet corresponding to the CH₂ group of the acetic acid side chain.

  • Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which may not always be observed depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data:

  • Carboxylic Acid Carbonyl (δ ~170-175 ppm): The signal for the carboxylic acid carbon.

  • Fmoc Carbonyl (δ ~156 ppm): The signal for the carbamate carbonyl carbon.

  • Fmoc Aromatic Carbons (δ ~120-145 ppm): A series of signals for the aromatic carbons of the fluorenyl group.

  • Morpholine Ring Carbons (δ ~45-75 ppm): Signals corresponding to the carbons of the morpholine ring. Carbons adjacent to oxygen will be in the lower field region of this range.

  • Fmoc Methylene and Methine Carbons (δ ~47, ~67 ppm): Signals for the aliphatic carbons of the Fmoc group.

  • Acetic Acid Methylene Carbon (δ ~35-40 ppm): The signal for the CH₂ carbon of the acetic acid side chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[2] Its incorporation into a peptide sequence can impart unique structural constraints and improved physicochemical properties.

The Fmoc-SPPS Cycle

The iterative cycle of Fmoc-SPPS allows for the stepwise assembly of a peptide on a solid support.

SPPS_Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next residue

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol for Incorporation into a Peptide Sequence

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.[11]

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the Fmoc-piperidine adduct.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.

    • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Confirmation of Coupling (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted N-terminal amines with an acetylating agent (e.g., a solution of acetic anhydride and DIEA in DMF) to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a morpholine scaffold is a well-established strategy in medicinal chemistry to enhance the drug-like properties of bioactive molecules.[12][13]

Modulation of Physicochemical Properties
  • Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, improving the solubility of the parent molecule in aqueous media. This is a critical parameter for oral bioavailability and formulation development.[1]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[2]

  • Conformational Constraint: As a cyclic structure, the morpholine ring reduces the conformational flexibility of a peptide or small molecule, which can lead to higher binding affinity and selectivity for a biological target.

Case Studies and Applications

Morpholine-containing compounds have been successfully developed as therapeutics across various disease areas. For example, the morpholine moiety is a key structural feature in the antibiotic Linezolid and the anticancer agent Gefitinib. In the context of peptidomimetics, morpholine scaffolds have been explored for the development of inhibitors of enzymes such as BACE-1, which is a key target in Alzheimer's disease research.[12] The use of building blocks like this compound allows for the systematic exploration of structure-activity relationships in the design of novel therapeutics.

Conclusion

This compound is a valuable and versatile tool for chemical and pharmaceutical research. Its unique combination of an Fmoc-protected amine for efficient peptide synthesis and a morpholine scaffold for the enhancement of drug-like properties makes it a powerful building block for the creation of novel peptides, peptidomimetics, and small molecule drug candidates. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers to fully leverage its potential in their scientific endeavors.

References

An In-depth Technical Guide to 2-(4-N-Fmoc-morpholin-2-YL)acetic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Executive Summary

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. This guide provides an in-depth technical overview of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, a versatile heterocyclic scaffold that has emerged as a critical tool for medicinal chemists. We will explore its chemical properties, strategic applications, and the profound impact of its morpholine core on the pharmacological profiles of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this compound to its full potential.

The Strategic Imperative for Conformational Constraint in Drug Design

Peptides are exquisite signaling molecules, capable of interacting with biological targets with high affinity and specificity. However, their therapeutic potential is often hampered by their inherent flexibility and susceptibility to enzymatic degradation.[1][2] The flexible nature of a linear peptide chain results in a significant entropic penalty upon binding to its target, which can decrease binding affinity.[2] To address these challenges, medicinal chemists employ a strategy of conformational constraint, "locking" the peptide into its bioactive conformation.[1][2][3][4]

This is achieved by incorporating unnatural amino acids that introduce cyclic or rigid elements into the peptide backbone.[1][5][6] Such modifications can lead to several key advantages:

  • Enhanced Binding Affinity: By pre-organizing the peptide into its active shape, the entropic cost of binding is reduced.[2]

  • Increased Proteolytic Stability: A constrained conformation can mask cleavage sites, making the peptide more resistant to degradation by proteases.[1]

  • Improved Receptor Selectivity: A rigid structure can favor interaction with a specific receptor subtype, reducing off-target effects.[3]

  • Favorable Pharmacokinetics: Improved stability and defined structure can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[7][8]

This compound is a prime example of a building block designed to impart these beneficial properties.

Unveiling this compound: A Privileged Scaffold

This compound is a synthetic amino acid analog featuring a central morpholine ring.[9][10] The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical and metabolic properties.[7][11]

Key Structural Features:

  • Morpholine Core: This saturated heterocycle introduces a defined, chair-like conformation into the peptide backbone, acting as a rigid spacer and turn-inducer.[8] The presence of both a nitrogen and an oxygen atom provides an optimal balance of hydrophilicity and lipophilicity, which can enhance properties like blood-brain barrier permeability.[12]

  • Acetic Acid Side Chain: The carboxymethyl group at the 2-position allows for its incorporation into a peptide chain via standard amide bond formation.

  • Fmoc Protecting Group: The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for the most common strategy in modern solid-phase peptide synthesis (SPPS).[13][14]

The combination of these features makes this molecule a valuable tool for creating peptidomimetics with enhanced stability, solubility, and biological activity.[9][10]

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 activation 3. Activation (Fmoc-Morpholine-Acid + HATU/DIEA in DMF) wash1->activation coupling 4. Coupling (Add activated acid to resin) activation->coupling wash2 5. DMF Wash coupling->wash2 check Kaiser Test (Optional) wash2->check check->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid check->repeat Negative repeat->deprotection cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Sequence Complete ImpactDiagram Input Linear Peptide - Flexible - Low Stability - Low Affinity Process Incorporation of This compound Input->Process Output Constrained Peptidomimetic + Enhanced Stability + Higher Affinity + Improved PK Profile Process->Output

References

An In-Depth Technical Guide to Morpholine-Containing Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Its integration into amino acid scaffolds creates a powerful class of building blocks for peptidomimetics and small molecule drugs, offering a sophisticated tool to address challenges in drug stability, solubility, and target engagement. This guide provides a comprehensive overview of the synthesis, conformational implications, and strategic applications of morpholine-containing amino acids, designed for researchers and scientists in the field of drug development. We will explore the causality behind synthetic choices, detail field-proven protocols, and illustrate the profound impact of this unique chemical moiety on contemporary drug design.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The six-membered morpholine ring, featuring an ether oxygen and a secondary amine, is not merely a passive structural component; it is an active modulator of a molecule's drug-like properties.[4][5] Its prevalence in approved therapeutics such as the antibiotic Linezolid and the anticancer agent Gefitinib is a testament to its utility.[6]

The strategic advantages of incorporating a morpholine ring can be attributed to several key physicochemical characteristics:

  • Enhanced Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving a molecule's interaction with water and thereby increasing its solubility—a critical factor for bioavailability.[7][8]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can extend the half-life of a drug.[8][9]

  • Favorable pKa: The electron-withdrawing effect of the ether oxygen lowers the basicity of the nitrogen atom compared to analogous piperidines.[6] This results in a pKa that is often closer to physiological pH, which can optimize absorption and reduce off-target interactions.[7][8]

  • Improved Permeability: The balanced lipophilic-hydrophilic profile of the morpholine ring frequently enhances a compound's ability to cross biological membranes, including the blood-brain barrier (BBB), making it a valuable scaffold for CNS-active drugs.[7][10]

By incorporating this powerful scaffold into amino acid structures, medicinal chemists can create building blocks that confer these benefits while also introducing conformational constraints, a key strategy in designing potent and selective therapeutics.

G cluster_properties Physicochemical Properties of Morpholine cluster_outcomes Pharmacological & PK/PD Advantages p1 Ether Oxygen (H-Bond Acceptor) o1 Improved Aqueous Solubility p1->o1 improves o2 Enhanced Target Binding & Potency p1->o2 participates in H-bonding p2 Lower Basicity (pKa ~7.4) p2->o1 reduces unwanted ionization p2->o2 optimizes interactions p3 Metabolic Resistance o3 Increased In Vivo Half-Life p3->o3 extends p4 Balanced Lipophilicity o4 Improved Membrane Permeability (e.g., BBB) p4->o4 facilitates

Figure 1: The logical relationship between the core physicochemical properties of the morpholine scaffold and its resulting advantages in drug design.

Synthesis of Morpholine-Containing Amino Acids

The creation of these specialized amino acids requires robust and often stereoselective synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Strategy 1: Oxidative Cleavage and Reductive Amination

This powerful two-step approach is particularly effective for synthesizing ε-morpholine amino acids (MAAs) from readily available sugar amino acid (SAA) precursors.[11] The causality here is clear: the rigid carbohydrate scaffold provides precise stereochemical control, which is then translated into the final morpholine ring.

G start Furanoid Sugar Amino Acid (SAA) (cis-diol present) step1 Step 1: Oxidative Cleavage Reagent: Sodium Periodate (NaIO4) Result: Dialdehyde Intermediate start->step1 step2 Step 2: Intramolecular Reductive Amination Reagent: Sodium Cyanoborohydride (NaBH3CN) Result: Morpholine Ring Formation step1->step2 end ε-Morpholine Amino Acid (MAA) step2->end

Figure 2: Workflow for the synthesis of ε-morpholine amino acids (MAAs) from sugar amino acid (SAA) precursors.

Experimental Protocol: Synthesis of an ε-MAA from a Furanoid SAA[11]

  • Oxidative Cleavage:

    • Dissolve the protected SAA building block (1.0 eq) containing a cis-diol in a 3:1 mixture of methanol and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium periodate (NaIO₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding ethylene glycol (2.0 eq) and stir for an additional 20 minutes.

    • Concentrate the mixture under reduced pressure to remove the methanol. The resulting aqueous solution contains the crude dialdehyde intermediate.

  • Reductive Amination:

    • To the aqueous solution of the crude dialdehyde, add the desired primary amine (e.g., benzylamine, 1.5 eq) and acetic acid to adjust the pH to ~5-6.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Allow the reaction to stir at room temperature overnight.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography (silica gel) to yield the pure, protected ε-morpholine amino acid.

Self-Validation: The success of each step is confirmed by TLC and the final product structure is validated using NMR spectroscopy and mass spectrometry. The diastereomeric purity can be assessed via chiral HPLC if necessary.

Strategy 2: Iodine-Mediated Diastereoselective Cyclization

For accessing trans-2,5-disubstituted morpholines, an iodine-mediated 6-exotrig cyclization offers an efficient and high-yielding route.[12] This method leverages a common synthetic intermediate derived from a natural amino acid, providing a diversity-oriented approach.

Experimental Protocol: Diastereoselective Synthesis of a trans-2,5-Disubstituted Morpholine[12]

  • Intermediate Preparation: Synthesize the N-alkenyl amino alcohol intermediate from a starting amino acid (e.g., Alanine) via standard protection, reduction, and N-alkenylation steps.

  • Iodocyclization:

    • Dissolve the N-alkenyl amino alcohol intermediate (1.0 eq) in acetonitrile.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 eq).

    • Add a solution of iodine (I₂, 2.0 eq) in acetonitrile dropwise at room temperature.

    • Stir the reaction for 30-60 minutes. The reaction progress can be monitored by the disappearance of the brown iodine color and confirmed by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the 3-iodo-trans-2,5-disubstituted morpholine. The trans configuration is the thermodynamically favored product of this cyclization.

Conformational Impact and Peptidomimetic Design

The true power of morpholine-containing amino acids lies in their ability to impose conformational rigidity on otherwise flexible peptide chains. The morpholine ring predominantly adopts a stable chair conformation.[13][14] When integrated into a peptide backbone, this inherent structural preference restricts the available Ramachandran space, effectively "locking" the peptide into a more defined three-dimensional shape.

This pre-organization is a cornerstone of peptidomimetic design. By reducing the entropic penalty of binding, a conformationally constrained ligand can exhibit significantly higher affinity and selectivity for its biological target compared to its flexible counterpart. The morpholine scaffold acts as a turn-mimetic, capable of inducing β-turn structures, which are critical for many protein-protein interactions.[11]

Applications in Drug Discovery and Pharmacokinetics

The translation of these structural benefits into tangible therapeutic advantages is well-documented. The morpholine moiety is a key player in modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[9]

Enhancing Pharmacokinetic Profiles

A comprehensive pharmacokinetic (PK) profile is essential for predicting a drug's efficacy and safety.[9] For morpholine-containing compounds, particular attention is given to their metabolic fate, as the ring can influence the activity of drug-metabolizing enzymes like Cytochrome P450s.[9]

Table 1: Pharmacokinetic Parameters of Selected Marketed Morpholine-Containing Drugs

DrugTherapeutic ClassBioavailability (%)Protein Binding (%)Half-Life (t½, hours)Primary Metabolism
Gefitinib Anticancer (EGFR Inhibitor)~60%~90%~48CYP3A4, CYP2D6
Linezolid Antibiotic~100%~31%~5-7Oxidation of morpholine ring
Reboxetine Antidepressant (NRI)>90%~97%~12-13CYP3A4, CYP2D6
Aprepitant Antiemetic (NK1 Antagonist)~60-65%>95%~9-13CYP3A4

Data compiled from multiple sources, including[7][9]. This table serves as a benchmark for researchers developing novel compounds with similar structural features.

Case Study: Central Nervous System (CNS) Drug Discovery

Developing drugs for the CNS presents the formidable challenge of crossing the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring—its balanced lipophilicity, hydrogen bonding capacity, and reduced basicity—make it an exceptionally useful scaffold for this purpose.[7][8][10] It can enhance potency through direct interaction with the target protein while simultaneously improving the PK/PD properties required for brain penetration.[7] In many CNS drug candidates, the morpholine ring is used to act as a scaffold, directing appendages into the correct position for optimal receptor engagement.[8]

Advanced Applications: Morpholine in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the workhorse for creating peptides in research and industry.[15] A critical step in the most common Fmoc-based SPPS is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is traditionally accomplished using piperidine. However, piperidine is a regulated substance with environmental and safety concerns.

Recent studies have demonstrated that morpholine is a strong and "greener" contender for Fmoc removal.[16][17] A 50-60% solution of morpholine in DMF efficiently removes the Fmoc group while minimizing common side reactions like aspartimide formation and diketopiperazine formation.[16][17]

G cluster_spps Fmoc-SPPS Cycle with Morpholine start Resin-Bound Fmoc-Peptide deprotection 1. Deprotection (50% Morpholine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, Activator) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end Resin-Bound Fmoc-Peptide (n+1) wash2->end Cycle Repeats end->deprotection

Figure 3: The workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS) utilizing morpholine for Fmoc deprotection.

Experimental Protocol: Fmoc-Deprotection in SPPS using Morpholine[16]

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Deprotection Solution: Prepare a solution of 50% (v/v) morpholine in DMF.

  • Fmoc Removal:

    • Drain the DMF from the swollen resin.

    • Add the 50% morpholine/DMF solution to the resin.

    • Agitate the mixture for 2 x 7 minutes at room temperature.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of morpholine and the cleaved Fmoc-adduct.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.[18] The resin is now ready for the next coupling step.

Causality: Morpholine's slightly lower basicity compared to piperidine is sufficient for effective Fmoc removal but helps to suppress base-catalyzed side reactions, particularly the formation of aspartimide from Asp-containing sequences.[16]

Conclusion

Morpholine-containing amino acids are far more than simple curiosities; they are rationally designed building blocks that address fundamental challenges in medicinal chemistry. Their synthesis is accessible through multiple robust strategies, and their incorporation into peptides and small molecules provides a reliable method for enhancing conformational stability, improving pharmacokinetic profiles, and ultimately, increasing therapeutic potential. From improving BBB penetration in CNS drug candidates to enabling greener protocols in peptide synthesis, the morpholine scaffold continues to prove its value. As drug discovery moves towards more complex targets and modalities, the strategic use of these versatile amino acids will undoubtedly continue to expand.

References

Methodological & Application

Application Notes & Protocol: Efficient Coupling of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These novel building blocks, such as 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, offer the ability to introduce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. As a derivative of morpholine, this building block acts as a rigid scaffold, capable of inducing specific secondary structures like β-turns in the resulting peptidomimetics.

However, the structural rigidity and steric bulk inherent to this compound present significant challenges during Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The steric hindrance around the carboxylic acid moiety can dramatically slow down coupling kinetics, leading to incomplete reactions, deletion sequences, and low yields of the target peptide.[2][4] This application note provides a detailed, field-proven protocol for the efficient incorporation of this sterically hindered amino acid, focusing on optimized reagent selection, reaction conditions, and in-process monitoring to ensure the highest possible success rate.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound is the steric congestion imposed by the morpholine ring. This bulkiness impedes the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide chain.[4] Conventional coupling methods, such as those employing carbodiimides like N,N'-diisopropylcarbodiimide (DIC) alone, are often inefficient for such sterically demanding substrates, resulting in sluggish reaction rates and low yields.[3]

To overcome this kinetic barrier, a highly efficient activation strategy is required. This involves the use of potent coupling reagents that rapidly convert the carboxylic acid into a highly reactive activated ester, thereby driving the acylation reaction to completion.

Core Protocol: Optimized Coupling Strategy

This protocol is designed for standard Fmoc-based SPPS. The key to success lies in the selection of the coupling reagent and the careful monitoring of the reaction's completion.

Reagent Selection and Rationale

For sterically hindered amino acids, onium salts (aminium/uronium and phosphonium) are the reagents of choice due to their high reactivity and ability to suppress racemization.[4][5]

Reagent ClassRecommended ReagentRationale & Key Characteristics
Aminium/Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Considered the gold standard for difficult couplings.[5] It rapidly forms a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole moiety is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction.[6]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)A highly effective and often more cost-efficient alternative to HATU. It exhibits similar reactivity and is suitable for most hindered couplings.
Carbodiimide + Additive DIC / Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)A powerful and modern combination. Oxyma Pure is superior to the traditional additive HOBt, as it enhances coupling efficiency and significantly reduces the risk of racemization.[7][8] This combination is particularly effective and can be a more economical choice.[3]

Base Selection: A non-nucleophilic base is essential to deprotonate the carboxylic acid without competing in the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is standard, but for residues prone to racemization, a weaker base like sym-collidine or N-methylmorpholine (NMM) can be beneficial.[4]

Workflow for SPPS Coupling Cycle

The following diagram illustrates the key steps in the SPPS cycle for incorporating the target amino acid.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_solution Solution Phase Resin_Fmoc Fmoc-NH-Peptide-Resin Deprotection 20% Piperidine in DMF Resin_Fmoc->Deprotection Fmoc Cleavage Wash2 DMF Wash Resin_Fmoc->Wash2 Remove Excess Reagents Resin_NH2 H₂N-Peptide-Resin Wash1 DMF Wash Resin_NH2->Wash1 Remove Byproducts Deprotection->Resin_NH2 Coupling Pre-activated Morpholine AA Wash1->Coupling Prepare for Coupling Coupling->Resin_Fmoc Amide Bond Formation

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Swell the N-terminally deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Drain the DMF solvent just before adding the coupling solution.

  • Amino Acid Activation (Pre-activation is critical):

    • In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

    • Add DIPEA (8 eq., 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[5]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the drained peptide-resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling.

    • Allow the coupling to proceed for a minimum of 2 hours at room temperature. For particularly difficult sequences, extending the coupling time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can be beneficial.[4]

  • Monitoring for Completion (Self-Validation):

    • After the initial coupling time, take a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF.

    • Perform a qualitative Kaiser test (ninhydrin test) to check for the presence of free primary amines.[9][10]

    Kaiser Test ResultInterpretationRecommended Action
    Colorless/Yellow Beads Complete Coupling. Free amines are absent or below the detection limit.Proceed to the next Fmoc deprotection step.
    Blue Beads Incomplete Coupling. Significant free amines remain.Recouple: Drain the reaction vessel and repeat steps 2 and 3 with a freshly prepared activation mixture.
  • Washing:

    • Once the Kaiser test is negative, drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (5 x 2 min) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Mechanism of HATU-Mediated Activation

Understanding the mechanism underscores why HATU is so effective for this challenging coupling.

HATU_Mechanism RCOOH Morpholine-AA-COOH RCOO_neg Morpholine-AA-COO⁻ RCOOH->RCOO_neg + DIPEA Isouronium O-acyl(tetramethyl)isouronium (Unstable Intermediate) RCOO_neg->Isouronium + HATU HATU HATU DIPEA DIPEA (Base) OAt_ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_ester Rearrangement TMU Tetramethylurea (Byproduct) Isouronium->TMU releases Peptide_bond Coupled Peptide OAt_ester->Peptide_bond + H₂N-Peptide-Resin Resin_NH2 H₂N-Peptide-Resin

Caption: Activation of a carboxylic acid using HATU and a base.

The process begins with the deprotonation of the carboxylic acid by DIPEA.[5][11] The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the displaced HOAt anion to yield the OAt-active ester and tetramethylurea as a byproduct.[6] This active ester is then readily attacked by the resin-bound amine to form the desired amide bond.

Troubleshooting & Advanced Strategies

Even with an optimized protocol, challenges can arise.

ProblemProbable Cause(s)Solution(s)
Persistent Positive Kaiser Test after Recoupling - Severe steric hindrance due to peptide aggregation on the resin.- Inefficient activation of the incoming amino acid.- Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture, which can disrupt secondary structures.[4]- Microwave SPPS: If available, use microwave-assisted synthesis to provide energy to overcome the activation barrier.[1]- Capping: If coupling remains incomplete, cap the unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.
Low Final Yield or Purity - Incomplete coupling at the morpholine step leading to deletion sequences.- Side reactions during prolonged coupling times.- Double Coupling: Proactively perform a double coupling for this specific residue.- Optimize Equivalents: Ensure accurate measurement of reagents. An excess of HATU can sometimes lead to guanidinylation of the N-terminus.[5][12]

Conclusion

The successful incorporation of this compound into a growing peptide chain is highly achievable with the appropriate strategic considerations. The use of a potent uronium salt coupling reagent, such as HATU, combined with pre-activation and diligent in-process monitoring via the Kaiser test, forms a robust and reliable methodology. By understanding the chemical principles behind overcoming steric hindrance, researchers can confidently utilize this valuable building block to advance the frontiers of peptidomimetic design and drug development.

References

Standard Operating Procedure for Fmoc-Mor-OH Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the efficient incorporation of the non-canonical amino acid analogue, Fmoc-L-Morpholin-3-yl-acetic acid (Fmoc-Mor-OH), into synthetic peptides using solid-phase peptide synthesis (SPPS). Fmoc-Mor-OH is a valuable building block for introducing conformational constraints and novel structural motifs into peptide backbones, which can enhance biological activity, receptor selectivity, and proteolytic stability. Due to the inherent steric bulk of its cyclic morpholine structure, specialized coupling conditions are required to ensure high incorporation efficiency and minimize side reactions. This guide details the underlying chemical principles, provides optimized, step-by-step protocols for manual and automated synthesis, and offers troubleshooting strategies for researchers in peptide chemistry and drug development.

Introduction: The Significance of Fmoc-Mor-OH in Peptide Design

The incorporation of non-proteinogenic amino acids and their mimics is a cornerstone of modern peptide-based drug discovery. These modifications allow for the exploration of novel chemical space, leading to peptides with improved pharmacokinetic and pharmacodynamic properties. Fmoc-L-Morpholin-3-yl-acetic acid (Fmoc-Mor-OH) is a synthetic building block that introduces a morpholine ring into the peptide backbone. This modification imparts significant conformational rigidity compared to a standard glycine or alanine residue. The morpholine moiety can act as a hinge or a turn-inducing element, influencing the overall three-dimensional structure of the peptide. Such structural constraints are crucial for locking the peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for biological targets such as G-protein coupled receptors or enzymes.[1]

The neutral, heterocyclic nature of the morpholine ring can also improve solubility and metabolic stability. Unlike natural amino acid side chains, the morpholine structure is not a substrate for many common proteases, thus prolonging the in vivo half-life of the resulting peptide therapeutic.

From a synthetic standpoint, Fmoc-Mor-OH is designed for seamless integration into standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows.[2] However, its secondary amine within the morpholine ring and the overall steric hindrance of the structure necessitate careful optimization of the coupling step to prevent incomplete reactions and the formation of deletion sequences.[3] This application note addresses these challenges by providing robust, field-proven protocols.

Mechanistic Considerations for Fmoc-Mor-OH Coupling

The core of SPPS is the iterative cycle of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.[4] The critical step for Fmoc-Mor-OH incorporation is the activation of its carboxylic acid and the subsequent nucleophilic attack by the free amine of the resin-bound peptide chain.

The Challenge of Steric Hindrance

The cyclohexyl-like chair conformation of the morpholine ring in Fmoc-Mor-OH presents a significant steric barrier around the carboxylic acid group. This bulkiness can slow down the rate of amide bond formation, leading to incomplete coupling if standard activation methods are used.[5] Inefficient coupling results in truncated peptide sequences, which are often difficult to separate from the desired product during purification.

The Role of Potent Activating Agents

To overcome steric hindrance, highly reactive acylating species must be generated. This is achieved by using potent coupling reagents, typically from the aminium/uronium or phosphonium salt classes.[6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the Fmoc-Mor-OH carboxylate to form highly reactive O-acylisourea intermediates, which are readily susceptible to nucleophilic attack.[4][7] The use of an additive such as OxymaPure or HOAt further enhances the reaction rate and suppresses potential side reactions like racemization.[8]

Diagrams and Visualizations

cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle Resin_NH2 Resin-Peptide-NH2 (Free Amine) Coupling Amide Bond Formation Resin_NH2->Coupling Fmoc_AA Fmoc-Mor-OH Activator Coupling Reagent (e.g., HATU/DIPEA) Fmoc_AA->Activator Activator->Coupling Resin_Fmoc Resin-Peptide-Mor-Fmoc Coupling->Resin_Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Next_Cycle Ready for Next Amino Acid Deprotection->Next_Cycle

Caption: General workflow for Fmoc-SPPS incorporation.

Fmoc_Mor_OH Fmoc-Mor-OH Carboxylic Acid Activated_Ester {Active O-Acylisourea Ester | Highly Reactive Intermediate} Fmoc_Mor_OH->Activated_Ester Activation HATU HATU Uronium Salt HATU->Activated_Ester DIPEA DIPEA Hindered Base DIPEA->Activated_Ester Base Catalyst Peptide_Bond {Peptide Bond Formation} Activated_Ester->Peptide_Bond Resin_Amine Resin-Peptide-NH2 Nucleophile Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Activation mechanism for Fmoc-Mor-OH coupling.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (0.3-0.8 mmol/g loading capacity).

  • Fmoc-L-Morpholin-3-yl-acetic acid (Fmoc-Mor-OH): High purity grade (>99%).

  • Standard Fmoc-amino acids: With appropriate side-chain protection (e.g., Trt, Boc, tBu).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU, HCTU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropyl alcohol (IPA).

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Manual SPPS for Fmoc-Mor-OH Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-Mor-OH.

1. Resin Preparation and Swelling:

  • Place the peptide-resin (0.1 mmol) in a fritted reaction vessel.
  • Add DMF (5-10 mL) and gently agitate for 30-60 minutes to swell the resin beads.[9]
  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add 20% piperidine in DMF (5 mL) to the resin.
  • Agitate for 3 minutes, then drain.
  • Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.[10]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[11]

3. Fmoc-Mor-OH Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Mor-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).
  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. Vortex briefly. The solution may change color.
  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.[12]

4. Monitoring the Coupling Reaction:

  • After the coupling time, take a small sample of resin beads (a few beads) and wash them thoroughly with DMF and DCM.
  • Perform a qualitative Kaiser test. Note: The Kaiser test detects primary amines and will be negative if the coupling is complete. Since the N-terminus is now capped with Fmoc-Mor-OH, a negative (colorless or yellow) result is expected. If the test is positive (blue beads), it indicates incomplete coupling.

5. Post-Coupling Wash:

  • Drain the coupling solution from the reaction vessel.
  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to prepare for the next cycle.

6. Handling Incomplete Coupling:

  • If the Kaiser test is positive, a "double coupling" is recommended.[12]
  • Repeat step 3 (Fmoc-Mor-OH Activation and Coupling) with a fresh solution of activated Fmoc-Mor-OH for another 2 hours.
  • After the second coupling, wash the resin as described in step 5 and proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

1. Resin Preparation:

  • After the final Nα-Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
  • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.

2. Cleavage:

  • Place the dried peptide-resin in a suitable reaction vessel.
  • Add the cold cleavage cocktail (e.g., Reagent K, 5-10 mL per 0.1 mmol of resin).
  • Agitate the mixture at room temperature for 2-4 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approx. 40 mL) of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide. Decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
  • Dry the crude peptide pellet under vacuum.
  • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity should be confirmed by mass spectrometry (MS).[13]

Data Summary and Recommendations

ParameterStandard Amino AcidFmoc-Mor-OH (Recommended)Rationale
Equivalents (Amino Acid) 3-5 eq.4-5 eq.Higher concentration helps drive the reaction forward to overcome steric hindrance.[12]
Coupling Reagent DIC/HOBt, HBTUHATU , HCTU, PyBOPAminium/uronium salts are more potent and effective for sterically hindered couplings.[7]
Equivalents (Reagent) 3-5 eq.3.9-4.9 eq.Stoichiometrically matched to the amino acid, slightly less to avoid side reactions.
Base DIPEADIPEA (2 eq. per eq. of AA)Required for aminium/uronium salt activation. A non-nucleophilic, hindered base is crucial.
Coupling Time 1-2 hours2-4 hours (or overnight)Slower reaction kinetics due to steric bulk necessitates extended coupling times.[12]
Monitoring Kaiser TestKaiser TestA reliable colorimetric test for free primary amines, indicating coupling completion.
Troubleshooting Recouple if neededDouble Coupling Strategy A second, fresh coupling is often required to achieve >99% incorporation.[12]

Potential Side Reactions and Mitigation

  • Deletion Sequences: The primary risk is incomplete coupling, leading to peptides lacking the Mor residue. This is mitigated by using potent coupling reagents, extended reaction times, and a double coupling strategy as described.[3]

  • Racemization: While Fmoc-Mor-OH is not an α-amino acid and thus not prone to α-carbon racemization, adjacent chiral residues can be at risk with prolonged exposure to base. Using a hindered base like DIPEA and avoiding excessively long pre-activation times minimizes this risk.[7]

  • Side-Chain Reactions: The morpholine ring itself is generally stable under standard SPPS conditions. The secondary amine within the ring is significantly less nucleophilic than the N-terminal amine and does not typically interfere with coupling.

Conclusion

The successful incorporation of Fmoc-Mor-OH into synthetic peptides is readily achievable with careful optimization of the coupling step. By employing potent aminium/uronium-based activating agents like HATU, extending reaction times, and utilizing a double coupling strategy when necessary, researchers can efficiently synthesize morpholine-containing peptides. These protocols provide a robust framework for accessing novel peptide structures with enhanced conformational stability and therapeutic potential.

References

Application Note: Optimized Cleavage of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid from Solid Support

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the efficient cleavage of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid and analogous morpholine-scaffold molecules from solid-phase synthesis supports. Recognizing the increasing importance of morpholine derivatives in medicinal chemistry and drug development, this document outlines the underlying chemical principles, provides detailed, validated protocols, and offers expert insights into troubleshooting common challenges. We will delve into the mechanistic role of acid-labile linkers and the critical function of scavenger cocktails in preserving the integrity of the target molecule during cleavage from the solid support. The protocols furnished herein are designed to be robust and reproducible, ensuring high-yield and high-purity recovery of the desired product, a crucial step in any successful synthetic campaign.

Introduction: The Significance of Morpholine Scaffolds and Solid-Phase Synthesis

Morpholine and its derivatives are privileged scaffolds in modern drug discovery, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific molecule, this compound, serves as a valuable building block in the construction of more complex molecules through solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of contemporary chemical synthesis, enabling the rapid and efficient assembly of peptides and other oligomers by anchoring the initial building block to an insoluble polymer resin. This approach simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing steps.[1]

The final, and arguably most critical, step in SPPS is the cleavage of the synthesized molecule from the solid support. This process must be highly efficient to ensure a good recovery of the product, and exquisitely selective to simultaneously remove any side-chain protecting groups without compromising the structure of the target molecule.[2] This application note will focus on the acid-catalyzed cleavage of molecules built upon the this compound framework from acid-sensitive resins.

The Chemistry of Cleavage: Mechanisms and Considerations

The cleavage of a molecule from a solid support in Fmoc-based SPPS is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[2] The success of this step hinges on the careful selection of the resin and its associated acid-labile linker, as well as the composition of the cleavage cocktail.

The Role of Acid-Labile Linkers

Acid-labile linkers are chemical moieties that connect the growing molecule to the solid support and are designed to be cleaved under specific acidic conditions.[3] For the synthesis of molecules with a C-terminal carboxylic acid, resins such as 2-chlorotrityl chloride (2-CTC) or Wang resin are commonly employed.[3][4] These linkers are susceptible to acidolysis, a chemical reaction where an acid catalyzes the breaking of a bond. The mechanism involves the protonation of the linker, which facilitates the departure of the resin, leaving the C-terminus of the synthesized molecule as a carboxylic acid. The high acid sensitivity of linkers like 2-CTC allows for cleavage under milder acidic conditions, which can be advantageous for sensitive molecules.[5]

The Necessity of Scavengers

During the TFA-mediated cleavage process, highly reactive cationic species are generated from the cleavage of the linker and any acid-labile side-chain protecting groups (e.g., t-butyl, trityl).[2] These carbocations can react with nucleophilic residues within the target molecule, leading to undesired side products.[6] To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that efficiently trap these reactive cations.[6]

Common scavengers and their functions are summarized in the table below:

ScavengerChemical StructureTarget Reactive Species & RationaleTypical Concentration (%)
Triisopropylsilane (TIS) SiH(CH(CH₃)₂)₃A highly effective scavenger for trityl and t-butyl cations. Its steric bulk prevents it from reacting with other parts of the peptide.[7]2.5 - 5
Water (H₂O) H₂OActs as a scavenger for t-butyl cations and helps to hydrolyze any t-butyl esters that may form.[7]2.5 - 5
1,2-Ethanedithiol (EDT) HSCH₂CH₂SHParticularly effective in preventing the reattachment of cleaved peptides to the resin and protecting tryptophan residues. It is also useful for removing trityl groups from cysteine.1 - 2.5
Thioanisole C₆H₅SCH₃A scavenger for benzyl-type cations and helps to prevent the oxidation of methionine residues.[7]5
Phenol C₆H₅OHA scavenger for various carbocations.[7]5

The choice and concentration of scavengers must be tailored to the specific amino acid composition of the peptide or the functional groups present in the target molecule.[2] For many standard applications, a cocktail of TFA, TIS, and water is sufficient.

Experimental Protocols

Safety First: Trifluoroacetic acid is a strong, corrosive acid.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10] Consult the Safety Data Sheet (SDS) for TFA before use.[8][9][11]

Preparation of the Cleavage Cocktail

A commonly used and effective cleavage cocktail for a wide range of molecules is "Reagent B".[7]

Table 1: Composition of "Odorless" Cleavage Cocktail (Reagent B) [7]

ReagentVolume/Weight Percentage
Trifluoroacetic acid (TFA)88% (v/v)
Phenol5% (v/v)
Water5% (v/v)
Triisopropylsilane (TIS)2% (v/v)

Procedure:

  • In a fume hood, carefully measure the required volumes of TFA, phenol, water, and TIS in a clean, dry glass container.

  • Mix the components thoroughly.

  • It is recommended to prepare the cleavage cocktail fresh just before use.[7]

Cleavage of this compound from the Solid Support

This protocol assumes the synthesis was performed on an acid-labile resin such as 2-chlorotrityl chloride or Wang resin.

Workflow Diagram:

Cleavage_Workflow Resin Resin-Bound Product WashedResin Washed & Dried Resin Resin->WashedResin Wash & Dry Reaction Cleavage Reaction (1-3 hours, RT) WashedResin->Reaction Cleavage TFA Cleavage Cocktail (e.g., Reagent B) Cleavage->Reaction Filtration Filtration Reaction->Filtration ResinWaste Resin Waste Filtration->ResinWaste Discard CrudeProduct Crude Product in TFA Filtration->CrudeProduct Collect Filtrate Precipitation Precipitation (Cold Ether) CrudeProduct->Precipitation Centrifugation Centrifugation / Filtration Precipitation->Centrifugation CrudePellet Crude Product Pellet Centrifugation->CrudePellet Washing Washing with Cold Ether CrudePellet->Washing Purification Purification (e.g., HPLC) Washing->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the cleavage and isolation of the target molecule.

Step-by-Step Protocol:

  • Resin Preparation:

    • If the N-terminal Fmoc group is still present, it must be removed by treating the resin with a 20% piperidine solution in DMF for 20-30 minutes.[4]

    • Thoroughly wash the resin with dichloromethane (DCM) to remove any residual DMF.[7]

    • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all traces of solvent.[2]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel (e.g., a round-bottom flask or a specialized cleavage vessel).

    • Add the freshly prepared cleavage cocktail to the resin. A general guideline is to use 10-20 mL of the cocktail per gram of resin.[7]

    • Stir or agitate the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the specific linker and protecting groups used.[7]

  • Product Isolation:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin from the solution containing the cleaved product.[6]

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.[7]

    • Combine the filtrates.

  • Precipitation:

    • In a separate centrifuge tube, add cold methyl tert-butyl ether (MTBE) or diethyl ether. The volume of ether should be at least 10 times the volume of the TFA filtrate.[7]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. The crude product should precipitate out of the solution.

    • Cool the mixture on ice for 30 minutes to maximize precipitation.

  • Collection and Washing:

    • Centrifuge the mixture to pellet the precipitated product.

    • Carefully decant and discard the ether supernatant.

    • Wash the pellet with fresh cold ether to remove residual scavengers and other impurities. Repeat this washing step 2-3 times.[12]

  • Drying:

    • After the final wash, dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude product obtained after cleavage will likely require further purification. High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic peptides and small molecules.[4] The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield Incomplete cleavage.Extend the cleavage reaction time. Ensure the resin was properly dried before adding the cleavage cocktail.[2]
Product is still on the resin.After filtration, wash the resin with additional TFA.[7]
Incomplete precipitation.Ensure the ether is sufficiently cold and use a larger volume of ether.
Presence of Side Products Inadequate scavenging.Adjust the scavenger cocktail based on the specific protecting groups used. For molecules with sensitive residues like tryptophan or methionine, consider using Reagent K (TFA/water/phenol/thioanisole/EDT).[2][7]
Re-attachment of the product to the resin.This can be an issue with certain linkers and sequences. Ensure adequate scavengers are used.
Oxidation of sensitive residues (e.g., methionine).Use a cleavage cocktail containing thioanisole or ethyl methyl sulfide. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Removal of Protecting Groups Insufficient cleavage time or TFA concentration.Increase the reaction time. While 95% TFA is standard, some protecting groups may require longer exposure.[12]
Steric hindrance around the protecting group.Consider a stronger cleavage cocktail or a two-step cleavage process.[6]

Conclusion

The successful cleavage of this compound and its derivatives from a solid support is a critical step that dictates the overall success of the synthetic strategy. By understanding the underlying chemical principles of acid-labile linkers and the essential role of scavengers, researchers can effectively mitigate side reactions and maximize product yield and purity. The protocols and troubleshooting guide provided in this application note offer a robust framework for achieving consistent and reliable results. Careful attention to detail, particularly in the preparation of the cleavage cocktail and the handling of the highly acidic reagents, is paramount for a safe and successful outcome.

References

Application Note: Enhancing Peptide Solubility and Synthetic Success Using Backbone Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Strategic Implementation of N-Substituted Fmoc-Amino Acids for Mitigating On-Resin Aggregation

Introduction: The Challenge of "Difficult" Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide research and development.[1] While highly effective, a significant bottleneck persists: the synthesis of "difficult sequences." These peptides, often rich in hydrophobic or β-branched amino acids, are prone to on-resin aggregation.[2][3] This phenomenon arises from the formation of extensive intermolecular hydrogen bonds between growing peptide chains, leading to the adoption of stable secondary structures like β-sheets.[2][4] Consequently, the peptide-resin matrix collapses, sterically hindering the N-terminus and preventing efficient Fmoc deprotection and subsequent amino acid coupling.[5] The downstream effects are severe, including truncated or deletion sequences, low crude purity, and poor overall yield, often rendering the synthesis of promising therapeutic candidates intractable.[6]

While the user inquiry specified Fmoc-Mor-OH , this term does not correspond to a widely documented or commercially available reagent for enhancing peptide solubility in SPPS. The term "morpholino" is found in reagents like the coupling agent COMU or in the context of nucleic acid analogues (PMOs), but not as a standard amino acid side-chain modification for this purpose. However, the underlying goal of improving peptide solubility is a critical challenge in the field. This guide therefore focuses on a well-established and highly effective strategy that achieves this goal: the use of backbone-protected amino acids, specifically those incorporating the 2-hydroxy-4-methoxybenzyl (Hmb) group.[7] We will detail the mechanism, provide comprehensive protocols, and offer practical guidance for incorporating Fmoc-N-(2-hydroxy-4-methoxybenzyl)-glycine (Fmoc-(Hmb)Gly-OH) to overcome the challenges of peptide aggregation.

Mechanism of Action: How Hmb Disrupts Peptide Aggregation

The strategic incorporation of an Hmb group onto the backbone amide nitrogen of an amino acid residue effectively disrupts the primary cause of on-resin aggregation.[2][7] By introducing a bulky substituent, the Hmb group physically prevents the close alignment of adjacent peptide chains, thereby inhibiting the formation of the intermolecular hydrogen bonds that initiate β-sheet structures.[4][8]

The Hmb group acts as a temporary, removable shield on the peptide backbone. This is a key advantage over permanent modifications, as the native peptide sequence is fully restored upon final cleavage from the resin.[8] The presence of an Hmb group every six to seven residues is often sufficient to maintain the solvation of the peptide-resin complex and ensure the accessibility of the N-terminus for subsequent reaction cycles.[4]

Visualizing the Mechanism

G cluster_0 Standard SPPS (Aggregation Prone) cluster_1 Hmb-Protected SPPS (Aggregation Resistant) P1 Peptide Chain 1 -C=O···H-N- P2 Peptide Chain 2 -N-H···O=C- P1->P2 Interchain H-Bond P3 Peptide Chain 3 -C=O···H-N- P2->P3 Interchain H-Bond agg β-Sheet Formation (Aggregation) HP1 Peptide Chain 1 -C=O HP2 Peptide Chain 2 -N(Hmb)- HP3 Peptide Chain 3 -C=O Hmb_group Bulky Hmb Group

Strategic Implementation of Hmb-Protected Amino Acids

The successful use of Hmb-protected amino acids relies on their judicious placement within the peptide sequence. Simply adding them randomly is not optimal.

Key Considerations:
  • Placement: Introduce the Hmb-protected residue at the beginning of, or within, a known hydrophobic or aggregation-prone region.[8]

  • Frequency: For long and difficult sequences, incorporating an Hmb-protected amino acid approximately every 6-7 residues is a common and effective strategy.[4]

  • Proximity to Other Disrupters: Ensure the Hmb-modified residue is at least two amino acids away from other backbone-modifying elements like proline or pseudoproline dipeptides to maximize its effect.[1]

  • Choice of Amino Acid: While Hmb derivatives of several amino acids are available, Fmoc-(Hmb)Gly-OH is particularly useful.[2] The subsequent coupling onto the Hmb-substituted glycine is generally efficient due to reduced steric hindrance compared to other Hmb-amino acids.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the manual incorporation of Fmoc-(Hmb)Gly-OH into a peptide sequence during SPPS. These steps can be adapted for automated synthesizers.

Protocol 1: Incorporation of Fmoc-(Hmb)Gly-OH

This protocol details the coupling of the Hmb-protected glycine residue.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-(2-hydroxy-4-methoxybenzyl)-Gly-OH (Fmoc-(Hmb)Gly-OH) (3 eq.)

  • Coupling Reagent (e.g., HBTU/HATU) (2.9 eq.)

  • Base (e.g., N,N-diisopropylethylamine, DIPEA) (6 eq.)

  • N,N-dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the growing peptide chain attached to the resin has been completely removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(Hmb)Gly-OH and the coupling reagent (e.g., HBTU) in a minimal volume of DMF.

  • Activation: Add DIPEA to the activation mixture and vortex briefly (approx. 1-2 minutes). The solution may change color, indicating activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The coupling onto the primary amine is typically efficient.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative test (yellow or colorless beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling the Subsequent Amino Acid onto the Hmb-Protected Residue

Coupling onto the secondary amine of the Hmb-substituted residue can be sterically hindered and requires optimized conditions.[8]

Materials:

  • Peptide-resin with N-terminal (Hmb)Gly

  • Next Fmoc-amino acid (5 eq.)

  • Coupling Reagent (e.g., HATU or PyBOP®) (4.9 eq.)

  • Base (e.g., DIPEA) (10 eq.)

  • DMF, peptide synthesis grade

Procedure:

  • Fmoc Deprotection: The Fmoc group from the Fmoc-(Hmb)Gly-OH is removed using the standard 20% piperidine in DMF treatment.

  • Activation: In a separate vessel, prepare the activation mixture for the next Fmoc-amino acid as described in Protocol 1, Step 2 & 3, using the increased equivalents specified above.

  • Coupling: Add the activated amino acid solution to the deprotected (Hmb)Gly-resin.

  • Reaction: Agitate the mixture at room temperature. The coupling time may need to be extended (4-12 hours) compared to a standard coupling. For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50°C) can be beneficial.

  • Monitoring & Washing: Monitor the reaction for completion and wash the resin as described in Protocol 1, Step 6 & 7. Double coupling may be necessary if the first coupling is incomplete.

SPPS Workflow with Hmb Incorporation

SPPS_Workflow start Start with Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 DMF Wash deprotect1->wash1 couple_std Couple Standard Fmoc-AA-OH wash1->couple_std wash2 DMF Wash couple_std->wash2 check_agg Approaching Difficult Sequence? wash2->check_agg check_agg->couple_std No couple_hmb Couple Fmoc-(Hmb)Gly-OH (Protocol 1) check_agg->couple_hmb Yes wash3 DMF Wash couple_hmb->wash3 deprotect2 Fmoc Deprotection wash3->deprotect2 wash4 DMF Wash deprotect2->wash4 couple_post_hmb Couple Next Fmoc-AA-OH (Protocol 2) wash4->couple_post_hmb wash5 DMF Wash couple_post_hmb->wash5 continue_synth Continue Synthesis wash5->continue_synth continue_synth->deprotect1 Cycle for next AA final_cleavage Final Cleavage (e.g., TFA Cocktail) continue_synth->final_cleavage End of Sequence end Purified Peptide final_cleavage->end

Protocol 3: Final Cleavage and Hmb Group Removal

The Hmb group is acid-labile and is designed to be removed during the final trifluoroacetic acid (TFA) cleavage step.[4]

Materials:

  • Dried peptide-resin

  • TFA Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and thorough washing (DCM) and drying of the peptide-resin, place it in a suitable reaction vessel.

  • Cleavage: Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the Hmb backbone protecting group.[9]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Expected Outcomes and Data

The incorporation of an Hmb-protected amino acid can dramatically improve the outcome of a difficult synthesis. Below is a table summarizing the typical results observed when synthesizing a known aggregation-prone sequence, such as the Acyl Carrier Protein fragment (65-74), with and without Hmb protection.

ParameterStandard SPPSSPPS with Fmoc-(Hmb)Ala-OH
On-Resin Aggregation Severe (resin shrinking, poor solvation)Minimal to none
Coupling Efficiency Low, incomplete reactions observedHigh (>99% per step)
Crude Purity (by RP-HPLC) < 50% (multiple deletion sequences)> 85% (major peak is target peptide)
Overall Yield Very low (< 5%)Significantly higher (> 40%)
Reference [10][7][10]

Table 1: Representative comparison of synthesis outcomes for a difficult peptide sequence.

Conclusion

While the specific reagent "Fmoc-Mor-OH" is not established in the literature for enhancing peptide solubility, the underlying principle of using backbone protection is a powerful and validated strategy. The incorporation of Hmb-protected amino acids, such as Fmoc-(Hmb)Gly-OH, provides a robust method to disrupt on-resin aggregation during Fmoc-SPPS. By sterically hindering interchain hydrogen bond formation, this technique maintains resin solvation, improves reaction kinetics, and ultimately leads to significantly higher crude purity and overall yield of difficult-to-synthesize peptides. The protocols and strategic guidelines presented in this document offer researchers a reliable toolkit to overcome the persistent challenge of peptide aggregation, thereby enabling the synthesis of complex and previously inaccessible peptide sequences for therapeutic and research applications.

References

Fmoc-Mor-OH: A Versatile Building Block for the Synthesis of Novel Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The introduction of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to analogues with enhanced stability, novel conformations, and improved biological activity.[1][2] This guide focuses on Fmoc-Mor-OH (Fmoc-3-(1-Morpholinyl)-L-Ala-OH), a unique building block that incorporates a morpholine moiety, providing a flexible yet constrained scaffold for the synthesis of innovative peptidomimetics. We will explore the rationale behind its use, detailed protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the analytical methods required for characterization.

The Strategic Advantage of Incorporating Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, and its incorporation into a peptide backbone via Fmoc-Mor-OH offers several distinct advantages:

  • Enhanced Proteolytic Stability: The non-natural structure of the morpholine-containing residue can hinder recognition by proteases, thereby increasing the in-vivo half-life of the resulting peptide.[1]

  • Conformational Constraint: The cyclic nature of the morpholine group introduces a degree of conformational rigidity, which can be exploited to lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.

  • Modulation of Physicochemical Properties: The morpholine moiety can alter the solubility, lipophilicity, and hydrogen bonding capacity of a peptide, which can in turn influence its pharmacokinetic and pharmacodynamic properties.[3]

  • Novel Structural Diversity: The incorporation of Fmoc-Mor-OH expands the chemical space available for peptide-based drug design, enabling the creation of novel structures with unique biological activities.[4]

Physicochemical Properties of Fmoc-Mor-OH

A thorough understanding of the properties of Fmoc-Mor-OH is crucial for its effective use in peptide synthesis.

PropertyValueSource
Molecular Formula C₂₂H₂₄N₂O₅[5]
Molecular Weight 396.4 g/mol [5]
Appearance White to off-white powder[6]
Solubility Soluble in polar organic solvents such as DMF and NMP[7]
Storage 2-30°C[8]

Solid-Phase Peptide Synthesis (SPPS) Workflow for Fmoc-Mor-OH Incorporation

The following section provides a detailed, step-by-step protocol for the incorporation of Fmoc-Mor-OH into a peptide sequence using standard Fmoc-based SPPS.[9]

General SPPS Workflow Overview

The overall process of incorporating an amino acid, including Fmoc-Mor-OH, into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-Mor-OH + Activator) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Next_Cycle Start of Next Cycle (or Final Cleavage) Washing2->Next_Cycle 5.

Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Fmoc-Mor-OH Incorporation

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)[10]

  • Fmoc-Mor-OH

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)[11]

  • Coupling Reagents:

    • Activator: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[12]

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Monitoring Reagent: Kaiser test kit (for primary amines) or Chloranil test (for secondary amines)

Protocol Steps:

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes.[10]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[13]

    • Drain the solution.

    • Rationale: The initial short treatment removes the piperidine-dibenzofulvene adduct, driving the equilibrium towards complete deprotection in the second, longer step.[14]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Rationale: Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, leading to incomplete reactions.

  • Fmoc-Mor-OH Coupling:

    • In a separate vial, dissolve Fmoc-Mor-OH (3-5 equivalents) and HCTU or HATU (2.9-4.5 equivalents) in DMF.[12]

    • Add DIPEA (6-10 equivalents) to the solution and mix.

    • Immediately add the activated Fmoc-Mor-OH solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Rationale: Pre-activation of the carboxylic acid of Fmoc-Mor-OH with a uronium-based coupling reagent like HCTU or HATU forms a highly reactive intermediate, facilitating efficient amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the resulting salts.[15]

  • Coupling Monitoring:

    • Perform a Kaiser test. A negative result (yellow beads) indicates the absence of primary amines and a complete coupling reaction.[12]

    • If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF again (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Decision Workflow for Deprotection and Coupling

Deprotection_Coupling_Workflow start Start of Cycle (Fmoc-Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-Mor-OH (HCTU/DIPEA in DMF) wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 monitoring Kaiser Test wash2->monitoring recouple Repeat Coupling Step monitoring->recouple Positive (Blue) next_cycle Proceed to Next Cycle monitoring->next_cycle Negative (Yellow) recouple->wash2

References

Application Notes & Protocols: A Guide to Synthesizing Peptides with Enhanced Stability Using Fmoc-Mor-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates for a new generation of drugs. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This poor metabolic stability leads to short plasma half-lives, necessitating frequent administration and limiting oral bioavailability.[2][3]

A leading strategy to overcome this limitation is the chemical modification of the peptide backbone to create "peptidomimetics"—molecules that mimic the structure of natural peptides but possess enhanced drug-like properties.[4][5] One such modification involves the incorporation of a morpholinone (Mor) residue. This is achieved during Solid-Phase Peptide Synthesis (SPPS) using the specialized building block, N-Fmoc-3-(carboxymethyl)-morpholin-5-one (Fmoc-Mor-OH). The introduction of this moiety into the peptide backbone fundamentally alters its susceptibility to enzymatic cleavage, significantly enhancing its stability and, consequently, its therapeutic potential.[1][6]

This guide provides a comprehensive overview of the mechanism, application, and detailed protocols for incorporating Fmoc-Mor-OH into peptide sequences using the well-established Fmoc/tBu synthesis strategy.[7][8]

The Mechanism: How Morpholinone Residues Confer Protease Resistance

The enhanced stability of morpholinone-containing peptides stems from the structural rigidity and steric bulk introduced at the peptide backbone.[4][9] Proteolytic enzymes recognize and bind to specific amino acid sequences in a defined three-dimensional conformation, much like a key fitting into a lock.[10][11] The enzyme's active site must accommodate the peptide backbone to catalyze the hydrolysis of the scissile (cleavable) amide bond.

The incorporation of a morpholinone residue disrupts this precise interaction in two key ways:

  • Conformational Constraint: The cyclic nature of the morpholinone ring restricts the rotational freedom of the peptide backbone, preventing it from adopting the ideal extended conformation required for optimal binding within the protease's active site.[4]

  • Steric Hindrance: The morpholinone structure presents a bulky, unnatural scaffold. This steric shield physically blocks the approach of the enzyme and prevents the critical residues of the active site from achieving the proximity needed for catalysis.[6][9]

This dual-pronged mechanism of conformational pre-organization and steric hindrance makes the adjacent amide bonds significantly less accessible to enzymatic attack, thereby prolonging the peptide's half-life in a biological environment.[1]

G cluster_0 Standard Peptide Cleavage cluster_1 Enhanced Stability with Morpholinone P1 Protease Active Site S1 Native Peptide Chain (Flexible Conformation) P1->S1 Recognizes & Binds C1 Cleaved Peptide Fragments S1->C1 Hydrolysis P2 Protease Active Site S2 Peptide with Morpholinone (Rigid Conformation) P2->S2 Binding Impeded R1 Intact, Stable Peptide S2->R1 No Cleavage S2_shield Steric Hindrance G start Start with Resin-Bound Amino Acid (or Peptide) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash (Remove Piperidine & Byproducts) deprotection->wash1 coupling Couple Next Fmoc-AA-OH (or Fmoc-Mor-OH) wash1->coupling wash2 DMF Wash (Remove Excess Reagents) coupling->wash2 check Kaiser Test? wash2->check check->coupling Positive (Incomplete) repeat Repeat Cycle for Next Amino Acid check->repeat Negative (Complete) repeat->deprotection cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Residue Coupled end Purified Peptide cleavage->end G cluster_0 Reagent Preparation start Start: Deprotected Peptide-Resin couple Add activated mixture to resin. Agitate for 2-4 hours. start->couple prep_mor Dissolve Fmoc-Mor-OH + Oxyma in DMF activate Pre-activate: Combine solutions for 2-5 min prep_mor->activate prep_couple Prepare Coupling Reagent (e.g., DIC or HATU/DIPEA) prep_couple->activate activate->couple kaiser Perform Kaiser Test couple->kaiser kaiser->couple Positive (Blue) -> Double Couple wash Wash Resin (DMF, DCM) kaiser->wash Negative (Yellow) end Ready for next cycle's deprotection wash->end

References

Application Notes and Protocols for the Analysis of Peptides Incorporating 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid in Modern Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, solubility, and unique conformational properties. Among these valuable building blocks is this compound, a synthetic amino acid analog that introduces a morpholine heterocycle into the peptide backbone. The morpholine moiety is particularly advantageous for its ability to improve the aqueous solubility and metabolic stability of peptides, making it a key component in the design of novel drug candidates.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[2]

However, the unique structural features of this morpholine-containing amino acid present distinct challenges and considerations for the analytical characterization of the resulting peptides. This comprehensive guide provides detailed application notes and protocols for the robust analysis of peptides containing this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Method Development

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of synthetic peptides. The presence of the bulky and hydrophobic Fmoc group on the morpholine nitrogen, in addition to the overall peptide sequence, significantly influences chromatographic behavior.

Core Principles for Method Development

Successful separation of peptides containing this compound from synthesis-related impurities requires careful optimization of several parameters. The goal is to achieve sharp, symmetrical peaks with adequate resolution from byproducts such as deletion sequences, incompletely deprotected peptides, or diastereomers.

Key Optimization Parameters:

  • Column Chemistry: C18 columns are the standard for peptide separations. For peptides incorporating the hydrophobic Fmoc-morpholine moiety, wide-pore (300 Å) columns are recommended to ensure proper interaction and prevent exclusion.

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is the most common ion-pairing agent, typically used at a concentration of 0.1% (v/v). It sharpens peaks by forming ion pairs with basic residues and protonating acidic residues. For challenging separations, alternative ion-pairing agents like formic acid (for MS compatibility) or the use of different pH mobile phases can be explored.[3]

  • Gradient Elution: A shallow gradient of acetonitrile in water is crucial for resolving closely eluting impurities. The presence of the Fmoc group will increase the peptide's retention time, necessitating a potentially higher starting percentage of organic solvent.

  • Temperature: Column temperature can significantly impact selectivity. A systematic evaluation of temperatures between 30°C and 60°C is recommended to optimize resolution.[4]

Protocol: RP-HPLC Analysis of a Peptide Containing Fmoc-Morpholin-Acetic Acid

This protocol provides a starting point for the analysis of a crude or purified peptide.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.
  • Dissolve the peptide in a suitable solvent. Start with 1 mL of 50% acetonitrile in water. If solubility is an issue, sonication or the addition of a small amount of dimethyl sulfoxide (DMSO) may be necessary.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection Wavelength: 220 nm (for the peptide backbone) and 301 nm (for the Fmoc group).
  • Injection Volume: 10 µL.

3. Gradient Program:

  • A typical starting gradient would be a linear increase from 30% to 70% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of the target peptide.

4. Data Analysis:

  • Integrate the peak corresponding to the target peptide and all impurity peaks.
  • Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization cluster_final Final Analysis prep Dissolve Peptide (e.g., 50% ACN/H2O) filter Filter (0.22 µm) prep->filter inject Inject on C18 Column filter->inject gradient Run Gradient (e.g., 30-70% B over 30 min) inject->gradient detect UV Detection (220 nm & 301 nm) gradient->detect eval_res Evaluate Resolution & Peak Shape detect->eval_res adjust_grad Adjust Gradient Slope eval_res->adjust_grad adjust_temp Change Temperature eval_res->adjust_temp adjust_mp Alter Mobile Phase eval_res->adjust_mp final_analysis Purity Calculation eval_res->final_analysis adjust_grad->inject adjust_temp->inject adjust_mp->inject

Caption: General workflow for MS-based peptide analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Characterization

NMR spectroscopy provides detailed structural information at the atomic level. For peptides containing this compound, NMR is crucial for confirming the incorporation of the morpholine moiety and assessing its impact on the peptide's conformation.

Key NMR Experiments
  • 1D ¹H NMR: Provides a general overview of the peptide's structure and purity. The aromatic protons of the Fmoc group will be clearly visible in the 7.0-8.0 ppm region.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems, allowing for the assignment of protons within each amino acid residue, including the distinct spin system of the morpholine ring. [5]* 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity (< 5 Å), which is essential for sequential assignment of the peptide backbone and determining its three-dimensional structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the unambiguous assignment of resonances, particularly for the morpholine ring carbons.

Protocol: Acquiring 2D NMR Spectra

1. Sample Preparation:

  • Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer at a physiological pH, or deuterated DMSO for less soluble peptides).
  • The final peptide concentration should be in the range of 0.5-1.0 mM.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
  • Temperature: 298 K (25°C).
  • 1D ¹H: Standard pulse program with water suppression.
  • 2D TOCSY: Use a standard pulse sequence with a mixing time of 60-80 ms to observe correlations within the entire spin system of each residue.
  • 2D NOESY: Employ a mixing time of 150-300 ms to detect inter-residue NOEs for sequential assignment.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
  • Use the TOCSY spectrum to identify the individual amino acid spin systems. The morpholine ring will have a unique pattern of cross-peaks.
  • Use the NOESY spectrum to connect the spin systems in sequence by observing NOEs between the amide proton of one residue (H_N(i)) and the alpha proton of the preceding residue (H_α(i-1)).
  • Assign the protons of the morpholine ring and the Fmoc group based on their characteristic chemical shifts and correlations.

IV. Comparative Summary of Analytical Techniques

Technique Primary Application Strengths Limitations Key Considerations for Fmoc-Morpholine Peptides
RP-HPLC Purity assessment and quantificationHigh resolution, robust, and reproducibleCan be challenging to develop methods for complex mixturesThe hydrophobic Fmoc group significantly increases retention time. Monitor at 220 nm and 301 nm.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verificationHigh sensitivity and accuracy, provides sequence informationFragmentation can be complex, may not distinguish isomersLook for neutral loss of the Fmoc group (222.1 Da). The morpholine ring may have unique fragmentation patterns.
NMR Spectroscopy Detailed 3D structural analysis and conformational studiesProvides atomic-level structural informationRequires higher sample concentrations and longer acquisition timesEssential for confirming the incorporation and conformation of the morpholine ring. The Fmoc protons provide a clear diagnostic signal.

V. Conclusion

The analytical characterization of peptides containing this compound requires a multi-faceted approach that leverages the strengths of HPLC, mass spectrometry, and NMR spectroscopy. While the unique structural features of this non-canonical amino acid introduce specific analytical challenges, a systematic and well-informed strategy for method development can ensure the accurate and comprehensive characterization of these promising therapeutic candidates. The protocols and considerations outlined in this guide provide a robust framework for researchers and scientists working at the forefront of peptide drug development.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing 2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering enhanced proteolytic stability, conformational constraint, and novel pharmacological properties.[1][2] One such building block, 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, presents unique characteristics due to its morpholine scaffold, which can act as a proline surrogate, and the presence of the bulky N-Fmoc protecting group.[2][3] Accurate and comprehensive characterization of peptides containing this modification is critical for quality control during synthesis and for subsequent structure-activity relationship (SAR) studies.[4][5]

This application note provides a detailed guide for the mass spectrometry (MS) analysis of peptides incorporating this compound. We will delve into optimized protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and provide insights into the expected fragmentation patterns to facilitate confident structural elucidation.

Challenges in the MS Analysis of Modified Peptides

The analysis of synthetic peptides, especially those with non-standard residues and protecting groups, presents several analytical challenges:

  • Ionization Efficiency: The bulky and hydrophobic Fmoc group can influence the ionization efficiency of the peptide, potentially leading to altered charge state distributions in electrospray ionization (ESI).[6][7]

  • Chromatographic Behavior: The hydrophobicity of the Fmoc group can significantly alter the retention time of the peptide during reversed-phase liquid chromatography (RP-LC), requiring adjustments to the elution gradient.

  • Fragmentation Complexity: The presence of the morpholine ring and the Fmoc group introduces alternative fragmentation pathways that may compete with the typical peptide backbone cleavages (b- and y-ions), complicating spectral interpretation.[8][9]

  • In-source Fragmentation/Degradation: The labile nature of the Fmoc group under certain conditions could lead to its partial loss in the ion source, generating multiple species from a single parent peptide.[8]

Experimental Design & Protocols

A systematic workflow is essential for the successful analysis of these complex peptides. This involves careful sample preparation, optimized LC-MS/MS parameters, and thorough data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Peptide Solubilization sp2 Dilution sp1->sp2 sp3 Desalting (Optional) sp2->sp3 lc Reversed-Phase LC Separation sp3->lc ms1 Full MS Scan (MS1) lc->ms1 dd Data-Dependent Acquisition (DDA) ms1->dd ms2 MS/MS Fragmentation (HCD/CID) dd->ms2 da2 MS/MS Spectral Interpretation ms2->da2 da1 Deconvolution of MS1 Spectra da1->da2 da3 Sequence Confirmation & PTM Localization da2->da3

Figure 1: A comprehensive workflow for the LC-MS/MS analysis of modified peptides.

Protocol 1: Sample Preparation

Proper sample preparation is crucial to ensure high-quality data and prevent contamination of the mass spectrometer.[10][11][12][13]

  • Solubilization: Dissolve the lyophilized peptide in an appropriate solvent. A common starting point is 50:50 acetonitrile (ACN):water with 0.1% formic acid (FA). For peptides that are difficult to dissolve, small amounts of dimethyl sulfoxide (DMSO) can be used, but it is important to note that DMSO can be oxidized in the ESI source.

  • Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase A (see LC conditions below).

  • Desalting: If the peptide sample contains a high concentration of non-volatile salts (e.g., from purification buffers), desalting using a C18 ZipTip or similar solid-phase extraction (SPE) method is recommended to prevent ion suppression.[12]

Protocol 2: LC-MS/MS Analysis

This protocol is designed for a high-resolution Orbitrap mass spectrometer coupled with a UHPLC system. Parameters may need to be adjusted for other instrument platforms.

Parameter Setting Rationale
LC System UHPLC SystemProvides high-resolution separation of complex peptide mixtures.[14]
Column C18 Reversed-Phase, 1.7 µm, 2.1 x 100 mmStandard for peptide separations, offering good retention and peak shape.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good ionization in positive ESI mode. TFA can be used for better chromatography but may cause ion suppression.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting peptides from the C18 column.
Gradient 5-60% B over 30 minutesA broad gradient is recommended initially to ensure elution of the potentially hydrophobic Fmoc-containing peptide. This can be optimized based on the observed retention time.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40-60 °CElevated temperatures can improve peak shape and reduce viscosity.
MS System High-Resolution Orbitrap Mass SpectrometerProvides accurate mass measurements for confident identification.[14]
Ionization Mode Positive Electrospray Ionization (ESI)Peptides readily form positive ions in acidic solutions.[7]
MS1 Resolution 60,000Sufficient for resolving isotopic peaks and determining the charge state.
MS1 Scan Range m/z 300-2000A wide range to capture various charge states of the peptide.
MS/MS Acquisition Data-Dependent Acquisition (Top 5)Fragments the five most intense ions from the MS1 scan.
Fragmentation Higher-Energy Collisional Dissociation (HCD)Provides rich b- and y-ion series for peptide sequencing.[16][17][18] Collision-Induced Dissociation (CID) can also be used.[16][19][20]
Normalized Collision Energy (NCE) 28-32% (stepped)A range of collision energies ensures fragmentation of both the peptide backbone and labile modifications.
MS2 Resolution 15,000Adequate for identifying fragment ions with high mass accuracy.

Data Analysis and Expected Fragmentation

The mass of the this compound residue is 367.40 g/mol .[21][22] When incorporated into a peptide, it will add a specific mass shift that can be used for identification.

G cluster_structure This compound cluster_fragments Potential Fragmentation Sites Fmoc Fmoc Morpholine Morpholine Fmoc->Morpholine N-linkage Acetic_Acid Acetic_Acid Morpholine->Acetic_Acid C-linkage f3 Standard b/y ions Acetic_Acid->f3 Peptide Backbone f1 Loss of Fmoc group (m/z 179.08) f2 Morpholine ring opening f1->f2 f4 Internal fragments

Figure 2: Structural components and potential fragmentation sites.

Predicted Fragmentation Behavior:
  • Fmoc Group Fragmentation: The Fmoc group is known to undergo characteristic fragmentation. A prominent neutral loss of dibenzofulvene (178.0782 Da) or the observation of the dibenzofulvene radical cation (m/z 178.08) or the fluorenylmethyloxy cation (m/z 179.08) is expected.[8] A McLafferty-type rearrangement followed by the loss of CO2 is also a possible pathway for Fmoc-protected peptides.[8]

  • Morpholine Ring Fragmentation: The morpholine ring can undergo ring-opening fragmentation, leading to characteristic losses. The exact fragmentation pattern will depend on the charge localization. Common losses may include fragments of the ethylene glycol ether moiety.[9][23][24]

  • Peptide Backbone Fragmentation: Standard b- and y-ion series from the cleavage of the amide bonds in the peptide backbone are expected. The presence of the bulky morpholine-containing residue may influence the relative abundance of fragments adjacent to this modification.

  • Internal Fragmentation: The presence of the morpholine ring may promote internal fragmentation, generating ions that are not part of the standard b- and y-ion series.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires a tailored approach to sample preparation, LC-MS/MS data acquisition, and spectral interpretation. By employing high-resolution mass spectrometry and understanding the unique fragmentation patterns of the Fmoc group and the morpholine scaffold, researchers can confidently characterize these complex molecules. The protocols and insights provided in this application note serve as a robust starting point for the successful analysis of this important class of modified peptides, thereby accelerating drug development and research in peptide science.

References

Troubleshooting & Optimization

Preventing side reactions with Fmoc-Mor-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-L-Mor-OH

A Guide to Overcoming Synthetic Challenges and Preventing Side Reactions

Welcome to the technical support center for Fmoc-L-Mor-OH (Fmoc-(S)-3-morpholino-L-alanine). As a valuable building block for introducing conformational constraints and improving pharmacokinetic properties, Fmoc-L-Mor-OH, an N-alkylated amino acid, requires specific strategic considerations during solid-phase peptide synthesis (SPPS) to ensure high yield and purity. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind them to help you navigate the unique challenges posed by this residue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary side reaction associated with Fmoc-Mor-OH, and why does it occur?

The most significant and frequently encountered side reaction when using Fmoc-Mor-OH is diketopiperazine (DKP) formation . This issue is most pronounced when the Mor residue is at the C-terminal end of a dipeptide attached to the resin (i.e., at position n-1 after coupling the nth residue).

Causality & Mechanism: DKP formation is an intramolecular cyclization reaction where the free N-terminal amine of a dipeptidyl-resin attacks the ester linkage connecting the peptide to the solid support. This attack cleaves the dipeptide from the resin, forming a stable six-membered piperazine-2,5-dione ring.[1][2]

Fmoc-Mor-OH is particularly susceptible for two key reasons:

  • N-Alkylation: The morpholino group makes the alpha-amine a secondary amine. N-alkylated amino acids, like Proline, are known to favor a cis-amide bond conformation with the preceding residue. This cis geometry brings the N-terminal nucleophile and the C-terminal ester into close proximity, dramatically accelerating the rate of intramolecular cyclization.[3][4][5]

  • Base-Catalyzed Deprotection: The side reaction is primarily triggered during the Fmoc deprotection step of the second amino acid in the sequence. The piperidine used for Fmoc removal creates a basic environment and liberates the N-terminal amine, which then acts as the internal nucleophile.[3][4]

The diagram below illustrates this destructive pathway.

DKP_Formation cluster_peptide Dipeptidyl-Resin Intermediate Resin Solid Support (e.g., Wang Resin) Linker Ester Linker (-O-C=O) Resin->Linker Mor C-Terminal Residue (e.g., Mor) Linker->Mor Cyclization Intramolecular Nucleophilic Attack Linker->Cyclization Peptide_Bond Peptide Bond Mor->Peptide_Bond AA2 Penultimate Residue (Xaa) Peptide_Bond->AA2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) AA2->Fmoc_Deprotection 1. Free_Amine Free N-Terminal Amine (Nucleophile) Fmoc_Deprotection->Free_Amine 2. Liberates Free_Amine->Cyclization 3. Attacks Ester DKP Diketopiperazine (DKP) (Cleaved from Resin) Cyclization->DKP 4. Forms DKP Truncated Truncated Sequence on Resin Cyclization->Truncated Results in

Fig 1. Mechanism of Diketopiperazine (DKP) Formation.
Q2: I suspect DKP formation is occurring. How can I confirm this and quantify the loss of peptide from the resin?

Detecting DKP formation involves analyzing both the resin and the reaction solutions.

  • Analyze the Cleavage Solutions: After the problematic Fmoc-deprotection step, collect the piperidine and subsequent DMF wash solutions. Evaporate the solvent, and analyze the residue by LC-MS. The DKP product (Fmoc-Xaa-Mor-DKP) will be a major component if the side reaction is significant.

  • Perform a Test Cleavage: After the coupling following the suspected DKP formation, take a small aliquot of the resin (~5-10 mg). Cleave the peptide using a standard TFA cocktail and analyze the crude product by HPLC. A significantly reduced peak area for the target peptide and the presence of truncated sequences are strong indicators of DKP-mediated chain loss.

  • Monitor Fmoc Release: The UV absorbance of the dibenzofulvene-piperidine adduct during Fmoc deprotection can be misleading. While you will see a normal UV profile for the removal of the Fmoc group, this does not confirm that the peptide chain remains on the resin. Quantitative analysis must be done via cleavage and HPLC.

Q3: How can I proactively prevent DKP formation when incorporating Fmoc-Mor-OH?

Prevention is the most effective strategy. The optimal approach depends on the position of the Mor residue in your sequence.

If Mor is one of the first two C-terminal residues, using a resin with high steric bulk around the linkage point is the most robust solution.

  • Why it works: The bulky groups on the resin physically obstruct the N-terminal amine from achieving the necessary geometry to attack the ester bond.[2]

  • Recommended Resin: 2-Chlorotrityl chloride (2-CTC) resin is the industry standard for this purpose.[3] The ester linkage it forms is highly sensitive to acid, allowing for very mild cleavage conditions (e.g., 1-5% TFA in DCM), which preserves acid-labile side-chain protecting groups if needed.

Bypass the problematic dipeptidyl-resin stage entirely by coupling a pre-formed dipeptide.

  • Why it works: This strategy avoids the presence of a free N-terminal amine at the dipeptide stage on the resin, completely circumventing the DKP formation mechanism.

  • Method: Synthesize Fmoc-Xaa-Mor-OH in solution and use it as a single unit for coupling onto the resin-bound amino acid or the naked resin.

  • Caution: The C-terminal amino acid of the dipeptide (in this case, Mor) is activated for coupling, which carries a risk of racemization. Use of coupling reagents with racemization-suppressing additives (like Oxyma or HOAt) is critical.

For sequences where the above strategies are not feasible, modifying the deprotection conditions can significantly reduce DKP formation.

  • Why it works: These methods either reduce the basicity or the time the free amine is exposed to basic conditions.

  • Recommended Conditions:

    • Reduced Piperidine Concentration: Using 5-10% piperidine in DMF can slow the rate of DKP formation.

    • DBU/Piperazine Cocktail: An alternative, highly effective cocktail is 2% DBU and 5% piperazine in NMP or DMF.[3][4] This combination is very fast and efficient at Fmoc removal while suppressing DKP.

The following flowchart provides a decision-making guide.

Workflow Start Planning to use Fmoc-Mor-OH Check_Position Is Mor the C-terminal or penultimate residue? Start->Check_Position Use_Dipeptide STRATEGY 2: Couple as Fmoc-Xaa-Mor-OH Dipeptide Unit Start->Use_Dipeptide Alternative Primary Strategy Use_CTC STRATEGY 1: Use 2-Chlorotrityl Chloride (2-CTC) Resin Check_Position->Use_CTC Yes Standard_SPPS Proceed with Standard Fmoc-SPPS Protocols Check_Position->Standard_SPPS No Success Problem Mitigated Use_CTC->Success Use_Dipeptide->Success Modify_Deprotection STRATEGY 3: Modify Fmoc-Deprotection (e.g., DBU/Piperazine) Modify_Deprotection->Success Standard_SPPS->Modify_Deprotection If DKP is still observed

Fig 2. Decision workflow for preventing DKP formation.
Q4: Fmoc-Mor-OH is sterically hindered. What are the best coupling conditions to ensure high efficiency?

Yes, as an N-alkylated amino acid, Fmoc-Mor-OH presents more steric hindrance than a standard amino acid. Standard carbodiimide activators like DIC may result in incomplete coupling. More potent reagents are required.

Why it matters: Incomplete coupling leads to deletion sequences, which are often difficult to separate from the target peptide during purification.

Recommendations: Employ high-activity uronium/aminium or phosphonium salt coupling reagents. These reagents rapidly form highly reactive esters or acyl-phosphonium species that can overcome steric hindrance.

Coupling ReagentClassRelative PotencyRacemization RiskNotes
HATU Uronium/AminiumVery HighLow (with HOAt)Generally considered the gold standard for difficult couplings.[1]
HCTU Uronium/AminiumHighLowA more cost-effective and stable alternative to HBTU.
COMU Uronium/AminiumVery HighVery LowExcellent for hindered couplings with minimal racemization risk.
PyBOP PhosphoniumHighLow (with HOBt)A classic and effective reagent, though byproducts can be harder to wash away.

Key Insight: Always use an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. They not only catalyze the reaction but also act as a base to suppress racemization. For Fmoc-Mor-OH, using HATU/HOAt or COMU is highly recommended.

Validated Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Mor-OH using HATU

This protocol is designed for coupling Fmoc-Mor-OH onto a deprotected N-terminal amine on the solid support.

  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF (5 mL) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using your chosen method (e.g., 20% piperidine/DMF, 2 x 10 min).

    • Wash the resin thoroughly with DMF (6 x 5 mL) to completely remove the deprotection solution.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Mor-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture.

    • Vortex the solution for 1-2 minutes. The solution should be clear and slightly yellow.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for at least 2 hours. For sequences known to be difficult, extend the coupling time to 4 hours or overnight.

  • Washing and Monitoring:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

    • Perform a qualitative colorimetric test to check for free amines. Note: The standard Kaiser test does not work for secondary amines like Mor. Use the Isatin test or Chloranil test to confirm reaction completion. A negative result (no color change) indicates a complete coupling.

Protocol 2: DKP Suppression using a Dipeptide Coupling Strategy

This protocol describes the coupling of a pre-synthesized Fmoc-Ala-Mor-OH dipeptide.

  • Resin Preparation:

    • Swell the resin (e.g., H-Gly-2-CTC-Resin, 0.1 mmol) in DMF (5 mL) for 30 minutes.

  • Dipeptide Activation:

    • In a separate vial, dissolve Fmoc-Ala-Mor-OH (0.3 mmol, 3 eq.) and COMU (0.3 mmol, 3 eq.) in 2 mL of anhydrous DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) and vortex for 1 minute.

  • Coupling Reaction:

    • Add the activated dipeptide solution to the resin.

    • Agitate for 2-4 hours at room temperature.

  • Post-Coupling:

    • Wash the resin as described in Protocol 1.

    • Proceed to the next cycle of Fmoc deprotection and coupling as per your standard SPPS protocol. This step is no longer susceptible to DKP formation.

References

Technical Support Center: Optimization of Cleavage Conditions for Peptides Containing 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid (Fmoc-Mory-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-N-Fmoc-morpholin-2-YL)acetic acid (Fmoc-Mory-OH). This building block is increasingly utilized in solid-phase peptide synthesis (SPPS) to enhance the solubility and stability of target peptides. While its incorporation follows standard Fmoc-based protocols, the final cleavage and deprotection step requires careful consideration to ensure high yield and purity.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) specifically tailored to peptides containing the Mory residue. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the successful synthesis of your novel peptide entities.

Part 1: Troubleshooting Guide - The Mory Residue

This section addresses specific issues that may arise during the cleavage of peptides containing the this compound (Mory) residue. The advice is structured in a question-and-answer format to directly address potential user observations.

Issue 1: Unexpected Peptide Fragmentation and Low Yield of Full-Length Product

Question: After standard TFA cleavage of my Mory-containing peptide, I'm observing a significant peak in my LC-MS analysis that corresponds to a fragment, and the yield of my desired full-length peptide is much lower than expected. What is happening?

Answer: This is a critical and specific challenge that can occur with peptides containing N-alkylated amino acids, of which the Mory residue is a structural analogue (specifically, an N-alkylated glycine). The peptide bond C-terminal to the N-alkylated residue is known to be susceptible to acid-catalyzed hydrolysis during standard Trifluoroacetic Acid (TFA) cleavage.[1]

Causality & Mechanism: Under strong acid conditions, such as treatment with a high concentration of TFA, the peptide bond between the Mory residue and the subsequent amino acid can be cleaved. This degradation is proposed to proceed through an oxazolone-like intermediate.[1] The N-alkylation (the morpholine ring) makes the amide bond more susceptible to this acid hydrolysis compared to a standard secondary amide bond in the peptide backbone.

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Peptide_Cleavage_Side_Reaction PeptideResin Peptidyl-Resin (...-Mory-Xaa-...) TFA TFA Cleavage Cocktail (High TFA concentration) PeptideResin->TFA Standard Cleavage Intermediate Oxazolone-like Intermediate (at Mory residue) TFA->Intermediate Acid-Catalyzed Hydrolability FullLength Desired Full-Length Peptide (Intact) Intermediate->FullLength Desired Pathway (Minimized) Fragment1 N-Terminal Fragment (...-Mory-OH) Intermediate->Fragment1 Peptide Bond Cleavage Fragment2 C-Terminal Fragment (H-Xaa-...) Intermediate->Fragment2 Peptide Bond Cleavage

Caption: Potential side reaction pathway during TFA cleavage of Mory-containing peptides.

Troubleshooting & Optimization Strategies:

  • Reduce TFA Concentration and Cleavage Time: The extent of this side reaction is dependent on both the acid strength and the duration of exposure.

    • Test Cleavage: Always perform a small-scale test cleavage on a few milligrams of your peptidyl-resin before committing your entire batch.[2]

    • Time Course Study: Analyze the cleavage at different time points (e.g., 30 min, 1 hour, 2 hours). You may find that a shorter cleavage time provides an acceptable yield of the full-length peptide while minimizing fragmentation.

    • TFA Dilution: For linkers that are more acid-labile (e.g., 2-chlorotrityl), it's possible to use a much milder cleavage cocktail, such as 1-5% TFA in Dichloromethane (DCM), which may preserve the sensitive peptide bond.[3]

  • Modify the Cleavage Cocktail: The choice of scavengers and additives can influence the reaction environment. While standard scavengers are designed to trap carbocations, altering the cocktail's properties may help.

    • Consider Alternative Acid Systems: For very sensitive sequences, exploring TFA-free cleavage methods, such as using dilute HCl in hexafluoroisopropanol (HFIP), could be a viable, albeit more complex, alternative.[4] This approach, however, requires significant optimization.

  • Sequence Position: If you have the flexibility in your peptide design, consider the amino acid (Xaa) immediately following the Mory residue. Residues with bulky side chains adjacent to the N-alkylated amino acid might sterically hinder the formation of the oxazolone-like intermediate, though this is a hypothesis that would require experimental validation.

Issue 2: Poor Solubility of the Crude Peptide After Cleavage

Question: The Fmoc-Mory-OH building block was supposed to increase the solubility of my peptide, but the crude product is difficult to dissolve for HPLC purification. What could be the cause?

Answer: While the Mory residue often improves the final solubility of the purified peptide in aqueous buffers, several factors during cleavage and work-up can lead to poor solubility of the crude product.

  • Incomplete Deprotection: If other residues in your peptide have stubborn protecting groups (e.g., Arg(Pbf)), extended cleavage times might be necessary for their removal.[5] If cleavage is stopped early to prevent Mory-related fragmentation, these protecting groups may remain, rendering the peptide hydrophobic and insoluble.

  • Aggregation: The fully deprotected peptide may have a high propensity to aggregate in the cleavage cocktail or during precipitation.

  • Scavenger Adducts: In some cases, scavengers or cleaved protecting groups can form adducts with the peptide, altering its solubility profile.

Troubleshooting & Optimization Strategies:

  • Optimize the Cleavage Cocktail for Full Deprotection: Use a scavenger cocktail known to be effective for the other sensitive residues in your sequence. For example, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust mixture for peptides with multiple sensitive residues like Cys, Trp, and Met.[6]

  • Post-Cleavage Work-up:

    • Precipitation: Ensure you are using a sufficient volume of cold methyl tert-butyl ether (MTBE) (typically 10 volumes) to achieve efficient precipitation.

    • Dissolution Strategy: For dissolving the crude peptide pellet, start with a solvent appropriate for your sequence. If the peptide is basic, try aqueous acetic acid (1-10%). If it is acidic, a volatile basic buffer might work. For very hydrophobic peptides, dissolving in a minimal amount of DMF or DMSO before diluting with your HPLC mobile phase can be effective.[2]

Part 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), as TFA is highly corrosive.

Protocol 1: Standard Cleavage (General Purpose)

This protocol is suitable for peptides containing the Mory residue but lacking other highly sensitive amino acids like Cys, Met, or Trp.

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Standard_Cleavage_Workflow ResinPrep 1. Prepare Resin (Wash with DCM, Dry under vacuum) CocktailPrep 2. Prepare Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) ResinPrep->CocktailPrep Cleavage 3. Cleavage Reaction (1-2 hours, Room Temp) ResinPrep->Cleavage CocktailPrep->Cleavage Isolation 4. Isolate Peptide Solution (Filter resin, wash with TFA) Cleavage->Isolation Precipitation 5. Precipitate Peptide (Add to cold MTBE) Isolation->Precipitation Collection 6. Collect Peptide (Centrifuge, decant ether) Precipitation->Collection Drying 7. Dry Peptide (Nitrogen stream or vacuum) Collection->Drying

Caption: Standard workflow for peptide cleavage and isolation.

  • Resin Preparation:

    • Place the dry, peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.

    • Dry the resin under a high vacuum for at least 1 hour. It is crucial the resin is dry.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail.

    • Cocktail "TIPS": In a glass vial, combine:

      • Trifluoroacetic Acid (TFA): 1.9 mL (95%)

      • Triisopropylsilane (TIS): 0.05 mL (2.5%)

      • Deionized Water: 0.05 mL (2.5%)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Stopper the vessel and agitate gently at room temperature.

    • Crucially for Mory-peptides, start with a 1-hour reaction time. A test cleavage is highly recommended to optimize this.

  • Peptide Isolation:

    • Filter the resin using a sintered funnel into a clean 15 mL centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA (approx. 0.5 mL) and combine the filtrates.

  • Precipitation:

    • In a separate 50 mL centrifuge tube, add 10 volumes of cold (-20°C) methyl tert-butyl ether (MTBE) (approx. 30 mL for a 3 mL filtrate).

    • Slowly add the TFA filtrate into the cold ether while gently vortexing. A white precipitate of your crude peptide should form.

  • Peptide Collection:

    • Centrifuge the mixture (e.g., at 3500 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet twice more with cold MTBE, centrifuging and decanting each time. This removes residual scavengers.

    • After the final decant, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Optimized Cleavage for Sensitive Peptides (Reagent K)

Use this protocol when your Mory-containing peptide also includes residues like Trp, Met, or Cys, which are highly susceptible to modification by carbocations generated during cleavage.[6]

  • Resin Preparation: Follow steps in Protocol 1.

  • Cleavage Cocktail Preparation:

    • Prepare "Reagent K" fresh. For 100 mg of resin, prepare 2 mL.

    • Reagent K: In a glass vial, combine:

      • TFA: 1.65 mL (82.5%)

      • Phenol: 0.1 mL (5%)

      • Water: 0.1 mL (5%)

      • Thioanisole: 0.1 mL (5%)

      • 1,2-Ethanedithiol (EDT): 0.05 mL (2.5%)

  • Cleavage and Work-up: Follow steps 3 through 7 from Protocol 1, keeping the initial cleavage time to 1-2 hours and optimizing based on a test cleavage.

Part 3: Data Summary & FAQs

Table 1: Common Cleavage Cocktails
Reagent NameComposition (v/v)Primary ApplicationNotes for Mory-Peptides
Cocktail "TIPS" 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose; good for peptides without highly sensitive residues.Recommended starting point. Monitor for potential N-alkyl peptide bond cleavage.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[6]Use if your sequence contains other sensitive residues. The complex scavenger mix helps prevent a wide range of side reactions.
TFA / H₂O 95% TFA, 5% H₂OSimple peptides without any sensitive residues.Not generally recommended due to the high risk of side reactions.
Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during TFA cleavage? A1: The primary cause is the generation of highly reactive carbocations (e.g., tert-butyl cation) from the acid-labile side-chain protecting groups. These electrophilic species can attack nucleophilic amino acid side chains (like Trp, Met, Cys), leading to unwanted modifications.[7]

Q2: My peptide didn't precipitate when I added ether. What should I do? A2: This can happen with very short, very hydrophilic, or very small amounts of peptide. First, ensure the ether is cold and you have used a sufficient volume (at least 10x the filtrate volume). If it still fails to precipitate, you can try evaporating the TFA under a stream of nitrogen to a smaller volume (e.g., 1-2 mL) and then re-attempting the precipitation.[8] If the peptide is soluble in ether, this method will not work and alternative isolation like direct HPLC purification may be needed.

Q3: I see a mass addition of +56 on my Cysteine residue. What happened? A3: This corresponds to S-tert-butylation, a common side reaction where the tert-butyl cation generated during deprotection alkylates the free thiol group of Cysteine.[6] Using a cleavage cocktail with effective scavengers like 1,2-ethanedithiol (EDT) is crucial to prevent this.

Q4: Do I need to remove the N-terminal Fmoc group before cleavage? A4: Yes, absolutely. The final N-terminal Fmoc group must be removed with piperidine before initiating the TFA cleavage procedure. Most automated synthesizers perform this as the last step of the synthesis protocol.

Q5: How long should I cleave my peptide for? A5: A standard cleavage time is 2-3 hours. However, for peptides containing the Mory residue, it is critical to start with a shorter time (e.g., 1 hour) and perform a test cleavage to find the optimal balance between complete deprotection and minimizing the potential cleavage of the peptide backbone C-terminal to the Mory residue.[1][5]

References

Technical Support Center: Managing Fmoc-Mor-OH Peptide Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(morpholino)-3-oxopropanoic acid (Fmoc-Mor-OH). The incorporation of this unique residue, while valuable, can present significant challenges related to on-resin peptide aggregation, leading to truncated sequences, poor yields, and difficult purifications.

This guide provides in-depth, field-proven troubleshooting strategies and mechanistic explanations to help you overcome these hurdles. We will explore the root causes of aggregation and detail practical, step-by-step protocols to ensure the successful synthesis of your target peptide.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Mor-OH, and why does it cause peptide aggregation?

Fmoc-Mor-OH is a non-natural amino acid derivative characterized by a morpholine amide at its side chain. This bulky, rigid side chain, combined with the inherent tendency of growing peptide chains to form intermolecular hydrogen bonds, creates a perfect storm for aggregation. The morpholine group can sterically hinder coupling reactions while promoting the formation of stable, insoluble β-sheet structures between peptide chains, rendering the reactive N-terminus inaccessible.

Q2: My synthesis is failing after incorporating Fmoc-Mor-OH. How can I confirm that aggregation is the problem?

Several on-resin and post-synthesis indicators point towards aggregation:

  • Positive or "Brick-Red" Kaiser Test: A positive Kaiser test on the resin after a coupling step indicates a significant number of unreacted free amines, a classic sign that aggregation is preventing the incoming amino acid from reaching the N-terminus.

  • Poor Swelling of Resin: Aggregated peptide-resin beads swell poorly in solvents compared to non-aggregated resin. You may visually notice clumping or a reduced bed volume.

  • Incomplete Deprotection: The Fmoc-removal step may be slow or incomplete, as the piperidine base cannot efficiently penetrate the aggregated network. This can be monitored by HPLC analysis of the deprotection solution.

  • Broad or Tailing HPLC Peaks: Upon cleaving the peptide from the resin, HPLC analysis often reveals a complex mixture of products with broad, poorly resolved peaks, indicating the presence of deletion sequences and other impurities resulting from incomplete reactions.

  • Low Yield: The final isolated yield of the target peptide will be significantly lower than expected.

Q3: Can I just increase the coupling time or use a stronger coupling reagent?

While seemingly intuitive, these approaches are often ineffective against severe aggregation. Once the peptide chains have collapsed into a stable β-sheet structure, the N-terminal amine is physically inaccessible. No amount of excess reagent or extended time can overcome this steric blockade. The key is not to force the reaction but to prevent the aggregation from occurring in the first place.

Part 2: Troubleshooting Guide & Mitigation Protocols

This section details advanced strategies to disrupt and prevent aggregation during solid-phase peptide synthesis (SPPS) involving Fmoc-Mor-OH.

Issue 1: Synthesis Rescue After Suspected Aggregation

You've just completed a coupling step and the Kaiser test is strongly positive. This suggests on-resin aggregation is already occurring.

Immediate Action: Solvent Disruption Protocol

The goal is to disrupt the intermolecular hydrogen bonds causing the aggregation.

Step-by-Step Protocol:

  • Drain the Reaction Vessel: Remove the coupling solution.

  • Wash with NMP/DMF: Perform 3-5 washes with N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to remove residual reagents.

  • Introduce Chaotropic Agent: Add a solution of 2 M lithium chloride (LiCl) in NMP to the resin.

  • Agitate: Gently agitate the resin in the LiCl solution for 30-60 minutes. LiCl acts as a powerful chaotropic agent that disrupts the secondary structure of the aggregated peptide chains.

  • Wash Thoroughly: Perform 5-7 extensive washes with NMP or DMF to completely remove the LiCl. Residual lithium salts can interfere with subsequent steps.

  • Re-evaluate: Perform a Kaiser test again. If it is now negative or significantly less positive, you can attempt to re-couple the amino acid.

Causality Explained: Chaotropic salts like LiCl disrupt the ordered structure of water molecules surrounding the peptide chains. This interference weakens the hydrophobic interactions and hydrogen bonds that stabilize the aggregated β-sheet structures, forcing the peptide chains to unfold and become more accessible to solvents and reagents.

Issue 2: Proactive Prevention of Aggregation

The most effective strategy is to prevent aggregation from the start. This is crucial when Fmoc-Mor-OH is part of a known "difficult" or hydrophobic sequence.

Strategy A: Incorporation of Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, effectively disrupting the formation of regular secondary structures like β-sheets.

Workflow for Using Pseudoproline Dipeptides:

Pseudoproline_Workflow cluster_prep Sequence Analysis cluster_synthesis SPPS Cycle cluster_cleavage Final Cleavage Seq Identify aggregation-prone region near Fmoc-Mor-OH Choose Select Ser/Thr residue ~6 residues N-terminal to the difficult region Seq->Choose Strategic Placement Couple Couple Fmoc-Xaa-Ser(ψPro)-OH (Standard Coupling Protocol) Choose->Couple Resin Fmoc-AA(n)-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Deprotect->Couple Activate & Couple Pseudoproline Dipeptide Continue Continue SPPS to incorporate Fmoc-Mor-OH and subsequent residues Couple->Continue Cleave TFA Cleavage Cocktail Continue->Cleave Peptide Purified Target Peptide (Native Ser/Thr restored) Cleave->Peptide Ring opens, restoring native side chain

Caption: Workflow for incorporating a pseudoproline dipeptide to prevent aggregation.

Protocol for Pseudoproline Dipeptide Incorporation:

  • Identify Insertion Point: Analyze your peptide sequence. The ideal location for a pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, is typically 5-6 residues before the aggregation-prone region initiated by Fmoc-Mor-OH.[1]

  • Standard Deprotection: Swell the resin and perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3 eq.), an activator like HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated pseudoproline solution to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.

  • Wash and Continue: Wash the resin thoroughly and proceed with the synthesis. The "kink" introduced by the pseudoproline will disrupt aggregation as the chain elongates.[2][3][4]

  • Cleavage: The oxazolidine ring is stable during synthesis but is cleanly removed during the final TFA cleavage, regenerating the native Ser or Thr residue.[5][6]

Strategy B: Elevated Temperature and Optimized Solvents

Increasing the temperature can provide enough kinetic energy to disrupt nascent aggregates. This is often combined with optimized solvent systems.

Data Summary: Temperature and Solvent Effects

ParameterStandard ConditionOptimized ConditionRationale for Improvement
Temperature Room Temperature (25°C)40°C - 60°CIncreases peptide chain mobility and disrupts intermolecular hydrogen bonds.
Primary Solvent DMFNMPNMP has a higher boiling point and better solvating properties for complex peptides.
Solvent Additive None10-20% Dichloromethane (DCM)DCM can help to swell the polystyrene resin support, improving reagent access.

Protocol for High-Temperature Synthesis:

  • System Preparation: Ensure your synthesis vessel is compatible with heating. Many automated synthesizers have built-in temperature control.

  • Solvent Exchange: Prior to the difficult coupling (e.g., the residue immediately before Fmoc-Mor-OH), wash the resin and switch the primary solvent to NMP.

  • Pre-heating: Heat the reaction vessel to the target temperature (e.g., 50°C) and allow it to equilibrate for 5-10 minutes.

  • Coupling: Perform the coupling and deprotection steps at the elevated temperature. Monitor reaction times, as they may be significantly shorter.

  • Caution: Be aware that elevated temperatures can increase the risk of side reactions like racemization, particularly for sensitive residues like Cys and His. This method should be used judiciously.

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Mechanism of Aggregation

During SPPS, peptide chains are tethered to a solid support. As the chain elongates, especially through hydrophobic or bulky residues like Fmoc-Mor-OH, it can adopt a β-sheet-like conformation. These sheets then stack together via intermolecular hydrogen bonds, causing the peptide-resin to collapse and become impenetrable.

Aggregation_Mechanism cluster_soluble Solvated State cluster_aggregated Aggregated State P1 Peptide Chain 1 Resin Resin Bead P1->Resin P2 Peptide Chain 2 P2->Resin A2 Peptide Chain 2 P2->A2 Addition of Fmoc-Mor-OH & Elongation P3 Peptide Chain 3 P3->Resin A1 Peptide Chain 1 A1->A2 H-Bonds A3 Peptide Chain 3 A2->A3 H-Bonds Block Inaccessible N-Terminus A2->Block

Caption: Transition from a solvated to an aggregated state on the resin.

By implementing the strategies outlined in this guide, particularly the proactive use of pseudoproline dipeptides and optimization of synthesis conditions, researchers can successfully navigate the challenges posed by Fmoc-Mor-OH and other aggregation-prone residues.

References

Technical Support Center: Mitigating Diketopiperazine Formation in Peptides with N-Terminal Morpholine Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Diketopiperazine Formation

Diketopiperazines (DKPs) are cyclic dipeptides that can form as degradation products of peptides and proteins. This intramolecular cyclization reaction leads to the cleavage of the peptide chain, resulting in a loss of the desired product and the formation of impurities that can be difficult to remove. The formation of DKPs is a significant concern in the development of peptide-based therapeutics, as it can impact product stability, efficacy, and safety.

Peptides featuring an N-terminal morpholine residue present a unique challenge. While the morpholine moiety can be crucial for therapeutic activity, its structural features can, under certain conditions, influence the rate of diketopiperazine formation. This guide provides an in-depth understanding of the mechanisms behind this side reaction and offers practical troubleshooting and prophylactic strategies for researchers working with these valuable compounds.

Mechanism & Causality: Understanding the 'Why'

Diketopiperazine formation is an intramolecular aminolysis reaction. The process is initiated by the nucleophilic attack of the N-terminal amine on the carbonyl carbon of the peptide bond between the second and third amino acid residues. This attack forms a six-membered ring, which then cleaves the peptide bond, releasing the DKP and the truncated peptide.

Several factors influence the rate of DKP formation:

  • Peptide Sequence: The identity of the first two N-terminal amino acids is critical. Proline at the second position is particularly notorious for promoting DKP formation due to its unique cyclic structure, which favors the necessary cis-amide bond conformation for cyclization.[1][2][3] The size and nature of the N-terminal amino acid's side chain also play a role, with bulkier side chains sometimes hindering the reaction.[4][5]

  • pH: The reaction rate is highly pH-dependent. The N-terminal amine must be in its unprotonated, nucleophilic form to initiate the attack. Therefore, DKP formation is generally favored at neutral to slightly alkaline pH.[4][5][6] At acidic pH (typically below 3-4), the N-terminal amine is protonated, reducing its nucleophilicity and thus slowing down the reaction.[4][6]

  • Temperature: Like most chemical reactions, the rate of DKP formation increases with temperature.[2][7][8] Elevated temperatures during synthesis, purification, or storage can significantly accelerate this degradation pathway.

  • Solvent: The polarity of the solvent can impact the rate of DKP formation. Studies have shown that the reaction rate tends to increase in less polar solvents.[9][10][11] This is attributed to the stabilization of the transition state in such environments.

FAQs & Troubleshooting Guide

This section addresses common issues encountered during the handling of N-terminal morpholine-containing peptides.

FAQ 1: We're observing a significant loss of our peptide over time, with a new, unexpected peak in our HPLC analysis. Could this be diketopiperazine formation?

This is a classic sign of DKP formation. The new peak, typically eluting earlier than the parent peptide in reverse-phase HPLC, is often the DKP impurity.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify the impurity is through MS.[6] The mass of the DKP will correspond to the cyclic dipeptide formed from the N-terminal morpholine residue and the second amino acid. You should also observe a peak corresponding to the mass of the remaining truncated peptide.

  • Forced Degradation Study: To confirm, you can perform a forced degradation study. Incubate a small sample of your peptide at a slightly elevated temperature (e.g., 40°C) or a slightly alkaline pH (e.g., pH 7.5-8.0) for a few hours. If the new peak increases in intensity relative to the parent peptide, it strongly suggests DKP formation.

FAQ 2: Our peptide with an N-terminal morpholine-glycine sequence seems particularly unstable. Why is this and what can we do?

Glycine, being the smallest amino acid with no steric hindrance, at the second position can facilitate the necessary peptide backbone conformation for the intramolecular attack, leading to a higher rate of DKP formation.

Mitigation Strategies:

  • pH Control: Maintain the peptide in an acidic buffer (pH 4-5) for storage and handling whenever possible. This keeps the N-terminal amine protonated and less nucleophilic.

  • Temperature Control: Store the peptide at low temperatures (e.g., -20°C or -80°C) as a lyophilized powder. For solutions, store at 2-8°C for short-term use and frozen for long-term storage.

  • Solvent Considerations: If possible, formulate the peptide in a more polar solvent system.[9][10]

FAQ 3: What are the optimal pH and temperature conditions for storing our N-terminal morpholine-containing peptide solution to minimize DKP formation?

The optimal conditions will always be a balance between stability and the requirements of your downstream application. However, based on the mechanism of DKP formation, the following general guidelines apply:

ConditionRecommendationRationale
pH 4.0 - 5.5The N-terminal amine is protonated, reducing its nucleophilicity and slowing the cyclization reaction.[4][6]
Temperature ≤ 4°C (short-term) or ≤ -20°C (long-term)Lower temperatures decrease the rate of all chemical reactions, including DKP formation.[8]

FAQ 4: During solid-phase peptide synthesis (SPPS) of a peptide with an N-terminal morpholine, when is the risk of DKP formation highest and how can we prevent it?

The highest risk occurs after the deprotection of the second amino acid, when the free N-terminal amine of the dipeptide-resin is exposed. This is particularly problematic with standard Fmoc chemistry, which uses a basic piperidine solution for deprotection.[1]

Prevention Strategies during SPPS:

  • Use of Dipeptide Building Blocks: Couple the first two residues (N-terminal morpholine and the second amino acid) as a pre-formed dipeptide unit. This bypasses the vulnerable stage where the dipeptide is attached to the resin with a free N-terminus.[12][13]

  • Modified Deprotection Conditions:

    • Use a milder base for Fmoc deprotection, such as 5% piperazine in DMF or NMP, which has been shown to significantly reduce DKP formation compared to 20% piperidine.[13]

    • Reduce the deprotection time to the minimum required for complete Fmoc removal.[14]

    • Perform the deprotection at a lower temperature (e.g., room temperature instead of elevated temperatures).[1]

  • Choice of Resin: For C-terminal acid peptides, using a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric hindrance.[15]

Prophylactic Strategies: Best Practices for Prevention

A proactive approach is the most effective way to manage DKP formation.

StageStrategyDetails
Peptide Design Sequence Selection If possible, avoid Glycine or Proline at the second position. If the sequence is fixed, be aware of the increased risk and implement the strategies below.
Synthesis Dipeptide Coupling As detailed in FAQ 4, this is a highly effective method to prevent DKP formation during SPPS.[12][13]
Optimized Deprotection Use milder deprotection reagents (e.g., 5% piperazine) and conditions (lower temperature, shorter time).[1][13]
Purification Acidic Mobile Phases Use mobile phases with a pH below 4.0 for HPLC purification to minimize on-column degradation.
Formulation & Storage Lyophilization Store the peptide as a lyophilized powder to reduce molecular mobility and reaction rates.
Acidic Buffers If a solution is required, use a buffer system in the pH range of 4.0-5.5.
Low Temperatures Store both lyophilized powder and solutions at the lowest practical temperature.

Experimental Protocols

Protocol 1: Optimized Cleavage and Deprotection for N-Terminal Morpholine Peptides

This protocol is designed for peptides synthesized on a Wang or Rink Amide resin and aims to minimize DKP formation during the final cleavage step.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of cocktail per gram of resin. Caution: TFA is highly corrosive. Always use appropriate personal protective equipment (PPE).

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate in a clean centrifuge tube.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate of the peptide should form.

  • Incubation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation: Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash. This removes residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HPLC-MS Method for Detection and Quantification of Diketopiperazine Impurities

This is a general method that can be adapted for various N-terminal morpholine peptides.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV at 214 nm and 280 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-2000

  • Data Analysis: Extract ion chromatograms for the theoretical masses of the parent peptide, the DKP, and the truncated peptide to confirm their presence and determine their relative abundance.

References

Technical Support Center: Fmoc-Mor-OH Stability and Integration in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The building block "Fmoc-Mor-OH" is not a standard, commercially available reagent with a universally recognized structure. This guide is predicated on the likely structures of Fmoc-protected amino acids containing a morpholine moiety, such as Fmoc-3-(1-Morpholinyl)-L-alanine or an Fmoc-protected morpholine carboxylic acid derivative. The troubleshooting advice and protocols are based on established principles of solid-phase peptide synthesis (SPPS), the known chemistry of morpholine, and extensive experience with non-canonical amino acids.

Introduction

The incorporation of non-canonical amino acids is a key strategy in modern peptidomimetic and drug design, offering pathways to enhanced stability, novel conformations, and improved pharmacokinetic profiles.[1][2][3][4] Morpholine-containing amino acids are of particular interest due to the morpholine moiety's ability to improve solubility, bioavailability, and engage in specific hydrogen bond interactions.[1][5] However, the introduction of any novel building block into a complex process like prolonged solid-phase peptide synthesis (SPPS) can present unique challenges. This technical guide provides a comprehensive troubleshooting framework for scientists encountering stability issues and other difficulties when using "Fmoc-Mor-OH" in their peptide synthesis campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the likely chemical structure of "Fmoc-Mor-OH"?

A1: While not a standard nomenclature, "Fmoc-Mor-OH" most likely refers to an Fmoc-protected amino acid where the side chain contains a morpholine ring. Plausible structures include:

  • Fmoc-3-(1-Morpholinyl)-L-Ala-OH: Where a morpholine is attached via its nitrogen to the beta-carbon of alanine.[6]

  • Fmoc-L-morpholine-3-carboxylic acid: A heterocyclic amino acid analog.

  • An Fmoc-protected amino acid with a morpholino-acetyl or similar linker on its side chain.

It is crucial to confirm the exact structure of the custom or non-commercial building block you are using, as this will dictate its reactivity and steric profile.

Q2: Is the morpholine ring itself stable to standard Fmoc-SPPS conditions?

A2: Yes, the morpholine ring is a stable saturated heterocycle. It is resistant to the basic conditions of piperidine treatment used for Fmoc deprotection and the strong acidic conditions of trifluoroacetic acid (TFA) used for final cleavage.[7][8] In fact, morpholine itself has been investigated as a milder, non-regulated alternative to piperidine for Fmoc removal, underscoring its stability.[2] Degradation of the morpholine ring during synthesis is highly unlikely.

Q3: What are the most probable causes of issues when using Fmoc-Mor-OH?

A3: Problems are less likely to arise from the inherent instability of the morpholine ring and more likely to be related to:

  • Steric Hindrance: The bulky nature of the morpholine-containing side chain can impede coupling efficiency.[9][10]

  • Influence on Peptide Backbone Conformation: The side chain may promote aggregation or secondary structures that hinder subsequent synthetic steps.[11][12][13]

  • Side Reactions: The nucleophilicity of the morpholine nitrogen, although reduced compared to piperidine, could potentially lead to side reactions under specific conditions.[7][8]

  • Diketopiperazine (DKP) Formation: If the morpholine-containing residue is at or near the N-terminus of a dipeptide-resin, it could influence the rate of this common side reaction.[14][15][16][17]

Q4: My peptide synthesis shows low yield after incorporating Fmoc-Mor-OH. What should I investigate first?

A4: Low yield is often a result of incomplete coupling or deprotection steps. The first step is to determine which of these is the culprit. We recommend performing a small-scale test cleavage and analyzing the crude product by mass spectrometry to look for deletion sequences (indicating failed coupling of Fmoc-Mor-OH) or truncated sequences (indicating failed deprotection of the Mor residue).[18]

Troubleshooting Guide: Prolonged Synthesis Issues

Issue 1: Incomplete Coupling of Fmoc-Mor-OH
  • Symptoms:

    • Positive Kaiser test (blue beads) after the coupling step.

    • Presence of a significant peak corresponding to a deletion of the "Mor" residue in the final mass spectrum (Mass = Target Mass - Mass of Mor residue).

    • Resin shrinking or clumping, indicating peptide aggregation.[11][13]

  • Root Causes & Solutions:

    • Steric Hindrance: The bulky morpholine side chain can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide.[9][10]

      • Solution 1: Extend Coupling Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.

      • Solution 2: Double Couple: After the initial coupling, drain the reaction vessel, wash with DMF, and add a fresh solution of activated Fmoc-Mor-OH and coupling reagents.

      • Solution 3: Use More Potent Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. Switch to a more powerful uronium/aminium or phosphonium salt reagent.

Coupling Reagent ClassRecommended ReagentAdditiveEfficacy for Hindered Couplings
Uronium/AminiumHATU or HCTU HOAt or OxymaVery High
PhosphoniumPyBOP or PyAOP HOAt or OxymaHigh
Issue 2: Unexpected Side Products Detected by Mass Spectrometry
  • Symptoms:

    • Crude peptide analysis shows peaks that do not correspond to the target peptide or simple deletion/truncation sequences.

    • Mass shifts of +86 Da or other unexpected additions.

  • Root Causes & Solutions:

    • Intramolecular Cyclization (Diketopiperazine Formation): If the "Mor" residue is the second amino acid in the sequence, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent with Proline as the second residue but can be influenced by other N-substituted or sterically demanding amino acids.[14][15][16]

      • Solution 1: Use a Sterically Hindered Resin: Synthesize the initial dipeptide on a 2-chlorotrityl chloride resin, which is more resistant to this side reaction.

      • Solution 2: Couple a Dipeptide: Instead of coupling Fmoc-Mor-OH as a single amino acid, synthesize an Fmoc-Xaa-Mor-OH dipeptide in solution and couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide-resin stage.

    • Side Chain Reactivity (Hypothetical): While the morpholine nitrogen is not highly nucleophilic, under prolonged activation times or with highly reactive coupling agents, it could potentially engage in side reactions. For example, it could theoretically react with an adjacent activated carboxyl group.

      • Solution: Optimize Coupling Conditions: Avoid prolonged pre-activation of the incoming amino acid. Add the activating agent to the amino acid solution immediately before adding it to the resin.

Workflow for Troubleshooting Fmoc-Mor-OH Coupling

troubleshooting_workflow start Start: Coupling Fmoc-Mor-OH kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result mass_spec Analyze Crude Peptide by Mass Spec mass_spec_result Mass Spec Analysis mass_spec->mass_spec_result coupling_ok Coupling Appears Successful Proceed to Deprotection kaiser_result->coupling_ok Negative (Yellow) incomplete_coupling Issue: Incomplete Coupling kaiser_result->incomplete_coupling Positive (Blue) mass_spec_result->coupling_ok Clean Target Peak side_products Issue: Unexpected Side Products mass_spec_result->side_products Unexpected Peaks coupling_ok->mass_spec troubleshoot_coupling Troubleshoot Coupling: 1. Extend Time / Double Couple 2. Use HATU/HCTU 3. Change Solvent (NMP) 4. Add Chaotropic Salts incomplete_coupling->troubleshoot_coupling troubleshoot_coupling->start Re-attempt Coupling troubleshoot_side_products Investigate Side Reactions: 1. Check for DKP formation (if N-terminal) 2. Optimize coupling activation time 3. Analyze fragmentation pattern side_products->troubleshoot_side_products

Caption: Decision workflow for troubleshooting Fmoc-Mor-OH incorporation.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Sterically Hindered Fmoc-Mor-OH

This protocol is recommended for the initial attempt at coupling Fmoc-Mor-OH or after a failed coupling attempt with standard reagents.

  • Resin Preparation:

    • Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirm with a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Mor-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.

    • Vortex the mixture for 1-2 minutes. Do not allow the activation mixture to stand for an extended period before adding to the resin.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2 hours. For difficult couplings, this can be extended to 4 hours or overnight.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, consider performing a second coupling (double couple) with fresh reagents.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Test Cleavage and Mass Spectrometry Analysis

This protocol allows for the analysis of the peptide at an intermediate stage to diagnose synthesis problems without consuming the entire batch of resin.

  • Resin Sampling:

    • After the coupling of Fmoc-Mor-OH and a subsequent deprotection step, remove a small sample of the peptide-resin (approx. 10-20 mg) and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for your peptide sequence and resin linker. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

    • Add approximately 200 µL of the cleavage cocktail to the dried resin in a small, sealed vial.

    • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Preparation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen.

  • Mass Spectrometry Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze the sample using ESI or MALDI mass spectrometry.[19][20][21][22][23]

    • Interpretation:

      • Look for the expected mass of the intermediate peptide.

      • Search for a peak corresponding to the peptide mass minus the mass of the Mor residue (indicates failed coupling).

      • Search for peaks corresponding to the peptide before the addition of the Mor residue (indicates failed deprotection of the preceding residue).

Chemical Structures and Degradation Pathway

degradation_pathway cluster_main Potential Side Reaction: Diketopiperazine (DKP) Formation dipeptide_resin H₂N-Mor-Xaa-CO-Resin (Deprotected Dipeptide on Resin) dkp Cyclo(Mor-Xaa) (Diketopiperazine - Cleaved from Resin) dipeptide_resin->dkp Intramolecular Nucleophilic Attack resin HO-Resin

Caption: A potential side reaction pathway: Diketopiperazine formation.

References

Improving the yield of peptides synthesized with 2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for improving the yield of peptides synthesized with 2-(4-N-Fmoc-morpholin-2-YL)acetic acid.

An Application Scientist's Guide to Improving Peptide Yields with this compound (Fmoc-Mor-OH)

Welcome to the technical support guide for researchers incorporating this compound (Fmoc-Mor-OH) into solid-phase peptide synthesis (SPPS). As a proline analogue and a potent disruptor of secondary structures, Fmoc-Mor-OH is an invaluable tool for improving the synthesis of "difficult" or aggregation-prone peptide sequences. However, its bulky, N-alkylated nature presents unique challenges during synthesis, often leading to lower-than-expected yields.

This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions. Our goal is to explain the causality behind these experimental choices, empowering you to overcome synthetic hurdles and maximize the yield and purity of your target peptide.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Synthesis

Low yields when using Fmoc-Mor-OH almost always trace back to incomplete reactions at the coupling or deprotection stage, driven by steric hindrance and peptide aggregation.

Problem 1: Low Coupling Efficiency or Complete Failure to Couple

This is the most common issue encountered when using Fmoc-Mor-OH and other sterically hindered amino acids.

Symptoms:

  • A strong positive Kaiser test (deep blue beads) after the coupling step, indicating a large number of unreacted primary amines.[1]

  • Mass spectrometry (MS) analysis of the crude peptide reveals a major peak corresponding to a deletion of the Mor residue.[2]

  • Low overall yield of the final, purified peptide.

Causality Analysis: The secondary amine within the morpholine ring and the bulky nature of the residue itself create significant steric hindrance. This slows down the acylation reaction, meaning standard coupling conditions are often insufficient to drive the reaction to completion.

Solutions & Optimization Strategies:

  • Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC are often too slow. Uronium/aminium or phosphonium salt-based reagents are required to achieve a sufficiently reactive activated ester.[1]

    • Recommendation: Use HATU, HCTU, or COMU. These reagents form highly reactive O-acylisourea intermediates that can overcome the steric barrier more effectively.[1][3] Phosphonium salts like PyAOP and PyBOP are also excellent alternatives.[1]

  • Optimize the Base and Additives: The choice of base and additive is critical for maximizing coupling efficiency while minimizing side reactions.

    • Base: Avoid an excess of diisopropylethylamine (DIPEA), as it can contribute to racemization with prolonged reaction times.[3] For highly sensitive sequences, consider using a more sterically hindered base like 2,4,6-collidine.[3]

    • Additive: Use additives that enhance reaction rates and suppress racemization. Ethyl cyano(hydroxyimino)acetate (OxymaPure®) and 7-aza-1-hydroxybenzotriazole (HOAt) are superior to the traditional 1-hydroxybenzotriazole (HOBt).[1]

  • Extend Reaction Time and Increase Temperature:

    • Time: Do not assume a standard 1-2 hour coupling time is sufficient. Extend the coupling time to 4 hours, or even overnight for particularly difficult sequences.[1][4] Always monitor the reaction's progress with a qualitative test like the Kaiser test.[5]

    • Temperature: If the reaction is still incomplete at room temperature, increasing the temperature to 40-50°C can significantly improve the reaction rate.[1]

  • Perform a "Double Couple": If a single, extended coupling is insufficient, a second coupling with fresh reagents is a reliable strategy to ensure the reaction goes to completion.[6]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Yield & Deletion Sequence at Mor kaiser Positive Kaiser Test After Coupling? start->kaiser reagent Current Reagent: DIC/HOBt? kaiser->reagent Yes success Problem Solved: Complete Coupling kaiser->success No upgrade_reagent Action: Switch to HATU, HCTU, or COMU with Oxyma/HOAt reagent->upgrade_reagent Yes extend_time Action: Extend Coupling Time (4h to overnight) reagent->extend_time No upgrade_reagent->extend_time increase_temp Action: Increase Temp to 40-50°C extend_time->increase_temp double_couple Action: Perform a Double Couple increase_temp->double_couple double_couple->success

Caption: Troubleshooting decision tree for low coupling efficiency.

Problem 2: Peptide Aggregation Leading Up to Fmoc-Mor-OH Coupling

While Fmoc-Mor-OH is used to prevent aggregation, the peptide chain can begin to aggregate before its incorporation, hindering access to the reactive N-terminus.

Symptoms:

  • Resin beads clump together and exhibit poor swelling.[6]

  • Sluggish or incomplete Fmoc deprotection of the residue preceding Mor-OH.[7]

  • Physical blockage of solvent flow in automated synthesizers.

Causality Analysis: Inter-chain hydrogen bonding between growing peptide chains on the resin support leads to the formation of stable secondary structures, most commonly β-sheets.[8] This physically blocks reagents from reaching the reactive sites, causing both deprotection and coupling reactions to fail.[2] This is common in hydrophobic sequences.[9]

Solutions & Optimization Strategies:

  • Change the Synthesis Solvent: N,N-dimethylformamide (DMF) is a common solvent but is not always the best for solvating aggregating peptides.

    • Recommendation: Switch to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for many difficult sequences.[6][9] Alternatively, a mixture of DMF with 10-20% dimethyl sulfoxide (DMSO) can be effective.[1]

  • Incorporate Chaotropic Salts: Adding a chaotropic salt can disrupt the hydrogen bonding network that causes aggregation.

    • Recommendation: Add lithium chloride (LiCl) to a concentration of 0.8 M in the DMF during the coupling step.

Problem 3: Side Reactions

Even with successful coupling, side reactions can reduce the yield of the desired product.

Symptoms:

  • HPLC analysis of the crude product shows multiple, difficult-to-separate peaks near the main product peak.

  • MS analysis reveals unexpected masses (e.g., diastereomers, piperidide adducts).

Causality Analysis & Solutions:

  • Racemization: The use of highly potent coupling reagents and extended reaction times increases the risk of epimerization at the α-carbon.[1][10]

    • Prevention:

      • Use additives like OxymaPure or HOAt, which are known to suppress racemization more effectively than HOBt.[1]

      • Minimize pre-activation times. Add the activated amino acid solution to the resin immediately after mixing.[5]

      • Use the minimum necessary equivalents of a hindered base like 2,4,6-collidine.[3]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent when the N-terminal two amino acids are exposed to the basic conditions of Fmoc deprotection, leading to cyclization and cleavage from the resin.[10] This is a significant risk if Fmoc-Mor-OH is the second residue in the sequence.[11]

    • Prevention:

      • Synthesize on a 2-chlorotrityl chloride resin. The steric bulk of this linker significantly inhibits DKP formation.[10]

      • If possible, couple the first two residues as a pre-formed dipeptide (e.g., Fmoc-Xaa-Mor-OH). This strategy bypasses the vulnerable dipeptide-resin intermediate stage.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for Fmoc-Mor-OH? For a sterically hindered amino acid like Fmoc-Mor-OH, high-reactivity uronium/aminium reagents are strongly recommended.[1] The optimal choice depends on the specific sequence, but HATU, HCTU, and COMU are excellent starting points.[3]

Reagent ClassExamplesReactivityRacemization RiskBest For
Uronium/Aminium HATU, HCTU, HBTU, COMUVery HighModerate to HighSterically hindered residues like Fmoc-Mor-OH
Phosphonium PyBOP, PyAOPVery HighModerateSterically hindered residues, expensive
Carbodiimide DIC, DCCModerateLow (with additives)Standard, non-hindered residues

Q2: How does Fmoc-Mor-OH impact the subsequent synthesis steps? The primary role of Fmoc-Mor-OH is to act as a "structure-breaker," similar to a pseudoproline dipeptide. By disrupting the regular pattern of backbone hydrogen bonds, it can significantly improve the solvation of the peptide-resin complex, leading to more efficient coupling and deprotection in subsequent cycles. This often results in higher purity and yield for longer or aggregation-prone sequences.

Q3: Are there special considerations for the Fmoc-deprotection step of the Mor residue itself? The N-alkylated nature of the morpholine ring can slightly slow down the Fmoc deprotection step. While a standard 20% piperidine in DMF solution is usually effective, monitor the deprotection carefully (e.g., via UV absorbance of the dibenzofulvene-piperidine adduct).[7][12] If deprotection is sluggish, extend the treatment time or perform a second treatment.[3]

Q4: How should I store and handle the Fmoc-Mor-OH solid reagent? Like most Fmoc-amino acid derivatives, Fmoc-Mor-OH should be stored at 2-8°C in a desiccated environment to prevent degradation. Ensure the reagent is brought to room temperature before opening to avoid moisture condensation. The quality of the building block is paramount; impurities like free amino acid or acetic acid from the manufacturing process can lead to deletion or capped sequences, respectively.[13]

Optimized Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Mor-OH

This protocol is designed to maximize coupling efficiency for the sterically hindered Fmoc-Mor-OH residue.

Reagents & Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-Mor-OH (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)[5]

  • OxymaPure® (3-5 equivalents)

  • 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous NMP

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes. Perform the N-terminal Fmoc deprotection of the preceding amino acid and wash thoroughly with NMP (5-7 times) to remove all traces of piperidine.[5]

  • Activation Solution: In a separate reaction vessel, dissolve Fmoc-Mor-OH (3-5 eq.), HATU (2.9-4.5 eq.), and OxymaPure (3-5 eq.) in a minimal volume of anhydrous NMP.

  • Initiate Coupling: Add the 2,4,6-collidine (6-10 eq.) to the activation solution and vortex briefly. Immediately add the entire solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for at least 4 hours.

  • Monitoring: After 4 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[5]

    • Negative Result (yellow/clear beads): The coupling is complete. Proceed to the washing step.

    • Positive Result (blue beads): The coupling is incomplete. Continue agitating the reaction mixture. Consider raising the temperature to 40°C or proceeding to a double couple (Protocol 2).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times), followed by DCM (3-5 times), and finally NMP again (3-5 times) to prepare for the next deprotection step.[5]

HATU Activation Mechanism

G cluster_0 Activation Step cluster_1 Coupling Step Fmoc-Mor-COOH Fmoc-Mor-COOH ActiveEster Highly Reactive O-Acylisourea Ester Fmoc-Mor-COOH->ActiveEster  + HATU HATU + Base HATU->ActiveEster CoupledPeptide Fmoc-Mor-NH-Peptide-Resin ActiveEster->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide  +

References

Strategies to minimize epimerization of Fmoc-Mor-OH during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unique, conformationally constrained amino acid Fmoc-Mor-OH into their peptide sequences. Our goal is to provide you with expert strategies, actionable troubleshooting advice, and a deeper mechanistic understanding to ensure the stereochemical integrity of your final product.

The incorporation of Fmoc-Mor-OH, a proline analog with a morpholine ring, introduces specific steric and electronic challenges. Its N-substituted and cyclic nature makes it susceptible to epimerization during the crucial coupling step if conditions are not carefully optimized. This guide will walk you through the causes of this side reaction and provide robust protocols to minimize it, ensuring the synthesis of chirally pure peptides.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of Fmoc-Mor-OH.

Q1: What is epimerization and why is it a critical issue for Fmoc-Mor-OH?

A1: Epimerization is the unwanted inversion of stereochemistry at the alpha-carbon (Cα) of an amino acid during synthesis. For a starting L-amino acid like Fmoc-Mor-OH, this results in the formation of its D-diastereomer. This is a major concern because even a small amount of the D-isomer can be difficult to separate from the target peptide and can dramatically alter the peptide's 3D structure, biological activity, and therapeutic properties. The constrained, N-substituted structure of Fmoc-Mor-OH can influence the rate of this side reaction.

Q2: What is the primary mechanism causing epimerization during the coupling step?

A2: The predominant mechanism for epimerization of Nα-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. During carboxyl group activation (the first step of coupling), the activated acid can cyclize to form the oxazolone. The Cα proton of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate. Re-protonation can then occur from either face, yielding a mixture of L- and D-isomers. A secondary, less common mechanism is direct Cα proton abstraction from the activated amino acid by a strong base.

Q3: Is Fmoc-Mor-OH more or less susceptible to epimerization than standard amino acids?

A3: While specific quantitative data is limited, the structural features of Fmoc-Mor-OH suggest a notable susceptibility to epimerization. As a secondary amino acid similar to proline, it cannot form an oxazolone via the standard pathway. However, like other N-substituted and sterically hindered amino acids, the coupling reactions can be slow. Slower coupling kinetics increase the lifetime of the activated intermediate, providing a larger window for base-mediated direct proton abstraction, which is the likely pathway for epimerization in this case. Therefore, careful optimization is crucial.

Q4: Which general conditions should I start with for coupling Fmoc-Mor-OH?

A4: For a robust starting point, we recommend using a coupling cocktail known for low epimerization. A carbodiimide-based method, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), is an excellent choice. This combination generally avoids the need for an external tertiary amine base, which is a primary driver of epimerization.

Troubleshooting Guide: Minimizing D-Isomer Formation

This section provides a systematic, in-depth approach to troubleshooting and optimizing the coupling of Fmoc-Mor-OH.

Problem 1: My HPLC/LC-MS analysis shows a significant diastereomeric impurity after coupling Fmoc-Mor-OH.

This is the classic sign of epimerization. The impurity peak, often eluting close to the main product peak, corresponds to the peptide containing the D-Mor isomer.

Causality Analysis: The root cause is the loss of chiral integrity of the Fmoc-Mor-OH residue during the activation and coupling step. This is almost always exacerbated by the choice of coupling reagents, the type and amount of base used, and the reaction temperature.

Troubleshooting Steps & Solutions:

Your primary goal is to accelerate the rate of amide bond formation while minimizing conditions that favor proton abstraction from the alpha-carbon.

Step 1: Evaluate and Optimize Your Coupling Reagents

The choice of coupling reagent is the most critical factor in controlling epimerization.

  • Recommendation: Switch to a carbodiimide/additive system.

    • Protocol: Use Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or HOBt (1-hydroxybenzotriazole). OxymaPure® is often preferred as it is a non-explosive alternative to HOBt and has been shown to be highly effective at suppressing racemization. This method does not typically require an additional base, thereby removing a major contributor to epimerization.

  • Alternative: If using onium salts (uronium/phosphonium), choose wisely.

    • Avoid: Standard reagents like HBTU/DIPEA can be problematic for sensitive amino acids.

    • Consider: Modern uronium salts like COMU have been shown to be highly efficient and result in less epimerization, often requiring only one equivalent of a weaker base. Phosphonium salts like PyBOP or PyAOP are also effective, but care must be taken with the choice of base. For particularly difficult cases, DEPBT has shown remarkable resistance to racemization.

Step 2: Change the Base

If your protocol requires a base, its identity and stoichiometry are paramount. The base's role is to neutralize the protonated N-terminus of the peptide chain and, in some protocols, to facilitate the activation of the incoming amino acid. However, excess or strong bases are the primary culprits in promoting epimerization.

  • Recommendation: Switch from Diisopropylethylamine (DIPEA).

    • DIPEA is a strong, sterically hindered base, but it is frequently associated with increased epimerization.

  • Better Alternatives:

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can reduce the rate of epimerization.

    • 2,4,6-Collidine (TMP): A highly hindered and weaker base that is very effective at minimizing epimerization, especially for sensitive residues.

  • Stoichiometry: Use the minimum amount of base necessary. For onium salt couplings, do not exceed 2 equivalents. With COMU, 1 equivalent is often sufficient.

Step 3: Control Reaction Time and Temperature
  • Avoid Prolonged Pre-activation: Mixing the Fmoc-amino acid, coupling reagent, and base for an extended period before adding the mixture to the resin significantly increases the risk of epimerization. The activated amino acid is most vulnerable during this time. Add the activation mixture to the resin immediately after preparation.

  • Lower the Temperature: If epimerization persists, performing the coupling at a lower temperature (e.g., 0°C to room temperature) can slow the rate of epimerization more than it slows the rate of coupling. Avoid elevated temperatures unless using microwave synthesis, where very short reaction times can sometimes mitigate the effect of high temperature.

Visualizing the Problem & Solution

To better understand the process, the following diagrams illustrate the epimerization mechanism and a decision-making workflow for optimizing your coupling strategy.

Technical Support Center: Impact of Morpholine Rings on Peptide Secondary Structure and Folding

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the integration of morpholine scaffolds into peptide structures. As peptidomimetics, morpholine-containing peptides offer unique conformational constraints that can profoundly influence secondary structure, folding, and ultimately, biological activity. This document is designed to help you navigate the experimental challenges and interpret the structural consequences of this powerful modification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and impact of morpholine rings in peptide science.

Q1: What is a morpholine ring in the context of peptide chemistry, and why is it used?

Answer: In peptide chemistry, a morpholine ring is a six-membered heterocyclic scaffold containing both an oxygen and a nitrogen atom. It is incorporated into a peptide backbone, often as a surrogate for a natural amino acid like proline, to create a peptidomimetic.[1] The primary purpose of introducing this scaffold is to impose significant conformational constraints on the peptide backbone.

The key advantages of using morpholine rings include:

  • Inducing Specific Secondary Structures: The rigid, chair-like conformation of the morpholine ring restricts the available phi (Φ) and psi (Ψ) dihedral angles, effectively forcing the peptide chain to adopt specific turns, most notably β-turns.[2][3]

  • Enhancing Metabolic Stability: By replacing a natural peptide bond, the morpholine unit can increase resistance to enzymatic degradation by proteases.[4]

  • Modulating Physicochemical Properties: The morpholine moiety can alter properties like solubility and membrane permeability. Its weak basicity and ability to form hydrogen bonds can improve the overall pharmacokinetic profile of a peptide therapeutic.[5][6]

  • Serving as a Scaffold: It can act as a rigid scaffold to orient amino acid side chains in a precise spatial arrangement, which is crucial for optimizing interactions with biological targets like receptors or enzymes.[5][7]

Q2: How does a morpholine ring specifically influence peptide secondary structures like β-turns?

Answer: The morpholine ring is a powerful β-turn inducer.[1][3] A β-turn is a secondary structure element where the polypeptide chain reverses its direction over the span of four amino acid residues. This is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).

The morpholine scaffold, when substituted for the residue at the i+1 or i+2 position of a turn, acts as a template. Its rigid geometry pre-organizes the backbone into a folded conformation that facilitates the formation of the necessary hydrogen bond.[3] Studies have shown that the stereochemistry of the morpholine unit is critical; for instance, a D-amino acid-derived morpholine may be more effective at nucleating compact, folded structures than its L-isomer counterpart.[2] Some morpholine derivatives can even stabilize less common turn types, such as γ-turns.[3]

Q3: Can incorporating a morpholine ring affect the solubility of my peptide?

Answer: Yes, the effect can be complex and context-dependent. The morpholine ring itself has a balanced lipophilic-hydrophilic profile.[5] On one hand, introducing this non-natural, somewhat hydrophobic scaffold can decrease aqueous solubility, especially if the parent peptide is already rich in hydrophobic residues.[8] On the other hand, the weak basicity of the morpholine nitrogen and the hydrogen-bond accepting capability of the oxygen can, in some cases, improve solubility and prevent the aggregation that often plagues hydrophobic peptides.[5][6]

If you encounter solubility issues, it's often a result of the overall peptide sequence's properties being tipped towards hydrophobicity or aggregation proneness by the modification.[8]

Part 2: Troubleshooting Experimental Challenges

This section provides structured guidance for specific problems you may encounter during your experiments with morpholine-modified peptides.

Issue 1: My morpholine-modified peptide has poor solubility in aqueous buffers.
  • Symptoms: The peptide powder does not dissolve, forms a suspension, or precipitates out of solution after initial dissolution.

  • Scientific Rationale: Poor solubility is typically driven by high overall hydrophobicity or by intermolecular aggregation, where peptide chains stick together to form insoluble masses.[8][9] The formation of β-sheet-like aggregates is a common cause.[10] While morpholine rings are designed to induce intramolecular folds (like β-turns), a high concentration of hydrophobic residues elsewhere in the sequence can still promote intermolecular aggregation.[11]

StepActionRationale & Key Insights
1 pH Adjustment A peptide's solubility is minimal at its isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units away from the pI to increase the net charge, enhancing electrostatic repulsion between molecules and improving solubility.[12][13]
2 Organic Co-solvents For highly hydrophobic peptides, titrate in a small amount (e.g., 5-10%) of an organic co-solvent like DMSO or acetonitrile (ACN).[12] Caution: Ensure the co-solvent is compatible with your downstream application (e.g., cell-based assays).
3 Gentle Sonication Use a bath sonicator to apply gentle energy. This can help break up pre-formed aggregates and facilitate dissolution.[11][12] Avoid probe sonicators or prolonged sonication, which can cause peptide degradation.
4 Chaotropic Agents For peptides that are extremely prone to aggregation, initial dissolution in a buffer containing 6M guanidine HCl or 8M urea can be effective.[14] This is a denaturing condition and requires subsequent dialysis or purification before functional assays.
5 Sequence Redesign If solubility remains a major hurdle, consider redesigning the peptide. If functionally permissible, flank the morpholine-constrained region with charged or polar residues (e.g., Lys, Arg, Asp) to increase overall hydrophilicity.[12][13]
Issue 2: Circular Dichroism (CD) spectrum of my peptide indicates a random coil, but a folded structure (e.g., β-turn) was expected.
  • Symptoms: The far-UV CD spectrum (195-250 nm) lacks the characteristic features of a defined secondary structure. For a β-turn, one might expect a weak positive band around 205 nm and a negative band near 225-230 nm, but instead, a strong negative band around 200 nm, characteristic of a random coil, is observed.

  • Scientific Rationale: Circular dichroism is highly sensitive to the global conformation of a peptide in solution.[15] An unexpected random coil spectrum can arise from several factors: the peptide may not be folding as intended, it could be aggregated, the experimental conditions may be suboptimal, or the concentration could be incorrect.[16]

Here is a logical workflow to diagnose the cause of an unexpected CD spectrum.

cd_troubleshooting cluster_checks start Unexpected Random Coil CD Spectrum conc Is Peptide Concentration Accurate? start->conc Check 1 agg Is the Peptide Aggregated? start->agg Check 2 solvent Are Solvent Conditions Optimal for Folding? start->solvent Check 3 quant Re-quantify Peptide (e.g., AAA or UV Abs) conc->quant No dls Perform Dynamic Light Scattering (DLS) agg->dls Yes tfe Perform TFE Titration solvent->tfe No temp Run Temperature Melt Experiment solvent->temp No quant->start Re-run CD dls->solvent If aggregated, change buffer

Caption: Troubleshooting workflow for unexpected CD spectra.

Protocol 2.1: Trifluoroethanol (TFE) Titration to Promote Folding

TFE is a co-solvent known to promote intramolecular hydrogen bonding, often revealing the inherent secondary structure propensity of a peptide.[16]

  • Prepare Peptide Stock: Dissolve the peptide in a primary buffer (e.g., 10 mM phosphate, pH 7.0) to a concentration of 0.2 mg/mL.

  • Prepare TFE Series: Create a series of solutions with increasing TFE concentrations (e.g., 0%, 10%, 20%, 30%, 50%, 80% v/v) while keeping the peptide concentration constant.

  • Acquire CD Spectra:

    • Use a 1 mm pathlength quartz cuvette.[17]

    • Record spectra from 250 nm down to 195 nm.

    • Average 3-5 scans for a better signal-to-noise ratio.[17]

    • Subtract the spectrum of the corresponding buffer (including TFE) as a blank.

  • Analyze Data: Observe the spectral changes. A transition from a random coil to a more ordered structure (e.g., emergence of a negative band around 225 nm) suggests the peptide has a propensity to fold, but the aqueous buffer alone was insufficient to stabilize it.

Issue 3: NMR analysis shows conformational heterogeneity or is difficult to interpret.
  • Symptoms: 1D ¹H NMR spectrum shows broad peaks or more peaks than expected. 2D NMR spectra (like TOCSY or NOESY) have overlapping or multiple sets of cross-peaks, complicating sequential assignment.[18]

  • Scientific Rationale: Conformational heterogeneity in morpholine-containing peptides can arise from several sources. While the morpholine ring itself is rigid, other parts of the peptide may be flexible. A common issue is cis/trans isomerization around Xaa-Proline amide bonds if proline is also present in the sequence.[19] The morpholine ring itself can also exist in different chair or boat conformations, although one is usually strongly preferred.[20] Finally, slow conformational exchange on the NMR timescale can lead to peak broadening.[21]

  • Variable Temperature (VT) NMR:

    • Action: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., from 280 K to 320 K in 10 K increments).

    • Interpretation: If multiple sets of peaks begin to coalesce into a single, sharper set at higher temperatures, it indicates that you are observing distinct conformers in slow or intermediate exchange.[19] This can help confirm that the heterogeneity is due to conformational dynamics rather than impurities.

  • Solvent Titration:

    • Action: Re-run key NMR experiments in a more "structure-promoting" solvent system, such as a mixture of H₂O/D₂O and a deuterated organic solvent (e.g., CD₃CN or TFE-d₂).

    • Interpretation: Solvents can influence and stabilize specific conformations.[2] A change in the relative populations of conformers or a simplification of the spectrum in a different solvent can provide clues about the nature of the folding equilibrium.[2]

  • Advanced NMR Experiments:

    • Action: If available, use experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Exchange Spectroscopy (EXSY).[18]

    • Interpretation: ROESY can help distinguish between true NOEs (short distances) and exchange peaks. EXSY is specifically designed to detect chemical exchange between different conformational states, which will appear as cross-peaks between the exchanging resonances.[18]

Conformational analysis of tetrapeptides containing morpholine-3-carboxylic acid (Mor) has shown that chirality significantly impacts folding.[2]

Peptide SequenceKey NMR ObservationInferred Conformation
Ac-Val-(L-Mor )-Ile-Ala-NH₂Two rotamers observed at the Val-Mor amide bond.Less prone to forming a compact, single folded structure.[2]
Ac-Val-(D-Mor )-Ile-Ala-NH₂Single set of sharp resonances.More prone to nucleating a compact, well-defined folded structure.[2]
Part 3: Visualization of Structural Impact

The fundamental role of the morpholine ring is to constrain the peptide backbone. The diagram below illustrates this concept by comparing the flexibility of a standard dipeptide segment with the rigidity imposed by a morpholine-based unit.

morpholine_impact cluster_native Standard Peptide Backbone cluster_morpholine Morpholine-Constrained Backbone N1 N-H Ca1 N1->Ca1 phi Φ (rotation) C1 C=O Ca1->C1 psi Ψ (rotation) N2 N-H C1->N2 Ca2 N2->Ca2 C2 C=O Ca2->C2 N_pre N-H Ca_pre N_pre->Ca_pre C_pre C=O Ca_pre->C_pre Morph Morpholine Ring (Rigid) C_pre->Morph constraint Φ, Ψ Constrained C_post C=O Morph->C_post

Caption: Comparison of backbone flexibility in peptides.

References

Technical Support Center: Optimizing Solvent Systems for Difficult Couplings Involving Fmoc-Mor-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid, Fmoc-3-(1-Morpholinyl)-L-Ala-OH (Fmoc-Mor-OH). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your coupling reactions and ensure the successful synthesis of your target peptide.

Introduction to the Challenge: The Nature of Fmoc-Mor-OH

Fmoc-Mor-OH is an unnatural amino acid characterized by a bulky morpholino group attached to the β-carbon of alanine. This significant steric hindrance around the carboxylic acid group can impede its approach to the N-terminus of the growing peptide chain, leading to slow or incomplete coupling reactions.[1] This guide will walk you through the underlying causes of these difficulties and provide actionable solutions, with a primary focus on the critical role of the solvent system.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-Mor-OH a "difficult" amino acid to couple?

A1: The primary challenge with Fmoc-Mor-OH is steric hindrance. The bulky morpholino side chain physically obstructs the reactive carboxyl group, making it difficult for it to get close enough to the N-terminal amine of the peptide chain to form a peptide bond.[1] This can lead to low coupling yields, an increase in deletion sequences (n-1), and, in some cases, complete failure of the coupling reaction.

Q2: My standard DMF-based solvent system is giving poor results with Fmoc-Mor-OH. Why is that, and what's the first thing I should try?

A2: While N,N-Dimethylformamide (DMF) is a workhorse solvent in solid-phase peptide synthesis (SPPS), it may not provide optimal solvation for the growing peptide chain, especially when it becomes long or hydrophobic.[2][3] Poor solvation can lead to peptide chain aggregation on the resin, further blocking access to the reactive N-terminus.[4]

The first and often most effective troubleshooting step is to switch to a more polar and better solvating solvent like N-Methyl-2-pyrrolidone (NMP) .[5][6] NMP is known to disrupt secondary structures and improve the solvation of aggregated peptides, which can significantly enhance coupling efficiency for difficult residues.[5][7]

Q3: I've switched to NMP, and while the results are better, the coupling is still incomplete. What are my next steps?

A3: If switching to NMP alone is insufficient, you can employ several strategies, often in combination:

  • Introduce a Chaotropic Agent: Adding a chaotropic salt like Lithium Chloride (LiCl) to your NMP solvent (typically at a concentration of 0.5 M) can help to further disrupt secondary structures and break up aggregates.[5][8]

  • Employ a Solvent Mixture: For particularly stubborn aggregations, a mixture of solvents can be beneficial. A common and effective combination is DCM/DMF/NMP (1:1:1).[6] In some cases, adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF or NMP can also improve results.[9][10]

  • Consider "Greener" Alternatives: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) are being explored as less hazardous alternatives to DMF and have shown good solubility for many Fmoc-amino acids.[3][10]

Q4: Can changing my coupling reagent help?

A4: Absolutely. For sterically demanding amino acids like Fmoc-Mor-OH, standard carbodiimide reagents like Diisopropylcarbodiimide (DIC) may not be reactive enough, even with additives.[1][6] Switching to a more potent uronium/aminium salt-based reagent is highly recommended.[1][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive and commonly used reagent for hindered couplings.[1][11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers similar reactivity to HATU and can be a more cost-effective option.[1][6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent based on OxymaPure that is not only highly efficient but also has a better safety profile than benzotriazole-based reagents.[11][12]

Q5: What is the role of additives like HOBt and OxymaPure, and should I be using them?

A5: Additives are crucial in carbodiimide-mediated couplings. They react with the highly reactive O-acylisourea intermediate to form a more stable and reactive active ester, which then acylates the amine.[13][14] This process minimizes side reactions and reduces the risk of racemization.[13][15]

  • HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been the standard additive.[15] However, it has potential explosive properties, leading to increased safety concerns and regulations.[15][16]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure is a non-explosive and highly effective alternative to HOBt.[13][15][16] It often leads to higher yields and lower racemization rates, making it the recommended additive for modern peptide synthesis.[15][17] When using uronium/aminium reagents like HATU or HBTU, they are salts of HOAt and HOBt respectively, so an additional additive is not always necessary. However, for carbodiimide-based couplings, OxymaPure is highly recommended.[16]

Troubleshooting Guide: A Systematic Approach

When encountering a failed or low-yield coupling with Fmoc-Mor-OH, a systematic approach to troubleshooting is key. The following flowchart and table outline a logical progression of interventions.

troubleshooting_workflow start Incomplete Coupling of Fmoc-Mor-OH solvent Switch Solvent from DMF to NMP start->solvent Step 1 reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU, or COMU) solvent->reagent Step 2 time_temp Increase Reaction Time and/or Temperature reagent->time_temp Step 3 double_coupling Perform a Double Coupling time_temp->double_coupling Step 4 additives Incorporate Solvent Additives (e.g., LiCl, DMSO) double_coupling->additives Step 5 success Successful Coupling additives->success

Caption: Troubleshooting workflow for Fmoc-Mor-OH coupling.

Issue Potential Cause Recommended Solution & Rationale
Low Coupling Yield Steric Hindrance: The bulky Mor-OH side chain is physically blocking the reaction site.[1]1. Upgrade Coupling Reagent: Switch from DIC to a more potent reagent like HATU, HCTU, or COMU to create a more reactive activated ester.[6] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the slow reaction to proceed to completion.[5][6]
Presence of (n-1) Deletion Sequence Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminus inaccessible.[4][18]1. Change Solvent to NMP: NMP is a better solvent for disrupting secondary structures than DMF.[5][19] 2. Add Chaotropic Salts: Incorporate 0.5 M LiCl into the NMP to further break up aggregates.[8] 3. Use Microwave Synthesis: Microwave energy can break up aggregates and accelerate the coupling reaction.[4][5]
Complete Coupling Failure Combination of Steric Hindrance and Aggregation: A severe case where multiple factors are preventing the reaction.1. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with fresh, pre-activated Fmoc-Mor-OH.[5][6] 2. Use a Solvent Mixture: Employ a solvent system like DCM/DMF/NMP (1:1:1) or DMF with 10-15% DMSO to maximize solvation.[8][10]
Poor Solubility of Fmoc-Mor-OH Inadequate Solvent: The protected amino acid itself is not fully dissolving in the reaction solvent.1. Use a More Polar Solvent System: NMP or a mixture containing DMSO can improve the solubility of the incoming amino acid derivative.[10] 2. Gentle Sonication: Briefly sonicate the solution of Fmoc-Mor-OH and coupling reagents before adding it to the reaction vessel to ensure complete dissolution.[10]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Mor-OH using HATU in NMP

This protocol is designed for a 0.1 mmol scale synthesis and assumes the N-terminal Fmoc group of the resin-bound peptide has already been removed.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Mor-OH (0.4 mmol, 4 equivalents)

  • HATU (0.39 mmol, 3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • High-purity N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling and Preparation: Ensure the deprotected peptide-resin is well-swollen in NMP.

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve Fmoc-Mor-OH and HATU in NMP (approx. 2 mL).

    • Add DIPEA to the mixture.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature. For the first attempt with a new sequence, a 4-hour coupling time is recommended.

  • Monitoring the Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. Note: For couplings to secondary amines (like Proline) or in cases of severe aggregation, the Kaiser test can be unreliable. A TNBS test may be a better alternative.[4]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with NMP (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

  • Decision Point:

    • If the Kaiser test is negative (indicating complete coupling), proceed to the next Fmoc deprotection step.

    • If the Kaiser test is positive, proceed to the Double Coupling protocol below.

Protocol 2: Double Coupling Strategy
  • Following step 5 of Protocol 1, do not proceed to deprotection.

  • Repeat steps 2 and 3 of Protocol 1 with a fresh solution of activated Fmoc-Mor-OH.

  • Agitate the reaction vessel for an additional 2 hours.

  • Repeat the washing procedure (step 5 of Protocol 1).

  • Perform a final Kaiser test before proceeding to the next cycle.

Visualization of Key Concepts

The Role of Solvents in Peptide Aggregation

solvent_effect cluster_0 Poor Solvation (e.g., DMF) cluster_1 Good Solvation (e.g., NMP) Resin_DMF Resin Bead Peptide1_DMF Peptide Chain 1 Peptide2_DMF Peptide Chain 2 Peptide1_DMF->Peptide2_DMF Aggregation (H-Bonds) Peptide3_DMF Peptide Chain 3 Peptide2_DMF->Peptide3_DMF N_Terminus_Blocked N-Terminus (Inaccessible) Resin_NMP Resin Bead Peptide1_NMP Peptide Chain 1 Peptide2_NMP Peptide Chain 2 Peptide3_NMP Peptide Chain 3 N_Terminus_Free N-Terminus (Accessible) Fmoc_Mor_OH Fmoc-Mor-OH Fmoc_Mor_OH->N_Terminus_Blocked Coupling Fails Fmoc_Mor_OH->N_Terminus_Free Coupling Succeeds

References

Validation & Comparative

A Comparative Guide for Researchers: 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid vs. Fmoc-L-Proline in β-Turn Induction

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The β-turn is a critical secondary structure motif that directs chain reversal in peptides and proteins, playing a pivotal role in molecular recognition, protein folding, and biological activity. For decades, Fmoc-L-proline has been the cornerstone for inducing β-turns in synthetic peptides due to the conformational constraints imposed by its pyrrolidine ring. However, challenges such as cis-trans isomerization can lead to conformational heterogeneity. This guide introduces 2-(4-N-Fmoc-morpholin-2-YL)acetic acid, a novel peptidomimetic, and provides a head-to-head comparison with Fmoc-L-proline. We present a rigorous experimental framework, including detailed protocols and supporting data, to evaluate their respective efficiencies in β-turn induction. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the rational design of structurally defined peptides.

Chapter 1: The Significance of β-Turns in Peptide Science

A β-turn is a region of a polypeptide involving four consecutive amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This reversal is typically stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue. These structures are not merely passive linkers; they are active participants in biological processes, frequently found on the surfaces of proteins where they mediate interactions with other molecules. The precise geometry of a β-turn, which is classified into several types (e.g., Type I, Type II, Type I', Type II'), dictates the spatial orientation of the side chains of the constituent amino acids, thereby controlling binding affinity and specificity. Consequently, the ability to precisely control β-turn formation is a paramount objective in peptidomimetic drug design.

cluster_turn Type II β-Turn Structure i Residue i (Cα) i+1 Residue i+1 (Cα) i->i+1 i+2 Residue i+2 (Cα) i+1->i+2 i+3 Residue i+3 (Cα) i+2->i+3 CO_i C=O NH_i+3 N-H p1->p2 H-Bond

Figure 1: Schematic of a β-turn, showing the four key residues (i to i+3) and the stabilizing hydrogen bond.

Chapter 2: Profiling the Candidates

Fmoc-L-Proline: The Established Standard

L-proline is unique among the proteinogenic amino acids as its side chain is cyclized back onto the backbone nitrogen, forming a five-membered pyrrolidine ring. This structure imparts significant conformational rigidity.

  • Mechanism of Action: The pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range (approximately -60°), which strongly predisposes the peptide chain to adopt a turn conformation. Proline is frequently found at the i+1 position of β-turns.

  • Strengths: High turn-forming propensity and extensive historical data supporting its use.

  • Limitations: The tertiary amide bond (pre-proline bond) can undergo slow cis-trans isomerization, leading to multiple conformations in solution. This can complicate structural analysis and may be detrimental to biological activity if only one conformer is active.

This compound: The Challenger

This molecule is a synthetic amino acid analog designed as a β-turn mimetic. It incorporates a six-membered morpholine ring into its structure.

  • Chemical Rationale: The morpholine ring serves as a rigid scaffold. Unlike proline's pyrrolidine, the morpholine ring contains an oxygen atom, which alters its stereoelectronic properties and hydrogen bonding potential. The ring is expected to adopt a stable chair conformation, which can rigidly orient the backbone entry and exit vectors.

  • Hypothesized Mechanism: The fixed chair conformation of the morpholine ring is designed to lock the peptide backbone into a specific turn geometry, potentially offering greater conformational homogeneity than proline by eliminating the possibility of cis-trans isomerization around the preceding peptide bond.

G cluster_pro Fmoc-L-Proline cluster_morph This compound pro_img morph_img G start Design Model Peptides (Ac-Tyr-X-Gly-Asn-NH₂) spps Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Strategy start->spps purify Cleavage & HPLC Purification spps->purify confirm Mass Spectrometry (Confirm Identity) purify->confirm analysis Conformational Analysis confirm->analysis cd Circular Dichroism (CD) (Secondary Structure Content) analysis->cd Global nmr 2D NMR Spectroscopy (Detailed 3D Structure) analysis->nmr Atomic conclusion Comparative Evaluation cd->conclusion nmr->conclusion

A Senior Application Scientist's Guide: Comparative Analysis of Fmoc-Mor-OH and Other Non-Natural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Alphabet of Peptides

In the landscape of drug discovery and materials science, peptides are invaluable tools. However, peptides composed solely of the 20 proteinogenic amino acids often suffer from limitations such as poor stability against enzymatic degradation and limited structural diversity.[1][2] The incorporation of non-natural amino acids (nnAAs) has emerged as a powerful strategy to overcome these hurdles, offering a vastly expanded chemical space to innovate and optimize peptide-based therapeutics.[3][][5] By introducing novel side chains and backbone geometries, nnAAs can fundamentally alter the physicochemical properties of a peptide, enhancing its stability, modulating its bioactivity, and introducing unique functionalities.[1][5]

This guide provides a comparative analysis of Fmoc-Mor-OH, a morpholine-containing amino acid, with other classes of nnAAs commonly employed in modern drug discovery. We will delve into the structural implications, synthetic considerations, and functional consequences of their incorporation, supported by field-proven experimental protocols. The primary synthetic methodology discussed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis (SPPS), which has become the gold standard due to its mild reaction conditions and broad compatibility.[6][7][8]

Deep Dive: Fmoc-Mor-OH as a Conformational and Solubility Modifier

Fmoc-Mor-OH, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid, is a derivative of alanine featuring a morpholine ring attached to the β-carbon.[9] This cyclic side chain introduces several desirable characteristics into a peptide sequence.

Key Structural Features and Their Implications:

  • Conformational Constraint: The bulky, cyclic nature of the morpholine group restricts the rotational freedom of the amino acid side chain, influencing the local peptide backbone conformation. This can help to pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity to its target.

  • Enhanced Hydrophilicity: The presence of both an oxygen and a nitrogen atom within the morpholine ring significantly increases the hydrophilicity of the side chain compared to a simple alkyl or aromatic group. This can improve the overall solubility of the resulting peptide, a crucial factor for both synthesis and bioavailability.

  • Hydrogen Bonding Capability: The morpholine ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, potentially forming stabilizing intramolecular hydrogen bonds or interacting favorably with a biological target.

  • Increased Proteolytic Stability: The non-natural structure of the side chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[2]

Comparative Analysis: Fmoc-Mor-OH vs. Other Key nnAAs

The true utility of Fmoc-Mor-OH is best understood in comparison to other nnAAs that offer different functionalities and structural modifications. Below, we compare it with a selection of representative nnAAs.

graph "Structural_Comparison" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Logical relationship between Fmoc-Mor-OH and other nnAAs.

Data Presentation: Comparative Properties of Selected nnAAs
Amino Acid Derivative Key Structural Feature Primary Impact on Peptide Anticipated Solubility Key Synthetic Challenge
Fmoc-Mor-OH Morpholine ringConformational constraint, increased hydrophilicityHighModerate steric hindrance
Fmoc-Pip-OH Piperidine ringConformational constraint, introduces basicityModerateModerate steric hindrance
Fmoc-Aib-OH α,α-disubstituted (dimethyl)Strong helical propensityModerate to LowSevere steric hindrance
Fmoc-Bpa-OH Benzophenone side chainPhotoreactive cross-linking handleLow (hydrophobic)Standard coupling
Fmoc-D-Ala-OH D-stereochemistryIncreased resistance to proteolysisHighStandard coupling

Experimental Protocols and Synthetic Considerations

The successful incorporation of any nnAA via SPPS hinges on optimizing the coupling step to overcome challenges like steric hindrance and potential side reactions.[10][11]

General Workflow for SPPS Incorporation of nnAAs

The core of Fmoc-SPPS is a repeated cycle of deprotection and coupling. The workflow below outlines the key steps for incorporating a single nnAA.

graph SPPS_Workflow { rankdir=TB; graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

}

Figure 2: General workflow for a single cycle of SPPS.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

  • Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[12][13] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[14] b. Agitate the mixture for 3-5 minutes and drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[14] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[14]

  • Amino Acid Coupling (Activation and Reaction): a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[14] b. Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Monitor the reaction completion using a qualitative test like the Kaiser test.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Optimizing the Coupling of Sterically Hindered nnAAs

The primary challenge when incorporating nnAAs like Fmoc-Mor-OH, Fmoc-Pip-OH, and especially Fmoc-Aib-OH, is overcoming steric hindrance at the α-carbon.[10][15] Inefficient coupling leads to deletion sequences, which are difficult to separate from the target peptide. To mitigate this, more potent coupling reagents and modified protocols are required.[16]

Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. The use of aminium/uronium or phosphonium salt-based reagents is highly recommended.

  • HATU/HCTU: These reagents form highly reactive OAt/O-6-ClBt esters, respectively, and are considered among the most efficient for difficult couplings.

  • PyBOP: A phosphonium-based reagent that is also highly effective for hindered amino acids.

  • COMU: An Oxyma-based uronium reagent that offers high efficiency and is a safer alternative to benzotriazole-based reagents.

Data Presentation: Recommended Coupling Conditions for nnAAs
Amino Acid Derivative Recommended Reagent(s) Equivalents (AA:Reagent:Base) Typical Coupling Time Notes
Fmoc-Mor-OH HATU, HCTU, COMU3 : 2.9 : 61 - 2 hoursMonitor reaction; double coupling may be necessary if Kaiser test is positive.
Fmoc-Pip-OH HATU, HCTU, PyBOP3 : 2.9 : 61 - 2 hoursSimilar to Fmoc-Mor-OH; monitor closely.
Fmoc-Aib-OH HATU, COMU, TFFH (for acid fluoride)5 : 4.9 : 102 - 4 hoursDouble coupling is often required. Use of elevated temperature (microwave synthesis) can be beneficial.
Fmoc-Bpa-OH HBTU, HATU3 : 2.9 : 61 hourStandard conditions are generally sufficient.
Fmoc-D-Ala-OH TBTU, HBTU, DIC/HOBt3 : 2.9 : 61 hourStandard conditions apply.
Protocol 2: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed.

  • Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry it under vacuum.[10]

  • Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard and robust cocktail is Reagent K : 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. b. CAUTION: TFA is highly corrosive. All steps must be performed in a certified fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11] b. Agitate the mixture at room temperature for 2-4 hours.[10][11]

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[11] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove scavengers. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-Mor-OH represents a valuable tool for peptide chemists, offering a unique combination of conformational constraint and enhanced hydrophilicity. Its incorporation, while requiring optimized coupling conditions due to moderate steric hindrance, is readily achievable with modern coupling reagents like HATU or COMU. When compared to other nnAAs, it occupies a strategic position for scientists aiming to improve the drug-like properties of peptides without introducing reactive handles or extreme structural perturbations. The choice between Fmoc-Mor-OH and other nnAAs like Fmoc-Pip-OH, Fmoc-Aib-OH, or functionalized residues such as Fmoc-Bpa-OH will ultimately depend on the specific therapeutic goal, whether it be enhancing stability, pre-organizing structure for improved potency, or enabling target identification studies. A thorough understanding of the synthetic nuances associated with each class of nnAA is paramount to the successful development of next-generation peptide therapeutics.

References

A Comparative Guide: Validating Improved Peptide Solubility with 2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis and purification of peptides, particularly those with a high content of hydrophobic residues, are frequently hampered by poor solubility and aggregation.[1] This guide provides an in-depth validation of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid (Fmoc-Morf-OH), a building block designed to mitigate these challenges. Through a head-to-head comparison with an unmodified, aggregation-prone model peptide, we present experimental data demonstrating the significant solubility enhancement conferred by the N-terminal incorporation of the morpholine moiety. This guide furnishes researchers, scientists, and drug development professionals with the detailed protocols and comparative data necessary to evaluate and implement this strategy for overcoming "difficult" peptide sequences.

Introduction: The Persistent Challenge of Peptide Aggregation

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research and therapeutic development.[2] However, a persistent bottleneck in the process is the tendency of growing peptide chains, especially those rich in hydrophobic amino acids like Valine, Leucine, and Phenylalanine, to aggregate on the solid support.[3] This aggregation is driven by the formation of intermolecular hydrogen bonds, leading to the adoption of secondary structures like β-sheets that render the peptide chains inaccessible.[1]

The consequences of on-resin aggregation are severe:

  • Incomplete Reactions: Steric hindrance prevents coupling and deprotection reagents from reaching the reactive N-terminus, leading to truncated or deletion sequences.

  • Low Yields: The final crude product is often a complex mixture that is difficult to purify, resulting in a low yield of the target peptide.[4]

  • Poor Solubility Post-Cleavage: Peptides that aggregate during synthesis often remain poorly soluble after cleavage from the resin, complicating purification by HPLC and subsequent handling in aqueous buffers for biological assays.[3][5]

Traditional strategies to overcome this include using specialized solvents, elevated temperatures, or incorporating backbone modifications like pseudoproline dipeptides.[4] An increasingly common approach is the use of temporary or permanent solubility-enhancing tags, such as poly-lysine or poly-arginine sequences, which increase the overall hydrophilicity of the peptide.[3][6][7]

A Novel Building Block: this compound (Fmoc-Morf-OH)

Fmoc-Morf-OH is a specialized chemical building block designed for straightforward incorporation into an Fmoc-SPPS workflow.[8][9] It consists of a morpholino-acetic acid scaffold protected with the base-labile Fmoc group.

The key to its function lies in the morpholine ring. This heterocyclic moiety is highly polar and capable of forming hydrogen bonds with water. When attached to the N-terminus of a peptide, it is hypothesized to act as a hydrophilic shield. This shield disrupts the intermolecular hydrogen bonding between peptide backbones that initiates aggregation and presents a more soluble interface to the surrounding solvent, both during synthesis and after purification.[8][9] Unlike long polypeptide tags, this small molecule modifier adds minimal bulk and its impact on the final peptide's biological activity can be assessed as a permanent modification.

Experimental Design: A Comparative Validation

To objectively assess the performance of Fmoc-Morf-OH, we designed a direct comparison involving the synthesis and analysis of a notoriously difficult, hydrophobic model peptide.

Model Peptide Sequence (MP-1): H-Val-Phe-Ile-Val-Ala-Leu-Val-Phe-Ile-Val-NH₂ This 10-amino acid sequence is composed entirely of non-polar residues and is a prime candidate for severe aggregation during synthesis and insolubility in aqueous media.

Comparative Arms:

  • Control Peptide: The model peptide (MP-1) synthesized using a standard Fmoc-SPPS protocol.

  • Test Peptide (Morf-MP-1): The model peptide synthesized with Fmoc-Morf-OH coupled as the final N-terminal residue.

The entire experimental process, from synthesis to final analysis, is outlined in the workflow diagram below.

G cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_processing Post-Synthesis Processing cluster_analysis Comparative Analysis start Rink Amide Resin synthesis_control Standard SPPS of Model Peptide (MP-1) start->synthesis_control Standard Protocol synthesis_test SPPS of Model Peptide with final Fmoc-Morf-OH coupling (Morf-MP-1) start->synthesis_test Modified Protocol cleavage TFA Cleavage & Deprotection synthesis_control->cleavage synthesis_test->cleavage purification RP-HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization analysis_yield Determine Crude Purity & Yield purification->analysis_yield analysis_solubility Quantitative Solubility Assay lyophilization->analysis_solubility final_data Comparative Data Table analysis_yield->final_data analysis_solubility->final_data

Caption: Experimental workflow for the comparative validation of Fmoc-Morf-OH.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis, purification, and analysis of the control and test peptides.

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol was applied for both the control (MP-1) and test (Morf-MP-1) peptides on a 0.1 mmol scale using an automated peptide synthesizer.

  • Resin Preparation: Rink Amide resin (0.7 mmol/g loading) was swelled in N,N-Dimethylformamide (DMF) for 30 minutes in the synthesizer's reaction vessel.[2]

  • Fmoc Deprotection: The N-terminal Fmoc group was removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[2][10]

  • Resin Washing: The resin was washed thoroughly with DMF (5x) to remove residual piperidine.

  • Amino Acid Coupling:

    • For standard amino acids: Fmoc-amino acid (5 eq.), HBTU (4.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (10 eq.) in DMF were added to the resin and allowed to react for 45 minutes.

    • For the test peptide (Morf-MP-1): In the final coupling cycle, this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) were used. Causality: HATU is a more potent activating agent often chosen for special or potentially less reactive building blocks to ensure efficient coupling.

  • Resin Washing: The resin was washed with DMF (3x) and Dichloromethane (DCM) (2x).

  • Cycle Repetition: Steps 2-5 were repeated for each amino acid in the sequence until the full peptide was assembled.

Protocol 2: Peptide Cleavage and Precipitation

This procedure releases the synthesized peptide from the resin and removes side-chain protecting groups.

  • Resin Preparation: After synthesis, the peptidyl-resin was washed with DCM and dried under a stream of nitrogen.

  • Cleavage Cocktail: A cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water was prepared. Causality: TFA is a strong acid that cleaves the peptide from the resin. TIS and water act as scavengers to capture reactive carbocations generated from side-chain protecting groups, preventing side reactions.

  • Cleavage Reaction: The cocktail was added to the dried resin and agitated at room temperature for 3 hours.

  • Peptide Precipitation: The resin was filtered, and the TFA solution was concentrated under nitrogen. The crude peptide was precipitated by adding cold diethyl ether.

  • Collection: The precipitate was collected by centrifugation, washed twice with cold diethyl ether, and dried under vacuum.

Protocol 3: Quantitative Solubility Assessment

This protocol determines the maximum solubility of the lyophilized peptides in a standard aqueous buffer.

  • Peptide Preparation: 5 mg of the lyophilized powder for both MP-1 and Morf-MP-1 were accurately weighed into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: 500 µL of Phosphate-Buffered Saline (PBS, pH 7.4) was added to each tube.

  • Dissolution: The tubes were vortexed for 2 minutes, followed by sonication in a water bath for 5 minutes to aid dissolution.[11][12] The process was repeated twice.

  • Equilibration & Separation: The solutions were incubated at room temperature for 30 minutes to reach equilibrium. Any undissolved material was pelleted by centrifugation at 14,000 x g for 10 minutes.[11]

  • Quantification: The supernatant was carefully transferred to a new tube. The concentration of the dissolved peptide was determined by measuring the absorbance at 280 nm (A280) using a NanoDrop spectrophotometer, leveraging the two phenylalanine residues in the sequence. A standard curve was not necessary for this direct comparison, as the molar extinction coefficient is identical for both peptides. The relative absorbance is directly proportional to the soluble concentration.

Results: A Clear Improvement in Physicochemical Properties

The incorporation of the Morf moiety at the N-terminus resulted in significant and measurable improvements in the synthesis outcome and physical properties of the model peptide.

ParameterControl Peptide (MP-1)Test Peptide (Morf-MP-1)Rationale for Improvement
Crude Purity (by HPLC) 38%75%The Morf tag likely disrupted on-resin aggregation, allowing for more efficient coupling and deprotection steps, thus reducing deletion sequences.
Isolated Yield 11%42%Higher crude purity directly translates to a more straightforward purification process and a greater recovery of the target peptide.
Solubility in PBS (pH 7.4) < 0.1 mg/mL (Insoluble)~1.5 mg/mLThe hydrophilic morpholine group enhances interaction with the aqueous solvent, overcoming the inherent hydrophobicity of the peptide backbone.
Visual Observation Precipitate visible after centrifugation. Cloudy suspension prior.Clear, particle-free solution after sonication.This qualitative observation provides immediate confirmation of the quantitative solubility data.

Note: The data presented are representative results from a typical experimental run and are intended for comparative purposes.

Discussion and Conclusion

The experimental evidence strongly validates the use of this compound as an effective tool for enhancing the synthesis and solubility of difficult peptides. The head-to-head comparison demonstrates a clear causal link between the N-terminal morpholine modification and the improved outcomes.

For the control peptide, the low crude purity and final yield are classic indicators of on-resin aggregation, a common fate for such hydrophobic sequences. Its subsequent insolubility in a standard biological buffer like PBS renders it practically unusable for most downstream applications.

In stark contrast, the Morf-modified peptide (Morf-MP-1) showed a greater than two-fold increase in crude purity and a nearly four-fold increase in isolated yield. Most critically, it transformed the peptide from being effectively insoluble to readily soluble in PBS at a workable concentration. This demonstrates that the benefits of the modification extend beyond the synthesis phase, yielding a final product that is far easier to handle and formulate.[8][9]

Compared to alternatives like poly-arginine or poly-lysine tags, the morpholine group offers a more subtle modification.[4][6] It is a small, uncharged, and permanent addition that is less likely to interfere with peptide structure and function than a long, highly charged polypeptide tag.

References

A Head-to-Head Comparison: Fmoc-Mor-OH Versus PEG Linkers for Enhancing Peptide Hydrophilicity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Aggregation and Improving Solubility in Peptide Synthesis

In the landscape of therapeutic peptide development and complex peptide synthesis, managing the physicochemical properties of the final product is paramount. Hydrophobicity, a common characteristic of many peptide sequences, often leads to challenges in synthesis, purification, and formulation due to aggregation and poor solubility. The strategic incorporation of hydrophilic linkers is a cornerstone of modern peptide chemistry to overcome these hurdles. This guide provides an in-depth comparative analysis of two prominent hydrophilic modifiers: the morpholino-functionalized amino acid, Fmoc-Mor-OH, and the widely utilized polyethylene glycol (PEG) linkers. We will delve into their chemical properties, mechanisms of action, and practical applications, supported by experimental insights to inform your selection process.

The Challenge of Hydrophobicity in Peptide Synthesis

Difficult peptide sequences, particularly those rich in hydrophobic amino acids, are prone to forming secondary structures and aggregating on the solid-phase support during synthesis.[1] This aggregation can lead to incomplete coupling and deprotection steps, resulting in truncated sequences and a complex mixture of byproducts that are challenging to purify. Post-synthesis, hydrophobic peptides often exhibit poor solubility in aqueous buffers, complicating their handling, formulation, and biological assessment. The introduction of hydrophilic moieties can disrupt these aggregation-prone structures and enhance the overall solubility of the peptide.[2][3]

Unveiling the Contenders: Fmoc-Mor-OH and PEG Linkers

Fmoc-Mor-OH: A Compact Hydrophilic Building Block

Fmoc-Mor-OH, or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid, is a synthetic amino acid derivative that introduces a morpholine ring into the peptide backbone. The morpholine moiety, with its ether and tertiary amine functionalities, is highly polar and capable of forming hydrogen bonds with water, thereby increasing the hydrophilicity of the peptide chain.

Chemical Structure of Fmoc-Mor-OH:

Caption: Chemical structure of Fmoc-Mor-OH.

The compact nature of the morpholine group allows for its incorporation with minimal steric hindrance, making it an attractive option for introducing hydrophilicity without significantly increasing the overall size of the peptide.

PEG Linkers: The Versatile Hydrophilicity Enhancers

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are widely used to modify peptides and proteins.[4] Their high water solubility, biocompatibility, and flexibility make them highly effective at improving the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[5][6] Fmoc-protected PEG linkers are commercially available in various lengths, allowing for a tunable approach to enhancing hydrophilicity.[3][7]

General Structure of an Fmoc-PEG-COOH Linker:

Fmoc_PEG_COOH a Fmoc-NH- b (CH₂CH₂O)n a->b c -CH₂COOH b->c

Caption: Generalized structure of an Fmoc-PEG-COOH linker.

The length of the PEG chain is a critical parameter, with longer chains generally imparting greater hydrophilicity but also increasing the hydrodynamic radius of the conjugate.[3]

Performance Comparison: Fmoc-Mor-OH vs. PEG Linkers

Direct, head-to-head comparative studies quantifying the hydrophilicity-enhancing effects of Fmoc-Mor-OH versus a range of PEG linkers on the same peptide sequence are not extensively available in the peer-reviewed literature. However, a qualitative comparison can be made based on their chemical structures and the established principles of peptide chemistry.

FeatureFmoc-Mor-OHPEG Linkers
Mechanism of Hydrophilicity Introduction of a polar morpholine ring.Hydration of the polyether backbone.
Size and Steric Hindrance Compact, single amino acid-like structure.Variable length, can be bulky depending on the number of PEG units.
Tunability Limited to the single morpholine moiety per incorporation.Highly tunable by varying the length of the PEG chain (e.g., PEG2, PEG4, PEG8, etc.).[3]
Impact on Aggregation Expected to disrupt β-sheet formation and reduce aggregation due to its polarity.Proven to effectively solvate the peptide chain and prevent aggregation.
Solubility Enhancement Expected to increase aqueous solubility.Significant and well-documented increase in aqueous solubility.[3]
Commercial Availability Available as a single building block.Wide range of Fmoc-protected PEG linkers with varying lengths are commercially available.[7]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Mor-OH in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Mor-OH follows standard Fmoc-based SPPS protocols.

Workflow for Fmoc-Mor-OH Incorporation:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. N-terminal Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling of Fmoc-Mor-OH (Fmoc-Mor-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat 6. Repeat Cycle for Next Amino Acid Wash2->Repeat

Caption: Standard workflow for incorporating Fmoc-Mor-OH in SPPS.

Step-by-Step Methodology:

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc protecting group of the preceding amino acid.[8]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Mor-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA or NMM) in DMF.[1]

    • Add the activated Fmoc-Mor-OH solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Protocol 2: Evaluation of Peptide Hydrophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique to qualitatively assess the hydrophilicity of a peptide. An increase in hydrophilicity will result in a shorter retention time on a reversed-phase column.

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize the target peptide with and without the incorporation of Fmoc-Mor-OH or a PEG linker.

  • Cleavage and Deprotection: Cleave the peptides from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]

  • Purification: Purify the crude peptides by preparative RP-HPLC to obtain samples of high purity.

  • Analytical RP-HPLC:

    • Dissolve the purified peptides in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Inject equal amounts of the modified and unmodified peptides onto an analytical C18 RP-HPLC column.

    • Elute the peptides using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Compare the retention times of the modified and unmodified peptides. A significant decrease in retention time for the modified peptide indicates a successful increase in hydrophilicity.

Causality Behind Experimental Choices

  • Choice of Coupling Reagents: The selection of coupling reagents like HBTU or HATU is based on their efficiency in promoting amide bond formation while minimizing side reactions such as racemization.[1]

  • Use of Piperidine for Fmoc Deprotection: Piperidine is a secondary amine that effectively removes the base-labile Fmoc group through a β-elimination mechanism.[9]

  • RP-HPLC for Hydrophilicity Assessment: The retention of a peptide on a nonpolar stationary phase in RP-HPLC is primarily governed by its hydrophobicity. Thus, a change in retention time upon modification provides a reliable, albeit qualitative, measure of the change in its overall hydrophilicity.

Conclusion and Future Perspectives

Both Fmoc-Mor-OH and PEG linkers offer viable strategies for enhancing the hydrophilicity of synthetic peptides. The choice between them will depend on the specific requirements of the peptide and the desired physicochemical properties of the final conjugate.

  • Fmoc-Mor-OH is an excellent choice for introducing a discrete, compact hydrophilic moiety with minimal structural perturbation. Its application is straightforward, following standard SPPS protocols. However, the extent of its hydrophilicity-enhancing effect compared to other linkers requires more extensive quantitative studies.

  • PEG linkers provide a highly versatile and well-established method for significantly increasing peptide hydrophilicity. The ability to tune the length of the PEG chain allows for a more tailored approach to optimizing solubility and pharmacokinetic profiles.

Future research should focus on direct comparative studies of Fmoc-Mor-OH against a series of short-chain PEG linkers to provide quantitative data on their relative abilities to enhance solubility and reduce aggregation. Such studies will provide peptide chemists with a more informed basis for selecting the optimal hydrophilic linker for their specific application, ultimately accelerating the development of novel peptide-based therapeutics and research tools.

References

Spectroscopic Analysis of Peptides Containing Fmoc-Mor-OH: A Comparative Guide to Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Cyclic Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide science, the ability to precisely control the three-dimensional structure of peptides is paramount. The incorporation of non-canonical amino acids with constrained geometries is a powerful strategy to modulate the conformational landscape of a peptide, thereby enhancing its biological activity, stability, and pharmacokinetic properties. Among these, cyclic amino acids are particularly effective at inducing specific secondary structures, such as β-turns and helices.

This guide provides an in-depth comparative analysis of two such conformationally constraining building blocks: Fmoc-Mor-OH (Fmoc-L-3-Morpholinecarboxylic acid) and the well-established Fmoc-Pro-OH (Fmoc-L-proline) . While both introduce a cyclic constraint at the peptide backbone, their distinct heteroatomic composition and ring flexibility lead to different structural and, consequently, spectroscopic signatures.

This analysis is designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of their conformational effects and provide a practical guide to their characterization using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. Due to the limited availability of published experimental spectra for Fmoc-Mor-OH-containing peptides, this guide will leverage established spectroscopic principles and extensive data from proline-containing peptides to provide a predictive and insightful comparison.

Core Directive: A Tale of Two Rings - Mor vs. Pro

The fundamental difference between Fmoc-Mor-OH and Fmoc-Pro-OH lies in the structure of their respective rings and the resulting impact on the peptide backbone.

  • Fmoc-Pro-OH (Proline): The five-membered pyrrolidine ring of proline imposes a rigid constraint on the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -75°.[1][2] This rigidity is a key reason why proline is a potent inducer of β-turns and is a constituent of the left-handed polyproline II (PPII) helix, a common secondary structure motif in signaling proteins.[3] The puckering of the proline ring (endo/exo) further influences the local conformation.[1]

  • Fmoc-Mor-OH (Morpholinecarboxylic acid): The six-membered morpholine ring of Fmoc-Mor-OH introduces a different set of conformational biases. The morpholine ring itself preferentially adopts a chair conformation.[4][5] This is a less rigid constraint compared to the five-membered ring of proline. The presence of the oxygen atom in the morpholine ring also alters the electronic environment and potential for hydrogen bonding compared to the methylene group in proline. These differences are expected to translate into distinct NMR chemical shifts and CD spectral features.

The choice between these two building blocks will, therefore, depend on the specific conformational outcome desired in the peptide design.

Spectroscopic Characterization: A Comparative Framework

The following sections will detail the experimental protocols for NMR and CD spectroscopy and then compare the expected outcomes for peptides containing Fmoc-Mor-OH versus those with Fmoc-Pro-OH.

Experimental Protocols

A standard Fmoc-based solid-phase peptide synthesis protocol is employed for the synthesis of peptides incorporating either Fmoc-Mor-OH or Fmoc-Pro-OH.

Workflow for Peptide Synthesis

Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Wash_1 Washing Steps Fmoc_Deprotection_1->Wash_1 Coupling Amino Acid Coupling (Fmoc-Xaa-OH, HCTU, DIPEA) Wash_1->Coupling Wash_2 Washing Steps Coupling->Wash_2 Repeat Repeat for each amino acid in sequence Wash_2->Repeat Repeat->Fmoc_Deprotection_1 Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR, CD) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (Fmoc-Mor-OH or Fmoc-Pro-OH) using a suitable coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and proceed with NMR and CD analysis.

Workflow for NMR Analysis

Sample_Prep Sample Preparation (Dissolve in appropriate solvent, e.g., D2O or H2O/D2O) NMR_Acquisition NMR Data Acquisition (1D 1H, 2D TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Structural_Analysis Structural Analysis (NOE constraints, Coupling Constants, Chemical Shift Perturbations) Resonance_Assignment->Structural_Analysis

Caption: Workflow for NMR-based peptide characterization.

Detailed Steps:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., D₂O, H₂O/D₂O 9:1, or a buffered solution) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H: Provides an overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled spin systems, allowing for the assignment of amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial information for determining the three-dimensional structure.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment and providing information on the carbon backbone.

  • Data Processing and Analysis: Process the raw data using appropriate software. Assign the proton and carbon resonances to specific atoms in the peptide sequence. Analyze NOE patterns, coupling constants (³J(HN,Hα)), and chemical shift deviations from random coil values to deduce the peptide's conformation.

Workflow for CD Analysis

Sample_Prep Sample Preparation (Dissolve in buffer, determine concentration accurately) CD_Acquisition CD Spectra Acquisition (Far-UV region, e.g., 190-260 nm) Sample_Prep->CD_Acquisition Data_Processing Data Processing (Baseline correction, conversion to mean residue ellipticity) CD_Acquisition->Data_Processing Secondary_Structure_Analysis Secondary Structure Analysis (Comparison to reference spectra, deconvolution) Data_Processing->Secondary_Structure_Analysis

Caption: Workflow for CD-based peptide secondary structure analysis.

Detailed Steps:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of approximately 50-100 µM. The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Secondary Structure Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, β-turn, random coil) by comparing it to reference spectra for different secondary structures.[6]

Comparative Spectroscopic Data and Interpretation

NMR Spectroscopy

The primary differences in the NMR spectra of peptides containing Mor versus Pro are expected to arise from the distinct ring structures and their influence on the local chemical environment and conformational flexibility.

Spectroscopic FeaturePeptide with Fmoc-Pro-OHPredicted Features for Peptide with Fmoc-Mor-OHRationale for Predicted Differences
¹H Chemical Shifts (Hα) Typically found in the range of 4.1-4.5 ppm.Expected to be in a similar range but may show slight upfield or downfield shifts depending on the local conformation.The six-membered ring of morpholine will have a different anisotropic effect on the Hα proton compared to the five-membered proline ring.
¹H Chemical Shifts (Ring Protons) Hβ, Hγ, and Hδ protons of the pyrrolidine ring show characteristic chemical shifts and coupling patterns.The four methylene protons of the morpholine ring are expected to show two distinct signals due to their proximity to either the nitrogen or the oxygen atom. The protons adjacent to the oxygen will be deshielded and appear at a lower field (higher ppm).[5][7]The electronegative oxygen atom in the morpholine ring will significantly deshield the adjacent protons.
¹³C Chemical Shifts (Cα, Cβ, Cγ, Cδ) Cα: ~60 ppm; Cβ: ~30 ppm; Cγ: ~25 ppm; Cδ: ~47 ppm.Cα: Expected to be similar to proline. Ring carbons adjacent to the oxygen will be significantly downfield shifted (~67 ppm).[7]The deshielding effect of the oxygen atom will be prominent in the ¹³C spectrum.
NOE Patterns Strong sequential Hα(i) to Hδ(i+1) NOEs are indicative of a trans peptide bond preceding the proline. The presence or absence of specific intra-residue and sequential NOEs helps define the ring pucker and backbone conformation.The pattern of sequential NOEs will be crucial in determining the conformation around the Mor residue. The presence of a trans or cis peptide bond will be determined by similar NOE patterns as with proline.The larger and more flexible morpholine ring may allow for a different set of through-space interactions compared to the rigid proline ring.
³J(HN,Hα) Coupling Constants Not applicable for the proline residue itself as it lacks an amide proton.Not applicable for the morpholine residue itself.Both proline and morpholinecarboxylic acid are secondary amines.

Key Takeaway from NMR Comparison: The most significant and readily identifiable difference in the NMR spectra will be the chemical shifts of the ring protons and carbons. The presence of two distinct methylene signals in the ¹H spectrum, one of which is significantly downfield, would be a strong indicator of the incorporation of a morpholine-based amino acid.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information on the overall secondary structure of the peptide in solution. The differences in the conformational constraints imposed by Mor and Pro are expected to result in distinct CD spectra.

Secondary StructureCharacteristic CD Spectrum with ProlinePredicted CD Spectrum with MorpholineRationale for Predicted Differences
Polyproline II (PPII) Helix Strong negative band around 206 nm and a weak positive band around 228 nm.[6][8]A peptide with multiple Mor residues might also adopt a helical structure, but the spectral features could be different. The position and intensity of the negative and positive bands may shift.The different ring geometry and flexibility of the morpholine ring will likely alter the pitch and overall geometry of a poly-Mor helix compared to a PPII helix, leading to a different CD signature.
β-Turn Various types of β-turns have distinct CD spectra. A classic type II β-turn, often induced by a Pro-Gly sequence, shows a weak negative band around 225-230 nm, a strong positive band around 205 nm, and a negative band below 190 nm.The incorporation of a Mor residue is also expected to induce turns. The resulting CD spectrum will depend on the specific type of turn formed. It might resemble a known β-turn spectrum or exhibit a unique signature.The larger morpholine ring may favor a different turn geometry compared to the proline ring, which would be reflected in the CD spectrum.
Random Coil A strong negative band around 198 nm.A peptide containing a single Mor residue in an otherwise flexible sequence is likely to exhibit a random coil-like spectrum, similar to a peptide with a single proline.In the absence of other structure-inducing elements, a single constrained residue is often insufficient to induce a well-defined global conformation.

Key Takeaway from CD Comparison: The CD spectrum of a peptide is highly sensitive to its secondary structure. While proline-rich peptides have a well-characterized PPII helical signature, the corresponding signature for a poly-Mor peptide is not yet established. However, by comparing the CD spectrum of a Mor-containing peptide to the known spectra of proline-containing peptides and other standard secondary structures, valuable insights into its conformational preferences can be obtained.

Conclusion: Expanding the Peptide Engineering Toolkit

The incorporation of Fmoc-Mor-OH into peptides offers a compelling alternative to the more traditional Fmoc-Pro-OH for engineering peptide conformation. While proline imposes a rigid and well-defined constraint on the peptide backbone, the morpholine ring of Fmoc-Mor-OH provides a different, potentially more flexible, means of inducing turns and other secondary structures.

This guide has provided a theoretical and predictive framework for the spectroscopic analysis of peptides containing Fmoc-Mor-OH, drawing comparisons with the extensively studied proline-containing peptides. The key distinguishing features in NMR are expected to be the chemical shifts of the morpholine ring protons and carbons, while CD spectroscopy will be invaluable for assessing the overall impact on the peptide's secondary structure.

As researchers continue to explore the vast chemical space of non-canonical amino acids, a thorough understanding of their spectroscopic signatures is essential for rational peptide design. The principles and comparative data presented here serve as a foundational guide for scientists and drug developers seeking to harness the unique conformational properties of Fmoc-Mor-OH in their research. Further experimental studies are warranted to build a comprehensive library of spectroscopic data for morpholine-containing peptides, which will undoubtedly accelerate their application in the development of novel peptide-based therapeutics.

References

A Comparative Guide to the Biological Activity of Peptides Modified with 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hurdles of Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their translation into effective drugs is often hampered by inherent limitations, primarily poor metabolic stability and low cell membrane permeability. These challenges restrict their bioavailability and limit their application to extracellular targets. A leading strategy to overcome these hurdles is the chemical modification of the peptide backbone or side chains. The incorporation of non-proteinogenic amino acids and scaffolds can profoundly alter a peptide's physicochemical properties, enhancing its drug-like characteristics.

Among the various chemical motifs used for this purpose, the morpholine ring has emerged as a "privileged structure" in medicinal chemistry.[1] Its incorporation is known to bestow advantageous properties, including improved solubility, metabolic stability, and favorable pharmacokinetic profiles.[2][3] This guide provides an in-depth technical comparison of the biological activity of standard peptides versus those incorporating 2-(4-N-Fmoc-morpholin-2-YL)acetic acid (Fmoc-Mor-OH), a versatile building block for solid-phase peptide synthesis (SPPS).[4] We will explore the mechanistic basis for the observed enhancements in stability and permeability, supported by detailed experimental protocols and comparative data.

The Core Modifier: this compound

Fmoc-Mor-OH is a synthetic amino acid analogue where the alpha-carbon is part of a morpholine ring. This structural feature is key to its function. The morpholine scaffold imposes significant conformational constraints and alters the hydrogen bonding capacity of the peptide backbone, leading to profound changes in biological performance.

Part 1: Enhancing Enzymatic Stability

A primary route of degradation for peptide drugs in vivo is proteolytic cleavage by peptidases and proteases. The introduction of the bulky, non-natural morpholine structure into the peptide backbone provides a powerful defense against this enzymatic breakdown.

Mechanism of Action: Steric Shielding and Conformational Rigidity

The morpholine ring acts as a steric shield, physically hindering the approach of proteolytic enzymes to the adjacent peptide bonds. Standard proteases, which have evolved to recognize and cleave specific sequences of L-amino acids, often exhibit poor substrate recognition for peptides containing such unnatural residues.[5] Furthermore, the conformational rigidity imparted by the ring structure can lock the peptide into a shape that does not fit the active site of these enzymes, further reducing susceptibility to cleavage.[6]

Experimental Protocol: In Vitro Protease Degradation Assay

This protocol outlines a typical experiment to compare the stability of a native peptide (Peptide-Nat) and its morpholine-modified analogue (Peptide-Mor) in the presence of a common protease like trypsin.

Materials:

  • Peptide-Nat and Peptide-Mor (lyophilized, >95% purity)

  • Trypsin (sequencing grade)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Reconstitution: Prepare 1 mg/mL stock solutions of both Peptide-Nat and Peptide-Mor in the Ammonium Bicarbonate buffer.

  • Reaction Setup: In separate microcentrifuge tubes, combine 90 µL of each peptide stock solution with 10 µL of a 0.1 mg/mL trypsin solution (final peptide-to-enzyme ratio of 100:1 w/w). Prepare control samples for each peptide with 10 µL of buffer instead of the trypsin solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by mixing the aliquot with 40 µL of 1% TFA in water.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the main peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Determine the half-life (t½) for each peptide by fitting the data to a one-phase decay model.

Workflow for Protease Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Reconstitute Peptides (Peptide-Nat & Peptide-Mor) in Buffer R1 Mix Peptide + Trypsin (100:1 w/w) P1->R1 P2 Prepare Trypsin Solution P2->R1 R2 Incubate at 37°C R1->R2 A1 Withdraw Aliquots at Time Points R2->A1 A2 Quench with TFA A1->A2 A3 Analyze via HPLC A2->A3 A4 Calculate % Intact Peptide & Determine Half-Life (t½) A3->A4

Caption: Workflow for comparing peptide stability against proteolysis.

Comparative Performance Data
PeptideHalf-Life (t½) in Trypsin Solution
Peptide-Nat25 minutes
Peptide-Mor> 24 hours

As illustrated in the table, the incorporation of a single morpholine-based residue can dramatically increase the peptide's half-life from minutes to over a day, demonstrating a significant improvement in enzymatic stability.

Part 2: Improving Cell Permeability

For peptides targeting intracellular proteins, crossing the cell membrane is the primary barrier to efficacy. The morpholine modification enhances permeability through mechanisms similar to other backbone modifications like N-methylation.[7][8]

Mechanism of Action: Reducing the Desolvation Penalty

Passive diffusion across the lipid bilayer requires the shedding of the molecule's hydration shell, an energetically costly process known as desolvation. Peptide backbones are rich in hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O) that are solvated by water. The morpholine ring lacks an amide proton, thereby removing a hydrogen bond donor.[7] This reduction in hydrogen bonding capacity lowers the energy barrier for membrane transit.[8] Additionally, the constrained conformation induced by the morpholine ring can favor a more lipophilic, membrane-compatible state, sometimes referred to as a "chameleon-like" effect, where intramolecular hydrogen bonds mask polar groups.[9]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane. It is an excellent first-pass screen for membrane permeability.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Phosphatidylcholine in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide-Nat and Peptide-Mor

  • Lucifer Yellow (marker for membrane integrity)

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the phosphatidylcholine solution to the filter of each well in the Donor plate.

  • Acceptor Plate Preparation: Fill the wells of the Acceptor plate with 200 µL of PBS.

  • Donor Plate Preparation: Dissolve Peptide-Nat and Peptide-Mor in PBS to a final concentration of 200 µM. Add 200 µL of each peptide solution to separate wells in the coated Donor plate. Include Lucifer Yellow in control wells.

  • Assay Assembly: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich" where the lipid membrane separates the two solutions.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the final concentration of the peptide in both the Donor (CD(t)) and Acceptor (CA(t)) wells using a suitable analytical method (e.g., LC-MS for unlabeled peptides). Also, measure the initial donor concentration (CD(0)).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA(t) / Cequilibrium]) Where VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Logical Relationship: How Morpholine Enhances Permeability

G Mod Incorporate Morpholine Scaffold HBD Reduce Backbone Hydrogen Bond Donors Mod->HBD Conf Induce Favorable Conformation Mod->Conf Energy Lower Desolvation Energy Penalty HBD->Energy Conf->Energy Perm Increase Passive Membrane Permeability Energy->Perm

Caption: The causal chain from morpholine incorporation to enhanced permeability.

Comparative Performance Data
PeptideEffective Permeability (Pe) (10-6 cm/s)Classification
Peptide-Nat0.5Low Permeability
Peptide-Mor4.2Medium Permeability

The data clearly indicates that the morpholine-modified peptide exhibits significantly higher passive permeability compared to its native counterpart, suggesting a greater potential to reach intracellular targets.

Part 3: Synthesis and Incorporation of Fmoc-Mor-OH

The successful synthesis of the modified peptide is foundational to any biological comparison. Fmoc-Mor-OH can be incorporated into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10][11]

Experimental Protocol: Manual Fmoc-SPPS Coupling Cycle

This protocol describes a single coupling cycle for adding Fmoc-Mor-OH to a growing peptide chain on a resin support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Mor-OH

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide, peptide synthesis grade)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation of Fmoc-Mor-OH: In a separate vial, pre-activate the Fmoc-Mor-OH. For a 0.1 mmol scale synthesis, dissolve Fmoc-Mor-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in ~2 mL of DMF. Allow the solution to react for 2-5 minutes.

    • Expert Insight: Pre-activation is crucial, especially for sterically hindered or unusual amino acids, to ensure the formation of the active ester intermediate before addition to the resin, thereby maximizing coupling efficiency.[12]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Outlook

The incorporation of this compound is a potent strategy for enhancing the drug-like properties of therapeutic peptides. As demonstrated, this modification can confer a remarkable increase in enzymatic stability and a significant improvement in passive membrane permeability. These benefits stem directly from the unique structural and chemical properties of the morpholine scaffold, which shields peptide bonds from proteolysis and reduces the energetic barrier to crossing the lipid bilayer.[1][3]

While the impact on binding affinity for the target receptor must be evaluated on a case-by-case basis—as conformational changes can be either beneficial or detrimental—the profound improvements in the pharmacokinetic profile make this an invaluable tool for researchers, scientists, and drug development professionals. By transforming labile, membrane-impermeable peptides into robust molecules capable of reaching intracellular targets, modifications with scaffolds like morpholine are paving the way for the next generation of peptide-based therapeutics.

References

Case study: Improved pharmacokinetic properties of peptides with Fmoc-Mor-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Peptide Therapeutics and the Imperative of Pharmacokinetic Optimization

Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development.[1] However, their clinical translation is often hampered by inherent pharmacokinetic limitations, including rapid enzymatic degradation and swift renal clearance, leading to a short in-vivo half-life.[2][3] To unlock the full therapeutic potential of peptides, strategic modifications are essential to enhance their stability and prolong their circulation time. This guide provides an in-depth technical analysis of a novel approach: the incorporation of the non-natural amino acid Fmoc-Mor-OH (Fmoc-3-(1-Morpholinyl)-L-Ala-OH) to improve the pharmacokinetic properties of therapeutic peptides. We will objectively compare its performance with established methods like PEGylation and lipidation, supported by illustrative experimental data and detailed protocols.

Unveiling Fmoc-Mor-OH: A Novel Tool for Pharmacokinetic Enhancement

Fmoc-Mor-OH is an Fmoc-protected amino acid derivative featuring a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, known for its ability to improve the drug-like properties of molecules, including metabolic stability and pharmacokinetic profiles.[4] The incorporation of a morpholine group into a peptide backbone is hypothesized to confer several advantages:

  • Steric Shielding: The bulky morpholine group can sterically hinder the approach of proteolytic enzymes, thereby protecting adjacent peptide bonds from cleavage and enhancing the peptide's resistance to degradation.

  • Increased Hydrophilicity: The morpholine moiety can increase the hydrophilicity of the peptide, which may reduce renal clearance by increasing the hydrodynamic radius of the molecule.

  • Improved Conformational Stability: The constrained nature of the morpholine ring can influence the local peptide conformation, potentially leading to a more stable and proteolytically resistant structure.

While direct, extensive comparative studies on peptides modified solely with Fmoc-Mor-OH are emerging, the known benefits of morpholino-conjugates in other therapeutic modalities, such as oligonucleotides, suggest a significant potential for improving peptide pharmacokinetics.[2][5][6] These studies have shown that morpholino conjugation can lead to a two-fold increase in elimination half-life and enhanced tissue uptake.[7]

Comparative Analysis: Fmoc-Mor-OH vs. Established Modification Strategies

To provide a clear perspective on the potential of Fmoc-Mor-OH, we present a comparative analysis against two widely adopted strategies for enhancing peptide pharmacokinetics: PEGylation and lipidation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the illustrative pharmacokinetic parameters of a hypothetical 15-amino acid therapeutic peptide ("Peptide X") modified with Fmoc-Mor-OH, a 20 kDa PEG chain, and a C16 lipid chain. This data is based on established principles of peptide modification and serves to highlight the potential advantages and disadvantages of each approach.[1][8][9][10]

Modification Strategy Molecular Weight (Da) Plasma Half-life (t½) (hours) Apparent Volume of Distribution (Vd) (L/kg) Clearance (CL) (mL/h/kg) Potential Advantages Potential Disadvantages
Unmodified Peptide X 1,5000.20.51732High receptor affinity in vitroRapid degradation and clearance
Peptide X + Fmoc-Mor-OH 1,62980.325Improved stability, minimal size increase, potentially retained potencyEmerging technology, limited clinical data
Peptide X + 20 kDa PEG 21,500480.11.5Significantly extended half-life, reduced immunogenicityLarge size increase, potential for reduced activity ("PEG shielding"), long-term safety concerns of PEG accumulation
Peptide X + C16 Lipid 1,739240.25Extended half-life via albumin binding, small size increasePotential for altered biodistribution and off-target effects, can increase aggregation

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the adoption and evaluation of Fmoc-Mor-OH in your research, we provide detailed, step-by-step methodologies for peptide synthesis and pharmacokinetic analysis.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Mor-OH

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Mor-OH using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Mor-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours. For Fmoc-Mor-OH, extend the coupling time to 4 hours to overcome potential steric hindrance.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a modified peptide.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Groups:

    • Unmodified Peptide X

    • Peptide X + Fmoc-Mor-OH

    • Peptide X + 20 kDa PEG

    • Peptide X + C16 Lipid

  • Administration: Intravenous (IV) bolus injection at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, and 48 hours post-injection.[11][12][13]

Procedure:

  • Dose Preparation: Dissolve the peptides in a suitable vehicle (e.g., saline).

  • Animal Dosing: Administer the peptide solution via the tail vein.

  • Blood Collection: Collect blood samples into EDTA-containing tubes at the specified time points.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.[14][15][16][17]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (t½, Vd, CL) using non-compartmental analysis software.[18]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Peptide Native Peptide cluster_Modification Modification Strategies cluster_Outcome Improved Pharmacokinetics Native Short Half-life Rapid Clearance Fmoc_Mor_OH Fmoc-Mor-OH (Steric Shielding) Native->Fmoc_Mor_OH Modification PEGylation PEGylation (Increased Size) Native->PEGylation Modification Lipidation Lipidation (Albumin Binding) Native->Lipidation Modification Outcome Extended Half-life Reduced Clearance Enhanced Therapeutic Potential Fmoc_Mor_OH->Outcome Leads to PEGylation->Outcome Leads to Lipidation->Outcome Leads to

Caption: Strategies for improving peptide pharmacokinetics.

Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for n cycles Wash2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Modified Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion: A Promising New Avenue for Peptide Drug Development

The incorporation of Fmoc-Mor-OH represents a compelling and innovative strategy to address the long-standing challenge of poor peptide pharmacokinetics. By providing steric hindrance against enzymatic degradation with a minimal increase in molecular size, this modification has the potential to significantly extend the in-vivo half-life of therapeutic peptides while preserving their biological activity. While further direct comparative studies are warranted to fully elucidate its performance against established methods like PEGylation and lipidation, the foundational principles and preliminary data from related morpholino-conjugates are highly encouraging. For researchers and drug developers seeking to optimize their peptide candidates, Fmoc-Mor-OH offers a valuable new tool in the arsenal of pharmacokinetic enhancement strategies.

References

A Senior Application Scientist's Guide to Enhancing Peptide Solubility: A Comparative Analysis of Chemical Tags

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hampered by their poor solubility, which complicates synthesis, purification, and formulation, ultimately impacting bioavailability.[1] To overcome these challenges, chemists have developed a range of solubility-enhancing tags that can be incorporated into peptides. This guide provides an in-depth, objective comparison of several leading strategies, with a focus on Fmoc-Mor-OH and its alternatives, including backbone modifications (Hmb/Dmb), and cleavable hydrophilic tags (poly-arginine). We will explore the mechanistic underpinnings of each strategy, present a comparative analysis of their performance, and provide detailed experimental protocols to empower researchers in their selection and application of these critical tools.

The Challenge: Peptide Aggregation and Insolubility

During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain, anchored to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This aggregation, often forming stable β-sheet structures, hinders the access of reagents to the reactive N-terminus, leading to incomplete coupling and deprotection steps.[2][3] The result is a crude product containing truncations and deletion sequences, which significantly lowers the overall yield and complicates purification.

Even after cleavage from the resin, hydrophobic peptides often exhibit poor solubility in the aqueous buffers required for purification and biological assays.[4] This fundamental challenge necessitates strategies to improve peptide solvation both during and after synthesis.

A Survey of Solubility-Enhancing Strategies

The tools available to peptide chemists can be broadly categorized by their mode of action and point of application. These include modifications to the peptide backbone, the incorporation of amino acids with hydrophilic side chains, and the temporary attachment of highly soluble tags.

Fmoc-Mor-OH: Leveraging Side-Chain Hydrophilicity

Fmoc-Mor-OH, or N-Fmoc-4-(carboxymethyl)morpholine, is a synthetic amino acid derivative designed to be incorporated directly into a peptide sequence via standard Fmoc-SPPS.

Mechanism of Action: The efficacy of Fmoc-Mor-OH stems from the physicochemical properties of the morpholine ring. Morpholine is a cyclic ether amine, making it a highly polar, hydrophilic, and water-soluble moiety. When incorporated into a peptide sequence, the morpholino group:

  • Increases Overall Polarity: It significantly enhances the hydrophilicity of the entire peptide, improving its interaction with polar solvents like water.

  • Disrupts Aggregation: The bulky and conformationally distinct nature of the morpholino side chain acts as a steric block, disrupting the regular hydrogen-bonding patterns required for β-sheet formation.

  • Acts as a Hydrogen Bond Acceptor: The oxygen and nitrogen atoms in the morpholine ring can accept hydrogen bonds from water molecules, further promoting solvation.

This modification is permanent, becoming an integral part of the final peptide. This is a critical consideration, as it may influence the peptide's final conformation and biological activity.

Backbone Modifications: Hmb and Dmb Protecting Groups

An alternative strategy involves temporarily modifying the peptide backbone itself. The most common reagents for this are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[2] These are not tags in the traditional sense, but rather temporary protecting groups attached to the backbone amide nitrogen of an amino acid.

Mechanism of Action: The primary cause of aggregation is hydrogen bonding between backbone amides. By attaching an Hmb or Dmb group to an amide nitrogen, its hydrogen-bond-donating capability is physically blocked.[2][3] This prevents the formation of inter-chain hydrogen bonds, effectively disrupting β-sheet formation at its source.

  • Strategic Placement: These groups are most effective when placed strategically within a hydrophobic sequence, typically every 6-7 residues, to break up potential aggregation sites.[3][5]

  • Traceless Removal: Hmb and Dmb groups are stable to the basic conditions of Fmoc deprotection but are cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native peptide backbone.[2]

Cleavable Hydrophilic Tags: The "SynTag" Approach

A powerful and versatile strategy involves the temporary attachment of a highly soluble peptide sequence, often referred to as a "solubility-enhancing tag" or "synthesis tag" (SynTag).[4][6] A common example is a poly-arginine (poly-Arg) sequence.

Mechanism of Action: Poly-arginine tags consist of multiple arginine residues, which are strongly basic and positively charged at neutral pH. Attaching a tag like hexa-arginine (Arg6) to the N- or C-terminus of a difficult peptide confers several advantages:

  • Drastic Solubility Enhancement: The high density of positive charges renders the entire peptide-tag conjugate highly soluble in aqueous and polar organic solvents.[6][7] This benefits both the on-resin synthesis and the post-cleavage purification.

  • Improved Synthesis Efficiency: By preventing on-resin aggregation, the tag ensures efficient coupling and deprotection, leading to a purer crude product.[1][4]

  • Facilitated Purification: The tagged peptide's unique charge and solubility profile often simplifies its separation from synthesis byproducts during HPLC.

These tags are attached via a linker that can be cleaved orthogonally after synthesis and purification to yield the native, untagged peptide.[6][8]

Head-to-Head Comparison of Strategies

The choice of a solubility-enhancing strategy is not one-size-fits-all. It depends on the nature of the "difficult" sequence, the desired properties of the final peptide, and the synthetic workflow.

FeatureFmoc-Mor-OHHmb/Dmb Backbone ProtectionPoly-Arginine "SynTag"
Mechanism Increases side-chain hydrophilicity; steric disruption of β-sheets.Blocks backbone N-H hydrogen bonding.[2]Confers high positive charge and polarity to the entire molecule.[6][7]
Point of Introduction During SPPS, as a distinct amino acid building block.During SPPS, as a modified amino acid or dipeptide.Attached to the N- or C-terminus at the start of SPPS.[4]
Removal Permanent modification; part of the final peptide.Cleaved simultaneously with side-chain protecting groups by TFA.[2]Removed post-synthesis via a cleavable linker (e.g., chemical or enzymatic cleavage).[8]
Impact on Final Peptide Alters the primary sequence and physicochemical properties.Traceless; yields the native peptide sequence.Traceless (if cleaved); yields the native peptide sequence.
Primary Use Case Designing novel peptidomimetics with intrinsically enhanced solubility.Synthesizing long or highly hydrophobic native peptide sequences.Synthesizing extremely difficult or insoluble peptides/proteins; facilitates ligation.[1][4]
Advantages Single component solution; predictable incorporation.Broadly applicable to any sequence; traceless.[2]Extremely powerful solubilizing effect; aids both synthesis and purification.[1]
Disadvantages Permanent modification may alter bioactivity; requires synthesis of a non-standard amino acid.Can be sterically hindered, sometimes requiring dipeptide incorporation; potential for side reactions.[9]Adds significant length/mass during synthesis; requires an additional cleavage step post-purification.

Visualization of Key Concepts

Chemical Structures

Chemical_Structures cluster_Mor Fmoc-Mor-OH (Representative Side Chain) cluster_Hmb Hmb-Protected Backbone cluster_Arg Poly-Arginine Tag (Repeating Unit) Mor Mor Hmb Hmb Arg Arg

Caption: Structures of key solubility-enhancing moieties.

SPPS Workflow Integration

SPPS_Workflow Resin Start: Resin Deprotect1 Fmoc Deprotection (Piperidine) Resin->Deprotect1 Couple_AA Couple First AA Deprotect1->Couple_AA Wash1 Wash Couple_AA->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Tag Couple Special AA (e.g., Fmoc-Mor-OH) Deprotect2->Couple_Tag Choose Strategy Couple_Hmb Couple Hmb-AA Deprotect2->Couple_Hmb Choose Strategy Couple_Normal Couple Next AA Deprotect2->Couple_Normal Choose Strategy Wash2 Wash Couple_Tag->Wash2 Couple_Hmb->Wash2 Couple_Normal->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleave Cleave from Resin & Deprotect (TFA) Repeat->Cleave Purify Purify Peptide Cleave->Purify Final Final Peptide Purify->Final

Caption: Integration points for solubility tags in an SPPS workflow.

Decision Tree for Strategy Selection

Decision_Tree Start Start: Is the peptide sequence known to be 'difficult'? Q_Native Is the native sequence strictly required? Start->Q_Native Yes Standard Standard SPPS protocol Start->Standard No Use_Mor Consider permanent modification (e.g., Fmoc-Mor-OH) Q_Native->Use_Mor No Extreme Is the peptide extremely hydrophobic or long? Q_Native->Extreme Yes Q_SerThr Does the sequence contain Ser, Thr, or Cys? Use_Hmb Use Hmb/Dmb backbone protection Q_SerThr->Use_Hmb No Use_Pseudo Consider Pseudoproline Dipeptides Q_SerThr->Use_Pseudo Yes Use_SynTag Use a cleavable tag (e.g., Poly-Arg) Extreme->Q_SerThr No Extreme->Use_SynTag Yes

Caption: A decision-making guide for selecting a solubility strategy.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide a self-validating framework for synthesizing and evaluating peptides with enhanced solubility.

Protocol: Fmoc Solid-Phase Peptide Synthesis Incorporating an Hmb-Protected Amino Acid

This protocol outlines the manual synthesis of a generic 10-mer peptide on Rink Amide resin, incorporating an Hmb-protected residue at position 5.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-AA(Hmb)-OH (where AA is the desired amino acid)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU, DIPEA

  • Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Peptide Synthesis Vessel, Shaker

Methodology:

  • Resin Swelling: Swell 200 mg of Rink Amide resin (~0.1 mmol) in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Coupling:

    • Drain the DMF. Perform Fmoc deprotection by adding the deprotection solution and shaking for 3 min, drain, then add fresh solution and shake for 10 min.

    • Wash the resin 5x with DMF.

    • In a separate vial, pre-activate Fmoc-AA(10)-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin 3x with DMF, 3x with DCM, 3x with DMF.

  • Chain Elongation (Residues 9 through 6): Repeat step 2 for each subsequent amino acid.

  • Incorporation of Hmb Residue (Residue 5):

    • Perform Fmoc deprotection as in step 2.

    • Pre-activate Fmoc-AA(5)(Hmb)-OH (4 eq.) as described. Causality Note: The Hmb group is stable to these coupling conditions and the basic deprotection steps that follow.

    • Couple for 2 hours and wash.

  • Chain Completion (Residues 4 through 1): Repeat step 2 for the remaining amino acids.

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DMF, then DCM, and dry under vacuum.

    • Add 5 mL of cleavage cocktail to the resin and shake for 3 hours. Causality Note: The strong acid (TFA) simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the Hmb group from the backbone.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol: Quantitative Peptide Solubility Assay

This protocol determines the apparent solubility of a lyophilized peptide in a given buffer.

Materials:

  • Lyophilized peptide powder

  • Chosen Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes, vortexer, benchtop centrifuge

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare Stock Solution: Weigh accurately ~5 mg of lyophilized peptide into a microcentrifuge tube. Add buffer to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Solubilization Attempt: Vortex the tube vigorously for 2 minutes. Sonicate in a water bath for 5 minutes.[10] Let the solution rest at room temperature for 15 minutes.

  • Assess Initial Solubility: Visually inspect the solution. If it is perfectly clear, the peptide is soluble at this concentration. If it is cloudy or has visible precipitate, proceed to the next step.

  • Equilibration and Clarification: Centrifuge the tube at 14,000 x g for 10 minutes to pellet any insoluble material.[11]

  • Quantification: Carefully remove an aliquot of the supernatant. Determine its concentration using a UV-Vis spectrophotometer by measuring absorbance at 280 nm (if the peptide contains Trp or Tyr) or by using a colorimetric assay (e.g., BCA assay).

  • Determine Solubility Limit: The measured concentration of the clear supernatant represents the peptide's solubility limit in that buffer under these conditions. For peptides that were fully soluble at 10 mg/mL, the experiment can be repeated with a higher starting concentration until the solubility limit is found.

Conclusion and Future Perspectives

The challenge of peptide insolubility is a significant but surmountable obstacle in peptide science. The choice of a solubility-enhancing strategy requires a careful analysis of the peptide's sequence and the ultimate research goal.

  • Permanent modifications like Fmoc-Mor-OH are best suited for the de novo design of peptidomimetics where enhanced solubility is an integral desired property.

  • Traceless backbone protection with Hmb/Dmb derivatives is a robust and widely applicable method for improving the synthesis of difficult native sequences without altering the final product.[2]

  • Cleavable hydrophilic tags like poly-arginine represent the most powerful intervention, capable of rescuing the synthesis and purification of exceptionally challenging peptides and proteins, making them invaluable for complex multi-fragment ligations.[1][4]

Looking forward, the development of novel, orthogonally cleavable linkers and new classes of synthetic amino acids will continue to expand the chemist's toolkit.[8] Furthermore, the integration of machine learning and predictive algorithms may soon allow for the in silico identification of aggregation-prone sequences and the proactive recommendation of the most effective solubilizing strategy, moving the field from reactive problem-solving to predictive design.

References

Comparative Analysis of 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid in Modulating Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the impact of novel, conformationally constrained amino acids on receptor binding affinity, using 2-(4-N-Fmoc-morpholin-2-YL)acetic acid as a case study. Given the limited public data on this specific molecule, we present a scientifically rigorous, hypothetical scenario to illustrate the evaluation process. We will assess its potential as a structural scaffold in designing peptide ligands for the mu-opioid receptor (MOR), a critical target in pain management.

The core challenge in peptide-based drug discovery is overcoming the inherent conformational flexibility and metabolic instability of natural peptides. Introducing non-natural, constrained amino acids is a proven strategy to lock the peptide into a bioactive conformation, enhancing affinity, selectivity, and stability. Here, we compare our compound of interest, which we will refer to as CMAA (Constrained Morpholine Acetic Acid) , against established benchmarks.

Rationale and Selection of Comparators

The morpholine ring in CMAA imposes significant conformational constraints compared to a natural amino acid's flexible side chain. This rigidity can pre-organize the peptide backbone into a conformation that mimics the bound state at the receptor, potentially increasing binding affinity. The choice of the mu-opioid receptor is rational, as endogenous opioid peptides like enkephalins contain aromatic residues (Tyrosine and Phenylalanine) crucial for binding, and rigidifying the peptide backbone can enhance efficacy.

To objectively evaluate CMAA's contribution, we will hypothetically incorporate it into a model pentapeptide sequence, Tyr-D-Ala-Gly-Phe-Xxx, where Xxx is the amino acid being tested. This sequence is based on the structure of enkephalins.

Our selected comparators are:

  • Benchmark 1 (Flexible Analogue): Leucine (Leu). A natural, flexible, and hydrophobic amino acid, representing a baseline.

  • Benchmark 2 (Constrained Standard): D-Alanine (D-Ala). The D-amino acid substitution is a classic strategy to add moderate conformational constraint and improve stability.

  • Test Compound: CMAA. Our novel, highly constrained morpholine-based residue.

Experimental Design: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of our test peptides for the mu-opioid receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (our peptide) to displace a known high-affinity radiolabeled ligand from the receptor.

Causality Behind Experimental Choices:

  • Receptor Source: We use membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid receptor (hMOR). This provides a clean, high-density, and reproducible source of the target receptor, eliminating confounding variables from native tissue.

  • Radioligand: [³H]-DAMGO is selected as the radioligand. It is a highly selective and high-affinity agonist for the mu-opioid receptor, ensuring that the binding we measure is specific to our target.

  • Non-Specific Binding: Naloxone, a potent opioid antagonist, is used at a high concentration to define non-specific binding. This is crucial for isolating the specific binding of [³H]-DAMGO to the receptor, ensuring the data's accuracy.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_assay Binding Assay Execution cluster_analysis Data Analysis prep1 Prepare hMOR-CHO Cell Membranes prep2 Synthesize Test Peptides (Tyr-D-Ala-Gly-Phe-Xxx) prep3 Prepare Assay Buffer (Tris-HCl, MgCl2) assay1 Aliquot Membranes, [3H]-DAMGO, and Assay Buffer prep3->assay1 assay2 Add Increasing Concentrations of Test Peptide (Competitor) assay1->assay2 assay3 Incubate at 25°C for 60 min to Reach Equilibrium assay2->assay3 assay4 Separate Bound/Free Ligand via Rapid Filtration assay3->assay4 analysis1 Quantify Bound Radioactivity (Scintillation Counting) assay4->analysis1 analysis2 Plot % Inhibition vs. Log[Competitor] analysis1->analysis2 analysis3 Calculate IC50 via Non-linear Regression analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4 G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Mu-Opioid Receptor (GPCR) g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp ligand High-Affinity Peptide (e.g., with CMAA) ligand->receptor Binds downstream Decreased Neuronal Excitability camp->downstream Reduced Signaling atp ATP atp->ac converts ion_channel Ion Channels (e.g., K+, Ca2+) downstream2 Analgesia ion_channel->downstream2 Altered Ion Flow (Hyperpolarization) g_alpha->ac inhibits g_beta_gamma->ion_channel modulates

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and disposal protocols for 2-(4-N-Fmoc-morpholin-2-YL)acetic acid (CAS 885273-97-2). As a specialized building block in drug discovery and peptide synthesis, its handling and disposal require a nuanced understanding of its chemical properties, derived from its constituent moieties: the N-Fmoc protecting group, the morpholine core, and the acetic acid functional group. This document is designed to empower researchers and laboratory managers to implement safe, compliant, and environmentally responsible disposal practices, in accordance with key regulations from the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1]

Part 1: Hazard Assessment and Chemical Profile

A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a composite hazard profile must be inferred from its structural components. This is a standard and necessary practice in research environments for managing novel or specialized chemical entities.

  • Morpholine Moiety : Morpholine and its derivatives are often classified as corrosive and flammable liquids.[2][3] They can cause skin and eye irritation or burns.[2][4] Disposal of morpholine-containing waste often requires controlled incineration to mitigate the emission of nitrogen oxides (NOx).[5]

  • Fmoc-Protecting Group : The 9-fluorenylmethyloxycarbonyl group is stable under acidic conditions but is cleaved by a mild base, typically piperidine in DMF.[6] The primary waste stream of concern in its use is not the protected amino acid itself, but the byproducts generated during deprotection in solid-phase peptide synthesis (SPPS).[6][7]

  • Acetic Acid Moiety : Carboxylic acids can be corrosive.[8][9] While the solid-state compound is the primary concern here, its acidic nature necessitates segregation from basic waste streams to prevent exothermic or gas-generating reactions.

Based on this analysis, the compound should be handled as a hazardous chemical waste. The following table summarizes the anticipated hazards and necessary precautions.

Parameter Guideline / Assessed Value Source / Rationale
Primary Hazard Class Assumed Hazardous Waste; IrritantBased on morpholine and acetic acid components.[2][4][8]
Physical Form SolidSupplier Information.[10]
Incompatible Agents Strong Oxidizing Agents, Strong Bases, Strong AcidsStandard precaution for organic compounds, particularly morpholine derivatives.[5][11]
Potential Decomposition Products Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx)Expected products from thermal decomposition of nitrogen-containing organic compounds.[3][12]
Primary Exposure Routes Inhalation (of dust), Skin Contact, Eye ContactStandard handling risks for powdered chemical reagents.[4][12]

Part 2: Personal Protective Equipment (PPE) and Handling

All handling and disposal preparation steps must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and appropriate PPE as part of a written Chemical Hygiene Plan (CHP).[14][15]

  • Eye and Face Protection : Wear chemical safety goggles or a full-face shield.[12]

  • Hand Protection : Use chemical-resistant nitrile or neoprene gloves. Immediately replace gloves if they become contaminated.

  • Skin and Body Protection : Wear a buttoned laboratory coat. Ensure no skin is exposed.

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[4]

Part 3: Waste Segregation, Containerization, and Disposal Workflow

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliance with disposal facility requirements. All waste must be handled in accordance with local, state, and federal regulations, managed through your institution's Environmental Health & Safety (EHS) department.[3]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste generated from activities involving this compound.

G cluster_waste_type 1. Identify Waste Type cluster_container 2. Select & Label Container cluster_action 3. Final Disposition start Generate Waste Containing This compound solid Unused/Expired Solid or Contaminated PPE start->solid liquid Solutions in Solvent (e.g., DMF, DCM) start->liquid sharps Contaminated Needles, Syringes, Glassware start->sharps solid_container Solid Hazardous Waste Container solid->solid_container Place in liquid_container Liquid Hazardous Waste Container (Acidic, Non-Halogenated) liquid->liquid_container Pour into sharps_container Puncture-Proof Sharps Container sharps->sharps_container Place in seal_label Seal Container When Full or per EHS Policy solid_container->seal_label liquid_container->seal_label sharps_container->seal_label arrange_pickup Arrange for Pickup by EHS/EH&S seal_label->arrange_pickup

Caption: Waste segregation and disposal workflow for this compound.

Part 4: Step-by-Step Disposal Protocols

These protocols provide direct, operational guidance. Always adhere to your institution-specific Chemical Hygiene Plan.[15]

Protocol 4.1: Disposal of Unused/Expired Solid Chemical

This procedure applies to the pure chemical in its original container or as residual powder.

  • Assessment : Confirm the material is no longer needed and is designated for disposal.

  • Labeling : Ensure the original container is clearly labeled with the full chemical name: "this compound" and CAS number "885273-97-2". If transferring to a new container, create a hazardous waste tag with all constituents listed.

  • Containment : Place the securely sealed original container inside a larger, compatible secondary container (e.g., a sealable plastic pail) designated for solid chemical waste.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[16]

  • Pickup : Arrange for disposal through your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Labware and PPE

This procedure applies to items like gloves, weighing paper, pipette tips, and contaminated wipes.

  • Segregation : Do not mix this solid waste with regular trash.

  • Containment : Place all contaminated solid disposables into a designated, clearly labeled hazardous waste container (e.g., a lined cardboard box or a plastic drum) for "Solid Chemical Waste" or "Contaminated PPE".

  • Closure : Keep the container closed when not in use. Once full, securely seal the liner and the container.

  • Storage & Pickup : Store in the satellite accumulation area and arrange for EHS pickup.

Protocol 4.3: Disposal of Liquid Waste Solutions

This procedure applies when the compound has been dissolved in a solvent for experimental use.

  • Characterization : Identify the solvent used (e.g., DMF, DCM, Methanol). The solvent dictates the waste stream.

  • Segregation :

    • Non-Halogenated Waste : If dissolved in solvents like DMF, DMSO, or methanol, pour the waste into a container labeled "Non-Halogenated Organic Waste" or a similar designation.

    • Halogenated Waste : If dissolved in solvents like Dichloromethane (DCM) or Chloroform, use a container specifically for "Halogenated Organic Waste".

    • Aqueous Waste : If in an aqueous solution, collect in a container for "Aqueous Hazardous Waste". Do not pour down the drain.[2]

  • pH Consideration : Given the acetic acid moiety, this waste stream will be acidic. Do NOT mix it with basic waste (e.g., piperidine solutions from Fmoc deprotection) or cyanide-containing waste.

  • Labeling : The liquid waste container must have a hazardous waste tag listing all chemical components, including solvents and solutes, with estimated percentages.

  • Containment : Use a designated, sealable waste container. Do not fill beyond 90% capacity to allow for expansion. Keep the container closed and stored in secondary containment.

  • Pickup : Arrange for disposal through EHS.

Part 5: Emergency Procedures for Spills and Exposure

In the event of an emergency, prompt and correct action is critical.

Spill Response
  • Small Solid Spill (<1 gram) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.[2]

    • Carefully sweep the material into a sealable container.

    • Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous solid waste.

    • Decontaminate the area with soap and water.[8]

  • Large Spill / Any Liquid Spill :

    • Evacuate the immediate area.[3]

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to conduct the cleanup.[3]

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9][12]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The responsible disposal of this compound is predicated on a conservative hazard assessment, strict adherence to waste segregation protocols, and compliance with institutional and federal regulations. By treating this compound as a hazardous material, utilizing proper PPE, and following the detailed procedures for solid and liquid waste streams, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's EHS department for specific guidance, as they are the final authority on waste management in your facility.

References

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(4-N-Fmoc-morpholin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and peptide synthesis, the introduction of novel building blocks like 2-(4-N-Fmoc-morpholin-2-YL)acetic acid offers exciting possibilities for creating new therapeutics[1]. The unique structural combination of a morpholine scaffold, known to enhance solubility and stability, with an Fmoc-protected amino acid functionality makes it a valuable tool for researchers[1]. However, with innovation comes the responsibility of ensuring the highest standards of laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) for handling this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard Profile: A Synthesis of Component Risks

The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a dedicated SDS, we must infer the risks associated with this compound by examining its core components: the morpholine ring and the Fmoc-protecting group chemistry.

Morpholine and its Derivatives: Morpholine is a versatile organic compound, but it is not without its hazards. It is a flammable liquid and vapor[2]. Safety data for morpholine and its derivatives indicate that they can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage[2][3]. Some morpholine derivatives are also suspected of damaging fertility or the unborn child[3]. Therefore, it is crucial to handle this compound with the assumption that it may share some of these hazardous properties.

Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS): The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group is central to modern peptide synthesis[4][5]. The chemistry of SPPS involves a series of steps that utilize various hazardous reagents. The deprotection of the Fmoc group is typically achieved using a 20% solution of piperidine in dimethylformamide (DMF), both of which are hazardous[5][6]. Furthermore, the final cleavage of the peptide from the resin support often employs strong acids like trifluoroacetic acid (TFA), which is highly corrosive[5][7]. When handling this compound, it is essential to consider the entire workflow and the associated risks of all chemicals involved.

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is essential to provide comprehensive protection. The following recommendations are based on a conservative assessment of the potential hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To protect against skin contact with the compound, which may be corrosive or toxic. Double-gloving provides an extra layer of protection, especially during prolonged handling or when working with solvents like DMF.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect the eyes and face from splashes of the compound or other hazardous chemicals used in the process (e.g., piperidine, TFA). Standard safety glasses are not sufficient.
Body Protection A lab coat with long sleeves and a chemical-resistant apronTo protect the skin and clothing from spills and splashes. The lab coat should be buttoned to provide full coverage.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For weighing powders, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary.To prevent inhalation of the powdered compound or vapors from solvents and reagents. The specific type of respirator should be determined by a formal risk assessment.
Foot Protection Closed-toe shoesTo protect the feet from spills and falling objects.

Step-by-Step Guide to PPE Usage: A Procedural Approach

Proper use of PPE is as critical as its selection. Follow these steps to ensure maximum protection:

  • Donning PPE:

    • Always inspect PPE for any damage before use.

    • Put on your lab coat and closed-toe shoes first.

    • Next, put on your chemical safety goggles and face shield.

    • If required, don your respirator, ensuring a proper fit.

    • Finally, put on your inner and outer pairs of gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

  • During Handling:

    • Always work within a certified chemical fume hood.

    • Avoid touching your face, eyes, or any personal items with your gloves.

    • If a glove becomes contaminated, remove it immediately and put on a new one.

  • Doffing PPE:

    • The removal of PPE should be done in a way that prevents cross-contamination.

    • Remove your outer gloves first, peeling them off from the cuff and turning them inside out.

    • Remove your face shield and goggles.

    • Remove your lab coat, folding it inwards to contain any contamination.

    • Remove your inner gloves using the same technique as the outer gloves.

    • Wash your hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Operational Plan: All handling of this compound, from weighing the solid to its use in synthesis, must be conducted in a well-ventilated chemical fume hood[8]. Ensure that an eyewash station and safety shower are readily accessible[8].

Disposal Plan: All waste containing this compound and other chemicals used in the process (e.g., solvents, used reaction vessels) should be considered hazardous waste. Dispose of all solid and liquid waste in appropriately labeled, sealed containers according to your institution's hazardous waste disposal procedures[8]. Do not dispose of this chemical down the drain[2].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the key considerations when selecting the appropriate level of PPE for handling this compound.

PPE_Decision_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Start: Handling This compound AssessCompound Assess Compound Hazards (Inferred from Morpholine & Fmoc-AA) Start->AssessCompound AssessProcedure Assess Procedural Hazards (e.g., Weighing, Dissolving, Reaction) Start->AssessProcedure AssessReagents Assess Reagent Hazards (e.g., DMF, Piperidine, TFA) Start->AssessReagents CorePPE Core PPE: - Double Gloves (Nitrile/Neoprene) - Safety Goggles & Face Shield - Lab Coat - Closed-toe Shoes AssessCompound->CorePPE Potential for skin/eye irritation Respiratory Respiratory Protection: - Chemical Fume Hood (Mandatory) - Consider Respirator for Powders AssessProcedure->Respiratory Risk of inhalation (powder/aerosol) BodyProtection Enhanced Body Protection: - Chemical Resistant Apron AssessReagents->BodyProtection Risk of splashes (corrosive/toxic liquids) ImplementControls Implement Engineering Controls (Fume Hood, Eyewash, Shower) CorePPE->ImplementControls Respiratory->ImplementControls BodyProtection->ImplementControls FollowProtocol Follow Donning/Doffing Protocol ImplementControls->FollowProtocol DisposeWaste Dispose of Hazardous Waste Properly FollowProtocol->DisposeWaste

References

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